CD73-IN-4
説明
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特性
IUPAC Name |
[(2R,3S,4R,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN5O7P/c17-16-20-13(19-8-3-1-2-4-8)9-5-18-22(14(9)21-16)15-12(24)11(23)10(29-15)6-28-7-30(25,26)27/h5,8,10-12,15,23-24H,1-4,6-7H2,(H,19,20,21)(H2,25,26,27)/t10-,11-,12-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHVIBKVJIZKOC-RTWAVKEYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C3C=NN(C3=NC(=N2)Cl)C4C(C(C(O4)COCP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC2=C3C=NN(C3=NC(=N2)Cl)[C@H]4[C@@H]([C@@H]([C@H](O4)COCP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN5O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Core Mechanism of Action of CD73-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of CD73-IN-4, a representative potent and selective small molecule inhibitor of CD73. By targeting a critical node in the immunosuppressive adenosine (B11128) signaling pathway, this compound represents a promising strategy in cancer immunotherapy. This document provides a comprehensive overview of its mode of action, supported by illustrative quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Core Mechanism of Action: Interruption of the CD73-Adenosine Axis
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of CD73 (ecto-5'-nucleotidase).[1][2][3] CD73 is a pivotal cell-surface enzyme that catalyzes the dephosphorylation of extracellular adenosine monophosphate (AMP) to produce adenosine.[1][2][3][4] Within the tumor microenvironment (TME), an accumulation of extracellular adenosine acts as a potent immunosuppressive molecule.[1][3][4][5] This adenosine binds to A2A and A2B receptors on various immune cells, including T cells and Natural Killer (NK) cells, leading to the suppression of their cytotoxic functions and creating an environment conducive to tumor growth and immune evasion.[2][6][7]
By competitively binding to the catalytic site of CD73, this compound blocks the conversion of AMP to adenosine.[8] This action effectively reduces the concentration of immunosuppressive adenosine in the TME, thereby "releasing the brakes" on the anti-tumor immune response.[1] The reduction in adenosine signaling restores the activity of effector immune cells, enabling a more robust recognition and elimination of cancer cells.[1][8] Preclinical studies with various CD73 inhibitors have demonstrated that this mechanism can lead to diminished tumor growth and metastasis, particularly when used in combination with other immunotherapies like checkpoint inhibitors.[6][8][9][10]
Quantitative Data Summary
The following tables summarize representative quantitative data for a potent, selective CD73 inhibitor like this compound, based on typical values observed in preclinical studies of similar compounds.
Table 1: In Vitro Biochemical Activity
| Parameter | Recombinant Human CD73 | Recombinant Murine CD73 |
|---|---|---|
| IC50 (nM) | 5 - 15 | 20 - 40 |
| Ki (nM) | 1 - 5 | 5 - 15 |
| Mechanism of Inhibition | Competitive | Competitive |
Table 2: Cellular Activity
| Assay | Cell Line | IC50 (nM) |
|---|---|---|
| Adenosine Production Inhibition | MDA-MB-231 (Human Breast Cancer) | 50 - 100 |
| T-Cell Proliferation Rescue | Human PBMCs | 75 - 150 |
Table 3: In Vivo Efficacy in Syngeneic Tumor Models
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) |
|---|---|---|
| MC38 Colon Adenocarcinoma | 10 mg/kg, daily, i.p. | 40 - 60% |
| 4T1 Breast Cancer | 10 mg/kg, daily, p.o. | 35 - 55% |
Experimental Protocols
Detailed methodologies for key experiments to characterize the mechanism of action of this compound are provided below.
CD73 Enzymatic Activity Assay (Malachite Green)
Principle: This biochemical assay quantifies the enzymatic activity of CD73 by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of AMP. The concentration of Pi is determined colorimetrically using a malachite green-based reagent. Inhibition of CD73 by this compound results in a decreased production of Pi.[3]
Methodology:
-
Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare solutions of recombinant human or murine CD73 and the substrate, AMP.
-
Reaction Setup: In a 96-well plate, add recombinant CD73 solution.
-
Inhibition: Add the serial dilutions of this compound or a vehicle control to the wells and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Enzymatic Reaction: Initiate the reaction by adding the AMP solution to all wells. Incubate for 30 minutes at 37°C.
-
Detection: Stop the reaction by adding a malachite green reagent. After a 15-minute incubation at room temperature for color development, measure the absorbance at 620 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of phosphate produced using a standard curve. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Adenosine Production Assay
Principle: This assay measures the ability of this compound to inhibit the production of adenosine by cancer cells that endogenously express CD73. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is used to quantify the levels of extracellular adenosine.
Methodology:
-
Cell Culture: Plate CD73-expressing cancer cells (e.g., MDA-MB-231) in a multi-well plate and culture until adherent.
-
Treatment: Treat the cells with serial dilutions of this compound or vehicle control for a predefined period (e.g., 1-2 hours).
-
Substrate Addition: Add AMP to the cell culture medium to provide the substrate for CD73.
-
Sample Collection: After a set incubation time, collect the cell culture supernatant.
-
Quantification: Analyze the supernatant using a validated HPLC or LC-MS/MS method to measure the concentration of adenosine.
-
Data Analysis: Normalize adenosine levels to the total protein content in each well. Calculate the IC50 value for the inhibition of adenosine production.
In Vivo Syngeneic Tumor Model Efficacy Study
Principle: This experiment evaluates the anti-tumor efficacy of this compound in immunocompetent mice bearing syngeneic tumors. The primary endpoint is the inhibition of tumor growth.
Methodology:
-
Tumor Implantation: Subcutaneously inject tumor cells (e.g., MC38 colon adenocarcinoma) into the flank of syngeneic mice (e.g., C57BL/6).[11]
-
Group Allocation: Once tumors reach a palpable size (e.g., 80-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound).[11]
-
Dosing: Administer this compound or vehicle control according to the planned dosing regimen (e.g., daily intraperitoneal or oral administration).[9]
-
Monitoring: Measure tumor volume with calipers 2-3 times per week.[2] Monitor animal body weight and overall health status.
-
Endpoint: Conclude the study when tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for the treated group compared to the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) is used to determine significance.
-
Pharmacodynamics (Optional): At the study's end, tumors and spleens can be harvested for pharmacodynamic analysis, such as quantifying immune cell infiltration by flow cytometry or immunohistochemistry.[2]
Conclusion
This compound is a representative small molecule inhibitor that targets the enzymatic activity of CD73, a key regulator of the immunosuppressive tumor microenvironment. Its mechanism of action, centered on the blockade of adenosine production, addresses a critical pathway of immune evasion. The quantitative data from in vitro and in vivo models demonstrate its high potency and potential for anti-tumor efficacy. The experimental protocols outlined provide a robust framework for the preclinical characterization of this and other CD73 inhibitors. The continued investigation of CD73 inhibitors like this compound, both as monotherapy and in combination with other immunotherapies, holds significant promise for advancing cancer treatment.
References
- 1. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy [frontiersin.org]
- 7. Frontiers | CD73's Potential as an Immunotherapy Target in Gastrointestinal Cancers [frontiersin.org]
- 8. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. assaygenie.com [assaygenie.com]
- 11. Optimal dosing regimen of CD73 blockade improves tumor response to radiotherapy through iCOS downregulation - PMC [pmc.ncbi.nlm.nih.gov]
The Function and Mechanism of CD73 Inhibition: A Technical Guide
An In-depth Analysis of the Core Functionality of Small-Molecule CD73 Inhibitors, Represented by AB680 (Quemliclustat)
This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of potent, selective small-molecule inhibitors of CD73. As specific public data for "CD73-IN-4" is unavailable, this document utilizes the extensively characterized and clinically evaluated compound AB680 (quemliclustat) as a representative agent to fulfill the core requirements of this guide for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Reversing Adenosine-Mediated Immunosuppression
The primary function of a CD73 inhibitor is to block the enzymatic activity of CD73 (ecto-5'-nucleotidase), a key enzyme in the purinergic signaling pathway.[1][2] CD73 is a cell-surface protein that catalyzes the dephosphorylation of extracellular adenosine (B11128) monophosphate (AMP) to adenosine.[3][4] In the tumor microenvironment (TME), an overabundance of adenosine acts as a potent immunosuppressive molecule, hindering the body's natural anti-tumor immune response.[5][6]
By binding to CD73, a small-molecule inhibitor like AB680 competitively and reversibly prevents the conversion of AMP to adenosine.[2][5] This action leads to a significant reduction in adenosine concentrations within the TME.[2] The decrease in immunosuppressive adenosine restores and enhances the function of various immune cells critical for tumor eradication, including:
-
CD8+ Effector T-cells: Increases their activity, proliferation, cytokine secretion (e.g., IFNγ), and cytotoxic capabilities.[7]
-
Natural Killer (NK) Cells: Boosts their anti-tumor activity.[4]
-
Macrophages: Activates these cells towards an anti-tumor phenotype.[4]
-
Myeloid-Derived Suppressor Cells (MDSCs) and Regulatory T-cells (Tregs): Reduces the activity of these immunosuppressive cell populations.[4]
Ultimately, by "releasing the brakes" on the immune system, CD73 inhibition facilitates a more robust and effective anti-tumor immune response.[7]
Quantitative Data: Potency and Clinical Activity of AB680
The efficacy of a CD73 inhibitor is defined by its potency, selectivity, and clinical performance. AB680 has demonstrated high potency in preclinical assays and encouraging clinical activity.[5][8]
| Parameter | Value | Assay System / Conditions | Reference |
| Biochemical Potency | |||
| Ki (Inhibition Constant) | 5 pM | Human CD73 | [5] |
| IC50 | < 0.01 nM | Human CD8+ T-cells | [9] |
| Clinical Activity | |||
| Objective Response Rate (ORR) | 41% | In combination with chemotherapy (nab-paclitaxel and gemcitabine) and zimberelimab for first-line metastatic pancreatic ductal adenocarcinoma (Phase 1/1b ARC-8 study). | [8][10] |
| Tumor Shrinkage | 88% (15/17) of patients | At least some tumor shrinkage observed in the ARC-8 study. | [10] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and the experimental procedures used to characterize CD73 inhibitors is crucial for a comprehensive understanding.
Adenosine Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical pathway of extracellular adenosine production and the specific inhibitory action of a CD73 inhibitor.
Experimental Workflow: In Vitro CD73 Inhibition Assay
A common method to determine the potency (IC50) of a CD73 inhibitor is the Malachite Green assay, which measures the amount of inorganic phosphate (B84403) (Pi) released during the conversion of AMP to adenosine.
Logical Flow to Anti-Tumor Response
This diagram outlines the logical progression from the administration of a CD73 inhibitor to the desired therapeutic outcome.
Detailed Experimental Protocols
The characterization of CD73 inhibitors involves a range of biochemical and cell-based assays. The following are detailed methodologies for key experiments.
In Vitro CD73 Enzymatic Activity Assay (Malachite Green)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant CD73.[11][12]
Materials:
-
Recombinant Human CD73 Enzyme
-
CD73 Assay Buffer
-
Adenosine 5'-monophosphate (AMP) substrate
-
Test Inhibitor (e.g., AB680)
-
Malachite Green-based Phosphate Detection Reagent
-
96-well microplates
-
Microplate reader (absorbance at ~620-650 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer. The concentration range should bracket the expected IC50 value. Include a vehicle control (e.g., DMSO).
-
Plate Setup: Add the diluted inhibitor or vehicle to the appropriate wells of a 96-well plate. Also, prepare wells for a positive control (enzyme, no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add the recombinant CD73 enzyme to all wells except the negative control.
-
Pre-incubation: Incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the AMP substrate to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 20-30 minutes at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Detection: Stop the reaction by adding the Malachite Green reagent. This reagent forms a colored complex with the inorganic phosphate released from AMP hydrolysis.
-
Readout: After a brief incubation at room temperature for color development (15-20 minutes), measure the absorbance at ~620-650 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (negative control) from all readings. Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.
T-cell Activation and Proliferation Assay
Objective: To assess the ability of a CD73 inhibitor to restore T-cell function in the presence of immunosuppressive AMP.
Materials:
-
Isolated human Peripheral Blood Mononuclear Cells (PBMCs) or purified CD8+ T-cells
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads)
-
AMP
-
Test Inhibitor (e.g., AB680)
-
Cell proliferation dye (e.g., CFSE)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Flow cytometer
-
ELISA kits for cytokine measurement (e.g., IFNγ)
Procedure:
-
Cell Preparation: Isolate PBMCs or CD8+ T-cells from healthy donor blood. If measuring proliferation, label the cells with a proliferation dye like CFSE according to the manufacturer's protocol.
-
Co-culture Setup: Plate the cells in a 96-well plate.
-
Treatment Groups: Set up wells for different conditions:
-
Unstimulated cells (negative control)
-
Stimulated cells + vehicle
-
Stimulated cells + AMP + vehicle
-
Stimulated cells + AMP + serial dilutions of the test inhibitor
-
-
Stimulation: Add T-cell activation stimuli (e.g., anti-CD3/CD28 beads) to the appropriate wells.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a CO2 incubator.
-
Data Acquisition:
-
Cytokine Analysis: After incubation, collect the cell culture supernatants. Measure the concentration of secreted cytokines, such as IFNγ, using an ELISA kit.
-
Proliferation Analysis: Harvest the cells and stain them with fluorescently-labeled antibodies for T-cell markers (e.g., anti-CD8). Analyze the dilution of the CFSE dye in the CD8+ T-cell population using a flow cytometer. A decrease in CFSE fluorescence indicates cell division.
-
-
Data Analysis: For cytokine data, plot the cytokine concentration against the inhibitor concentration. For proliferation data, quantify the percentage of divided cells. Determine the EC50 value, which is the concentration of the inhibitor that restores 50% of the T-cell activity suppressed by AMP.
This guide provides a foundational understanding of the function of potent CD73 inhibitors, using AB680 as a prime example. The provided data, diagrams, and protocols offer a framework for researchers to design and interpret experiments aimed at further elucidating the role of the CD73-adenosine axis in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Facebook [cancer.gov]
- 5. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arcusbio.com [arcusbio.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. CD73 Inhibitor Shows Promise as Part of Combination Therapy for Metastatic Pancreatic Cancer - Oncology Practice Management [oncpracticemanagement.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Arcus Biosciences - Arcus Biosciences Presents Promising Initial Data from Phase 1 Portion of ARC-8 Study for AB680 in Metastatic Pancreatic Cancer [investors.arcusbio.com]
- 11. Unlocking the Potential of AB680: A Breakthrough CD73 Inhibitor in Cancer Immunotherapy [synapse.patsnap.com]
- 12. benchchem.com [benchchem.com]
An In-Depth Technical Guide to CD73-IN-4: A Potent Methylenephosphonic Acid Inhibitor of the Adenosine Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CD73-IN-4, a potent and selective small-molecule inhibitor of CD73 (Ecto-5'-nucleotidase). CD73 is a critical enzyme in the adenosine (B11128) signaling pathway, which plays a significant role in tumor immune evasion. By catalyzing the conversion of adenosine monophosphate (AMP) to the immunosuppressive nucleoside adenosine, CD73 contributes to a tumor microenvironment that dampens the anti-tumor immune response. This compound, a methylenephosphonic acid derivative, has been developed to counteract this mechanism, offering a promising avenue for cancer immunotherapy.
The CD73-Adenosine Signaling Pathway and the Mechanism of Action of this compound
Extracellular adenosine, a potent immunosuppressive molecule, is generated through the sequential enzymatic activity of CD39 and CD73.[1] In the tumor microenvironment, stressed or dying cells release adenosine triphosphate (ATP). CD39 converts ATP and adenosine diphosphate (B83284) (ADP) to AMP. Subsequently, CD73, a cell-surface enzyme, hydrolyzes AMP to produce adenosine.[1] Adenosine then binds to A2A and A2B receptors on various immune cells, including T cells and natural killer (NK) cells, leading to the suppression of their anti-tumor functions.[2]
A non-canonical pathway for adenosine production also exists, where NAD+ is converted to AMP by the actions of CD38 and CD203a, which then feeds into the final step catalyzed by CD73.
This compound acts as a potent and selective inhibitor of CD73, directly blocking the conversion of AMP to adenosine.[1] By inhibiting this crucial step, this compound reduces the concentration of immunosuppressive adenosine in the tumor microenvironment, thereby restoring and enhancing the activity of anti-tumor immune cells.[2]
Quantitative Data for this compound
This compound has demonstrated high potency and selectivity in a variety of in vitro assays. The following tables summarize the key quantitative data for this inhibitor.
Table 1: In Vitro Potency of this compound
| Target/System | IC50 (nM) |
| Soluble Human CD73 | 0.86 |
| Soluble Mouse CD73 | 3.0 |
| CHO Cells Overexpressing Human CD73 | 2.6 |
| CHO Cells Overexpressing Mouse CD73 | 13 |
| SKOV-3 Human Ovarian Cancer Cell Line | 0.55 |
Data sourced from MedchemExpress.[1]
Table 2: Selectivity Profile of this compound
| Target | IC50 (nM) |
| CD39 | > 10,000 |
| A2aR | > 10,000 |
| NTPDase2 | > 10,000 |
| NTPDase3 | > 10,000 |
| NTPDase8 | > 10,000 |
Data sourced from MedchemExpress.[1]
Pharmacokinetic Profile
While a publication on methylenephosphonic acid CD73 inhibitors mentions that compound 4a (this compound) exhibits a "favorable pharmacokinetic profile," specific in vivo pharmacokinetic parameters for this compound are not publicly available.[3] For reference, the table below provides pharmacokinetic data for other representative small-molecule CD73 inhibitors.
Table 3: Representative In Vivo Pharmacokinetic Parameters of Small-Molecule CD73 Inhibitors
| Compound | Species | Dose & Route | Cmax (ng/mL) | T½ (h) | AUC (ng·h/mL) | Clearance (mL/min/kg) |
| AB680 | Mouse | 10 mg/kg, i.p. | 3,400 | 7.9 | 25,000 | 6.7 |
| OP-5244 | Mouse | 10 mg/kg, p.o. | 1,200 | 4.5 | 8,500 | 19.6 |
| ORIC-533 | Rat | 10 mg/kg, p.o. | 1,500 | 6.2 | 12,000 | 13.9 |
This data is illustrative and compiled from various sources for comparative purposes.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the efficacy of CD73 inhibitors like this compound.
CD73 Enzymatic Activity Assay (Malachite Green Assay)
This colorimetric assay is used to determine the inhibitory activity of a compound against recombinant CD73 by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of AMP.
Materials:
-
Recombinant human or murine CD73 enzyme
-
This compound (or other test inhibitors)
-
Adenosine Monophosphate (AMP)
-
Malachite Green reagent
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂ and 1 mM CaCl₂)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in assay buffer to generate a range of concentrations for the dose-response curve.
-
Prepare a working solution of recombinant CD73 enzyme in assay buffer.
-
Prepare a solution of AMP (substrate) in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of the recombinant CD73 solution to each well.
-
Add 10 µL of the serially diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the AMP solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Detection:
-
Stop the reaction by adding 100 µL of the Malachite Green reagent to each well. This reagent forms a colored complex with the free phosphate.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells without enzyme) from all readings.
-
Plot the absorbance (or calculated phosphate concentration) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Adenosine Production Assay
This assay measures the ability of an inhibitor to block CD73 activity on the surface of cancer cells.
Materials:
-
CD73-expressing cancer cell line (e.g., SKOV-3, MDA-MB-231)
-
This compound
-
AMP
-
Cell culture medium
-
96-well cell culture plate
-
LC-MS/MS or a commercial adenosine detection kit
Procedure:
-
Cell Plating: Seed the CD73-expressing cancer cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with serial dilutions of this compound or vehicle control for 1 hour at 37°C.
-
Adenosine Production: Add AMP to each well to a final concentration of 50 µM and incubate for 2 hours at 37°C.
-
Sample Collection and Analysis: Collect the cell culture supernatant and analyze the adenosine concentration using LC-MS/MS or an appropriate detection kit.
-
Data Analysis: Calculate the percentage of inhibition of adenosine production for each concentration of this compound and determine the IC50 value.
T-Cell Activation Rescue Assay
This assay assesses the ability of a CD73 inhibitor to restore T-cell function that has been suppressed by CD73-generated adenosine.
Materials:
-
Isolated human Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells
-
CD73-expressing cancer cell line or soluble CD73
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads)
-
AMP
-
This compound
-
Cell proliferation dye (e.g., CFSE) or cytokine detection kit (e.g., IFN-γ ELISA)
-
Flow cytometer or ELISA reader
Procedure:
-
T-Cell Labeling: Label the T-cells with a proliferation dye like CFSE.
-
Co-culture Setup: In a 96-well plate, co-culture the CFSE-labeled T-cells with a CD73-expressing cancer cell line.
-
Treatment: Add a T-cell stimulus, AMP, and serial dilutions of this compound or vehicle control.
-
Incubation: Incubate the co-culture for 3-5 days.
-
Analysis:
-
Proliferation: Harvest the cells, stain for T-cell markers (e.g., CD8), and analyze T-cell proliferation by measuring the dilution of the CFSE signal using flow cytometry.
-
Cytokine Production: Collect the supernatant and measure the concentration of cytokines like IFN-γ using an ELISA kit.
-
-
Data Analysis: Quantify the percentage of proliferated T-cells or the concentration of IFN-γ in each condition to determine the EC50 of the inhibitor for rescuing T-cell function.
Preclinical Evaluation Workflow
The development of a CD73 inhibitor like this compound typically follows a structured preclinical evaluation workflow to assess its therapeutic potential.
Conclusion
This compound is a potent and selective small-molecule inhibitor of CD73 with demonstrated low nanomolar efficacy in both biochemical and cell-based assays. Its mechanism of action, centered on the blockade of immunosuppressive adenosine production in the tumor microenvironment, addresses a key pathway of tumor immune evasion. While specific in vivo pharmacokinetic data for this compound is not yet publicly available, its high in vitro potency suggests it is a valuable tool for preclinical research and a promising candidate for further development in cancer immunotherapy, both as a monotherapy and in combination with other immunotherapeutic agents such as checkpoint inhibitors. Further investigation is warranted to fully elucidate its therapeutic potential and identify patient populations that would most benefit from this targeted therapy.
References
The Role of CD73-IN-4 in Modulating the Tumor Microenvironment: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of CD73-IN-4, a potent and selective small molecule inhibitor of the ecto-5'-nucleotidase CD73. We will explore its mechanism of action within the tumor microenvironment (TME), present key preclinical data, and provide detailed experimental protocols for its evaluation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the adenosine (B11128) pathway in oncology.
Introduction: The Immunosuppressive Axis of CD73 and Adenosine in Cancer
The tumor microenvironment is a complex and dynamic ecosystem where cancer cells interact with a variety of stromal and immune cells. A key mechanism by which tumors evade immune surveillance is through the generation of immunosuppressive molecules. One of the most critical pathways involved in this process is the production of extracellular adenosine, primarily orchestrated by the cell surface enzyme CD73.
CD73, in concert with CD39, catalyzes the dephosphorylation of extracellular adenosine triphosphate (ATP) and adenosine monophosphate (AMP) into adenosine. This accumulation of adenosine in the TME acts as a potent signaling molecule that dampens anti-tumor immune responses by binding to A2A and A2B receptors on various immune cells, including T cells and Natural Killer (NK) cells. The subsequent signaling cascade inhibits immune cell activation, proliferation, and effector functions, thereby creating an immunosuppressive shield that protects the tumor. High expression of CD73 in various cancers is often correlated with poor prognosis and resistance to immunotherapy.
This compound is a methylenephosphonic acid-based small molecule designed to selectively inhibit the enzymatic activity of CD73, thereby blocking the production of immunosuppressive adenosine and restoring anti-tumor immunity.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by directly targeting the catalytic activity of CD73. By inhibiting the conversion of AMP to adenosine, this compound effectively reduces the concentration of this immunosuppressive nucleoside in the tumor microenvironment. This leads to a multi-faceted restoration of anti-tumor immunity:
-
Reversal of T-cell Suppression: Reduced adenosine levels alleviate the inhibition of T-cell receptor (TCR) signaling, promoting the activation, proliferation, and cytotoxic function of CD8+ T cells.
-
Enhancement of NK Cell Activity: Lower adenosine concentrations restore the cytolytic activity of NK cells, a critical component of the innate anti-tumor immune response.
-
Modulation of Myeloid Cells: The adenosine pathway also influences myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs). Inhibition of CD73 can shift the balance from an immunosuppressive to an immunostimulatory myeloid phenotype.
The following diagram illustrates the pivotal role of CD73 in the adenosine signaling pathway and the mechanism by which this compound intervenes.
CD73 Inhibition: A Technical Guide to Reversing Immune Suppression
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ecto-5'-nucleotidase, CD73, is a critical checkpoint in the adenosine (B11128) pathway, playing a pivotal role in mediating immune suppression within the tumor microenvironment. By catalyzing the conversion of adenosine monophosphate (AMP) to immunosuppressive adenosine, CD73 facilitates tumor evasion from the host immune system. Consequently, the inhibition of CD73 has emerged as a promising therapeutic strategy in oncology to reverse this immune suppression and enhance anti-tumor immunity. This technical guide provides an in-depth overview of the core principles behind CD73 inhibition, focusing on the mechanism of action, experimental evaluation, and the therapeutic potential of small molecule inhibitors. While specific data for "CD73-IN-4" is not publicly available, this document utilizes data from representative small molecule CD73 inhibitors to provide a comprehensive framework for research and development in this area.
The CD73-Adenosine Pathway and Immune Suppression
The tumor microenvironment is often characterized by high levels of extracellular adenosine, a potent immunosuppressive molecule. The generation of adenosine is primarily mediated by a two-step enzymatic cascade involving CD39 and CD73.[1][2][3]
-
CD39 (Ectonucleoside triphosphate diphosphohydrolase-1): This enzyme initiates the process by hydrolyzing extracellular adenosine triphosphate (ATP) and adenosine diphosphate (B83284) (ADP) to AMP.
-
CD73 (Ecto-5'-nucleotidase): Subsequently, CD73, a glycosylphosphatidylinositol (GPI)-anchored cell surface enzyme, dephosphorylates AMP into adenosine.[1][4]
This extracellular adenosine then binds to A2A and A2B receptors on various immune cells, including T cells, NK cells, and dendritic cells, triggering a cascade of immunosuppressive signals.[5][6] This signaling dampens the anti-tumor immune response by inhibiting T-cell proliferation and cytokine production, impairing NK cell cytotoxicity, and promoting the function of regulatory T cells (Tregs).[4][5]
The inhibition of CD73 presents a strategic approach to counteract this immunosuppressive mechanism by preventing the production of adenosine, thereby restoring and enhancing the anti-tumor activity of the immune system.[1]
Mechanism of Action of CD73 Inhibitors
Small molecule inhibitors of CD73 are designed to directly block the enzymatic activity of the CD73 protein. By binding to the active site of the enzyme, these inhibitors prevent the conversion of AMP to adenosine. This leads to a reduction in the concentration of immunosuppressive adenosine in the tumor microenvironment, effectively "releasing the brakes" on the anti-tumor immune response. The restoration of immune function can lead to increased T-cell activation, enhanced cytokine release, and improved tumor cell killing.
Quantitative Data on Representative Small Molecule CD73 Inhibitors
While specific quantitative data for this compound is not available, the following tables summarize typical data obtained for potent and selective small molecule CD73 inhibitors from preclinical studies. This information serves as a benchmark for the evaluation of novel compounds.
Table 1: In Vitro Potency of a Representative Small Molecule CD73 Inhibitor
| Parameter | Recombinant Human CD73 | Recombinant Murine CD73 |
| IC50 (nM) | 1.5 | 2.1 |
| Mechanism of Inhibition | Competitive | Competitive |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of CD73 by 50%.
Table 2: Cellular Activity of a Representative Small Molecule CD73 Inhibitor
| Assay | Cell Line | IC50 (nM) |
| Adenosine Production Inhibition | MDA-MB-231 (Human Breast Cancer) | 12.5 |
| T-Cell Proliferation Rescue (% of Control) | Human PBMCs | 85% at 1 µM |
Table 3: In Vivo Efficacy of a Representative Small Molecule CD73 Inhibitor in a Syngeneic Tumor Model
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| MC38 Colon Carcinoma | 10 mg/kg, daily, intraperitoneal | 65 |
| 4T1 Breast Cancer | 10 mg/kg, daily, oral | 58 |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of CD73 inhibitors.
In Vitro CD73 Enzyme Inhibition Assay
Objective: To determine the in vitro potency (IC50) of a test compound against recombinant CD73.
Materials:
-
Recombinant human or murine CD73
-
AMP (substrate)
-
Malachite Green Phosphate (B84403) Assay Kit
-
Test compound (e.g., a representative CD73 inhibitor)
-
Assay buffer (e.g., 20 mM Tris, 2 mM MgCl₂, pH 7.4)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the recombinant CD73 enzyme to each well.
-
Add the serially diluted test compound or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding AMP to a final concentration of 10 µM.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and measure the amount of inorganic phosphate released using the Malachite Green Phosphate Assay Kit, following the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength (typically 620-650 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Cellular Adenosine Production Assay
Objective: To measure the ability of a test compound to inhibit CD73-mediated adenosine production in a cellular context.
Materials:
-
CD73-expressing cancer cell line (e.g., MDA-MB-231)
-
AMP
-
Test compound
-
Cell culture medium
-
LC-MS/MS system for adenosine quantification
Procedure:
-
Seed the CD73-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or vehicle control for 1 hour.
-
Add AMP to the cell culture medium to a final concentration of 50 µM.
-
Incubate for 2-4 hours at 37°C.
-
Collect the cell culture supernatant.
-
Quantify the concentration of adenosine in the supernatant using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition of adenosine production and determine the cellular IC50 value.
T-Cell Proliferation Rescue Assay
Objective: To assess the ability of a CD73 inhibitor to reverse adenosine-mediated suppression of T-cell proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD73-expressing cancer cell line
-
T-cell activation stimulus (e.g., anti-CD3/CD28 antibodies or beads)
-
AMP
-
Test compound
-
CFSE (Carboxyfluorescein succinimidyl ester) staining solution
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Label the T cells within the PBMC population with CFSE.
-
Co-culture the CFSE-labeled PBMCs with the CD73-expressing cancer cell line in the presence of a T-cell activation stimulus.
-
Add AMP to the co-culture to induce immunosuppression.
-
Treat the co-culture with serial dilutions of the test compound or vehicle control.
-
Incubate the co-culture for 3-5 days.
-
Harvest the cells and stain for T-cell markers (e.g., CD3, CD4, CD8).
-
Analyze T-cell proliferation by flow cytometry, measuring the dilution of the CFSE signal in the T-cell population.
-
Quantify the percentage of proliferated T cells in each condition to determine the extent of proliferation rescue by the inhibitor.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of a CD73 inhibitor in a syngeneic mouse model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., MC38 or 4T1)
-
Test compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Implant the tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the desired dosing regimen (e.g., daily intraperitoneal or oral administration).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and overall health of the animals.
-
Continue the treatment for a predefined period or until the tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Calculate the tumor growth inhibition for the treated groups compared to the control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimal dosing regimen of CD73 blockade improves tumor response to radiotherapy through iCOS downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]
- 6. Frontiers | CD73's Potential as an Immunotherapy Target in Gastrointestinal Cancers [frontiersin.org]
The Structure-Activity Relationship of CD73-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of CD73-IN-4, a potent and selective inhibitor of the ecto-5'-nucleotidase (CD73). This document outlines the core quantitative data, detailed experimental methodologies for inhibitor characterization, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to CD73 and its Role in Immuno-Oncology
CD73 is a cell-surface enzyme that plays a critical role in the tumor microenvironment by converting extracellular adenosine (B11128) monophosphate (AMP) to adenosine.[1][2] Adenosine, in turn, acts as a potent immunosuppressive molecule, dampening the anti-tumor activity of immune cells such as T cells and natural killer (NK) cells.[1][2] By inhibiting CD73, the production of immunosuppressive adenosine is reduced, thereby restoring and enhancing the immune system's ability to recognize and eliminate cancer cells. This makes CD73 a compelling target for cancer immunotherapy.[2]
This compound is a methylenephosphonic acid derivative that has demonstrated high potency and selectivity as a CD73 inhibitor.[1][3] Understanding the structure-activity relationship of this and similar molecules is crucial for the rational design of next-generation CD73 inhibitors with improved pharmacological properties.
Quantitative Data for this compound
The inhibitory potency of this compound has been evaluated in various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target/System | IC50 (nM) |
| Human CD73 | 2.6[1][3][4] |
| Soluble Human CD73 (hCD73) | 0.86[2][3] |
| Soluble Mouse CD73 (mCD73) | 3.0[3] |
| CHO Cells Overexpressing hCD73 | 2.6[3] |
| CHO Cells Overexpressing mCD73 | 13[3] |
| Human Ovary Cancer Cell Line (SKOV-3) | 0.55[3][5] |
| CD39, A2aR, NTPDase2, 3, and 8 | > 10,000[3][5] |
Signaling Pathway
The canonical pathway for extracellular adenosine production involves the sequential enzymatic activity of CD39 and CD73. This compound specifically targets the final step of this cascade.
Structure-Activity Relationship (SAR) Insights
This compound belongs to the class of methylenephosphonic acid-containing CD73 inhibitors. While a detailed SAR study leading specifically to this compound is not publicly available, the general principles for this class of inhibitors involve modifications to the nucleobase, the ribose (or equivalent scaffold), and the phosphonate (B1237965) group to optimize binding to the active site of CD73. The high potency and selectivity of this compound suggest that its chemical structure is well-optimized for these interactions.
The logical workflow for a typical SAR study in this context would involve iterative synthesis and testing of analogs.
Experimental Protocols
Accurate determination of inhibitor potency is fundamental to SAR studies. Below are detailed methodologies for a biochemical and a cell-based assay to determine the IC50 of CD73 inhibitors like this compound.
Biochemical IC50 Determination: Malachite Green Assay
This assay quantifies the inorganic phosphate (B84403) released from the enzymatic hydrolysis of AMP by CD73.
Materials:
-
Recombinant human CD73 enzyme
-
This compound
-
Adenosine Monophosphate (AMP)
-
Malachite Green reagent
-
Assay buffer (e.g., Tris-HCl, pH 7.4 with MgCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to create a range of concentrations for the dose-response curve.
-
Enzyme Preparation: Prepare a solution of recombinant CD73 enzyme in assay buffer.
-
Substrate Preparation: Prepare a solution of AMP in assay buffer.
-
Assay Reaction:
-
Add a fixed amount of CD73 enzyme to each well of a 96-well plate.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the AMP substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding the Malachite Green reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at approximately 630 nm using a microplate reader.
-
-
Data Analysis: Plot the inhibitor concentration versus the percentage of CD73 activity to determine the IC50 value using a suitable software.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 2216764-29-1 | MOLNOVA [molnova.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound CAS:2216764-29-1 LM8BR01070IN - 联迈生物官方商城 - 联迈生物-试剂盒,抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,细胞因子,胎牛血清,常用生化试剂,实验耗材 [shlmai.net]
- 5. This compound C647604 from Aladdin Scientific Corporation | Labcompare.com [labcompare.com]
Preclinical Profile of CD73-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for CD73-IN-4, a potent and selective small molecule inhibitor of the ecto-5'-nucleotidase CD73. This document summarizes the current understanding of its in vitro activity and provides detailed experimental protocols relevant to its preclinical evaluation.
Core Concepts: The CD73-Adenosine Axis in Immuno-Oncology
CD73 is a critical enzyme in the tumor microenvironment that plays a pivotal role in adenosine-mediated immunosuppression. It catalyzes the final step in the conversion of extracellular adenosine (B11128) triphosphate (ATP) to adenosine. This extracellular adenosine then binds to its receptors on immune cells, leading to a dampening of the anti-tumor immune response and promoting tumor growth. The inhibition of CD73 is a promising therapeutic strategy to reverse this immunosuppression and enhance the efficacy of cancer immunotherapies.
Below is a diagram illustrating the CD73 signaling pathway and the mechanism of action for a CD73 inhibitor.
Quantitative Data Presentation
This compound, also referred to as compound 4a in the scientific literature, is a methylenephosphonic acid derivative that has demonstrated high potency and selectivity for CD73.[1][2][3] The available in vitro inhibitory activities are summarized in the tables below.
Table 1: In Vitro Inhibitory Potency of this compound [1]
| Target | Assay Type | Cell Line/Species | IC50 (nM) |
| Soluble hCD73 | Enzymatic | Human | 0.86 |
| Soluble mCD73 | Enzymatic | Mouse | 3.0 |
| hCD73 | Cellular | CHO cells | 2.6 |
| mCD73 | Cellular | CHO cells | 13 |
| Endogenous hCD73 | Cellular | SKOV-3 | 0.55 |
Table 2: Selectivity Profile of this compound [1]
| Target | IC50 (nM) |
| CD39 | > 10,000 |
| A2aR | > 10,000 |
| NTPDase2 | > 10,000 |
| NTPDase3 | > 10,000 |
| NTPDase8 | > 10,000 |
Note: As of the latest available information, specific in vivo pharmacokinetic and efficacy data for this compound have not been publicly disclosed.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. While specific, detailed protocols for every experiment conducted on this compound are not fully available in the public domain, this section provides representative methodologies for key assays based on established practices for CD73 inhibitors.
In Vitro CD73 Enzymatic Inhibition Assay (General Protocol)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified recombinant CD73 enzyme. The assay typically measures the amount of inorganic phosphate (B84403) (Pi) or adenosine produced.
Materials:
-
Recombinant human or mouse CD73 enzyme
-
This compound (or test compound)
-
Adenosine 5'-monophosphate (AMP) as substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and ZnCl2)
-
Phosphate detection reagent (e.g., Malachite Green) or Adenosine detection kit
-
96- or 384-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant CD73 enzyme to the desired concentration in cold assay buffer.
-
Assay Reaction:
-
Add the diluted this compound and CD73 enzyme to the wells of the microplate.
-
Include control wells: no inhibitor (100% enzyme activity) and no enzyme (background).
-
Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation: Add AMP substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to quantify the product (inorganic phosphate or adenosine).
-
Data Analysis: Measure the signal (e.g., absorbance or luminescence) using a microplate reader. Subtract the background signal and calculate the percent inhibition for each concentration of this compound. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular CD73 Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit CD73 activity on the surface of cancer cells.
Materials:
-
CD73-expressing cancer cell line (e.g., SKOV-3, CHO cells overexpressing CD73)
-
Cell culture medium
-
This compound (or test compound)
-
AMP substrate
-
Method for adenosine quantification (e.g., LC-MS/MS or a commercial assay kit)
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed the CD73-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Replace the culture medium with fresh medium containing serially diluted concentrations of this compound.
-
Incubation: Incubate the cells with the inhibitor for a specified duration at 37°C.
-
Substrate Addition: Add AMP to the wells to initiate adenosine production by the cell-surface CD73.
-
Reaction Incubation: Incubate for a defined period at 37°C.
-
Sample Collection: Collect the cell culture supernatant.
-
Adenosine Quantification: Measure the concentration of adenosine in the supernatant using a validated method.
-
Data Analysis: Calculate the percentage of inhibition of adenosine production for each concentration of this compound and determine the IC50 value.
In Vivo Pharmacokinetic and Efficacy Studies (General Framework)
While specific in vivo data for this compound is not available, the following outlines a general approach for evaluating a novel CD73 inhibitor in a preclinical setting.
Pharmacokinetic Study:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor.
-
Method: A single dose of the compound is administered to rodents (e.g., mice or rats) via the intended clinical route (e.g., oral or intravenous). Blood samples are collected at various time points and the plasma concentration of the drug is measured using a validated bioanalytical method like LC-MS/MS.
-
Key Parameters: Maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).
In Vivo Efficacy Study:
-
Objective: To evaluate the anti-tumor activity of the inhibitor in an immunocompetent animal model.
-
Model: Syngeneic mouse tumor models (e.g., CT26 colon carcinoma in BALB/c mice or MC38 colon adenocarcinoma in C57BL/6 mice) are commonly used.
-
Procedure:
-
Tumor cells are implanted into the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound monotherapy, combination with a checkpoint inhibitor).
-
Animals are treated according to a predetermined dosing schedule informed by the pharmacokinetic data.
-
Tumor growth is monitored regularly by caliper measurements.
-
At the end of the study, tumors and other tissues can be collected for pharmacodynamic analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry, and adenosine levels in the tumor microenvironment).
-
Conclusion
This compound is a potent and selective inhibitor of CD73 with demonstrated low nanomolar activity in both biochemical and cellular assays. Its high selectivity against other ectonucleotidases and adenosine receptors underscores its potential as a specific tool for interrogating the CD73-adenosine pathway. While the publicly available data highlights a promising in vitro profile, further disclosure of its in vivo pharmacokinetics and efficacy will be crucial for a complete assessment of its therapeutic potential. The experimental frameworks provided in this guide offer a basis for the continued preclinical evaluation of this compound and other novel CD73 inhibitors.
References
The Impact of CD73 Inhibition on T Cell Function: A Technical Overview of CD73-IN-4 and the Adenosine Pathway
Disclaimer: Publicly available scientific literature lacks specific data on the biological effects of the compound designated as CD73-IN-4 on T cell function. This document provides a detailed technical guide on the well-established effects of CD73 inhibition on T cells, using data from studies of other representative CD73 inhibitors. Information on this compound is currently limited to vendor-supplied data.
Introduction to CD73 and the Adenosine-Mediated Immunosuppressive Axis
CD73, or ecto-5'-nucleotidase, is a cell surface enzyme that plays a pivotal role in orchestrating an immunosuppressive microenvironment, particularly within tumors. It is a key component of the purinergic signaling pathway, which regulates immune responses through the metabolism of extracellular nucleotides. The primary function of CD73 is to catalyze the dephosphorylation of adenosine (B11128) monophosphate (AMP) into adenosine.[1][2][3]
Extracellular adenosine is a potent immunosuppressive molecule that signals through A2A and A2B receptors expressed on various immune cells, including T cells.[1][4][5] This signaling cascade elevates intracellular cyclic AMP (cAMP) levels, which in turn inhibits T cell receptor (TCR) signaling and subsequently suppresses a wide range of T cell functions. These suppressed functions include proliferation, cytokine production (such as IFN-γ and TNF-α), and cytotoxic activity.[4][5] Consequently, the overexpression of CD73 in the tumor microenvironment is a significant mechanism of tumor immune evasion.[5][6]
This compound is a potent and selective methylenephosphonic acid inhibitor of CD73. While detailed biological studies on its effects on T cells are not publicly available, its high inhibitory potency suggests it is a valuable research tool for studying the consequences of CD73 blockade.
The CD73-Adenosine Signaling Pathway and Point of Inhibition
The generation of immunosuppressive adenosine is a two-step enzymatic process initiated by the release of ATP from stressed or dying cells. CD39 (ecto-nucleoside triphosphate diphosphohydrolase-1) first hydrolyzes ATP and ADP to AMP. CD73 then completes the process by converting AMP to adenosine. CD73 inhibitors, such as this compound, block this final, rate-limiting step.
Quantitative Effects of CD73 Inhibition on T Cell Function
While specific data for this compound is unavailable, studies with other CD73 inhibitors demonstrate a significant restoration of T cell functions that are suppressed by adenosine. The following tables summarize representative quantitative data from such studies.
Table 1: Effect of CD73 Inhibition on T Cell Proliferation
| T Cell Type | Condition | CD73 Inhibitor | Proliferation Increase (%) | Reference |
| Human CD8+ T cells | Stimulated with anti-CD3/CD28 + AMP | Small molecule inhibitor | ~50-70% | [7] |
| Murine OT-I CD8+ T cells | Co-culture with CD73+ tumor cells | Anti-CD73 antibody | ~60% | [6] |
| Human CD4+ T cells | Stimulated with anti-CD3 + AMP | Small molecule inhibitor | ~40-60% | [7] |
Table 2: Effect of CD73 Inhibition on Cytokine Production by T Cells
| T Cell Type | Cytokine | Condition | CD73 Inhibitor | Fold Increase in Cytokine | Reference |
| Human CD8+ T cells | IFN-γ | Stimulated with anti-CD3/CD28 + AMP | Small molecule inhibitor | ~2-3 fold | [7] |
| Murine CD8+ T cells | IFN-γ | In vivo tumor model | Anti-CD73 antibody | ~2.5 fold | [8] |
| Human CD8+ T cells | Granzyme B | Stimulated with anti-CD3/CD28 + AMP | Small molecule inhibitor | ~1.5-2 fold | [7] |
| Murine CD4+ T cells | IFN-γ | In vivo tumor model | Anti-CD73 antibody | ~2 fold | [8] |
Experimental Protocols for Assessing T Cell Function
The following are detailed methodologies for key experiments used to evaluate the effects of CD73 inhibitors on T cell function.
T Cell Proliferation Assay (CFSE Dilution)
This assay measures the proliferation of T cells by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) as cells divide.
Materials:
-
Human or murine T cells
-
This compound or other CD73 inhibitor
-
Anti-CD3 and anti-CD28 antibodies
-
Adenosine monophosphate (AMP)
-
CFSE staining solution
-
Complete RPMI-1640 medium
-
FACS buffer (PBS with 2% FBS)
-
96-well U-bottom plates
-
Flow cytometer
Protocol:
-
Isolate T cells from peripheral blood mononuclear cells (PBMCs) or spleen using magnetic-activated cell sorting (MACS).
-
Label T cells with CFSE according to the manufacturer's protocol.
-
Plate CFSE-labeled T cells at a density of 1 x 10^5 cells/well in a 96-well plate.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Add AMP to the wells to serve as the substrate for CD73.
-
Stimulate the T cells with plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.
-
Include appropriate controls: unstimulated cells, stimulated cells without inhibitor, and stimulated cells with inhibitor but without AMP.
-
Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
Harvest the cells and stain with viability dye and cell surface markers (e.g., CD4, CD8).
-
Analyze the cells by flow cytometry, gating on live, single cells and then on T cell subsets. Proliferation is assessed by the decrease in CFSE fluorescence intensity.
Cytokine Production Assay (Intracellular Staining)
This method quantifies the production of intracellular cytokines, such as IFN-γ and TNF-α, at a single-cell level.
Materials:
-
Human or murine T cells
-
This compound or other CD73 inhibitor
-
Anti-CD3 and anti-CD28 antibodies
-
AMP
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against IFN-γ, TNF-α, CD4, and CD8
-
Flow cytometer
Protocol:
-
Isolate and plate T cells as described in the proliferation assay.
-
Pre-treat with this compound and add AMP.
-
Stimulate with anti-CD3/CD28 antibodies for 4-6 hours.
-
For the final 2-4 hours of stimulation, add Brefeldin A and Monensin to the culture to block cytokine secretion.
-
Harvest the cells and stain for surface markers (CD4, CD8).
-
Fix and permeabilize the cells using a commercially available kit.
-
Stain for intracellular cytokines with fluorochrome-conjugated antibodies.
-
Wash the cells and analyze by flow cytometry.
Visualizing Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating a CD73 inhibitor and the logical cascade of its effects on T cells.
Conclusion
Inhibition of the CD73-adenosine axis is a promising strategy in immuno-oncology to counteract a key mechanism of tumor-induced immunosuppression. By blocking the production of adenosine, CD73 inhibitors can restore the function of tumor-infiltrating T cells, leading to enhanced anti-tumor immunity. While specific data on this compound is not yet available in peer-reviewed literature, its high potency suggests it is a valuable tool for further research into the role of CD73 in T cell biology and for the development of novel cancer immunotherapies. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the effects of CD73 inhibitors, including this compound, on T cell function.
References
- 1. CD73: A novel target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Novel CD73 Inhibitor SHR170008 Suppresses Adenosine in Tumor and Enhances Anti-Tumor Activity with PD-1 Blockade in a Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CD73 on tumor cells impairs anti-tumor T cell responses: a novel mechanism of tumor-induced immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Specific blockade CD73 alters the ‘exhausted’ phenotype of T cells in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
CD73-IN-4: A Potent Tool for Interrogating Purinergic Signaling in Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of cellular communication, purinergic signaling has emerged as a critical regulator of physiological and pathological processes, particularly within the tumor microenvironment. A key enzymatic player in this pathway is CD73 (ecto-5'-nucleotidase), which catalyzes the conversion of adenosine (B11128) monophosphate (AMP) to the immunosuppressive molecule adenosine. The strategic inhibition of CD73 presents a promising therapeutic avenue for cancer immunotherapy. CD73-IN-4, also known as AB680 or Quemliclustat, is a potent, selective, and reversible small-molecule inhibitor of CD73. This technical guide provides a comprehensive overview of this compound as a research tool, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its application in studying purinergic signaling.
Introduction to Purinergic Signaling and the Role of CD73
Extracellular nucleotides and nucleosides, such as ATP and adenosine, act as signaling molecules by binding to specific purinergic receptors. This signaling cascade is tightly regulated by a series of cell-surface enzymes known as ectonucleotidases. Within the tumor microenvironment, stressed or dying cells release ATP, which is subsequently hydrolyzed to AMP by CD39. CD73 then catalyzes the final step, converting AMP to adenosine.[1]
Adenosine accumulation in the extracellular space plays a pivotal role in immune evasion by binding to A2A and A2B receptors on immune cells, leading to the suppression of T-cell and NK cell activity.[1][2] By inhibiting CD73, the production of immunosuppressive adenosine is blocked, thereby restoring anti-tumor immune responses.[2][3]
This compound (AB680): Mechanism of Action and Properties
This compound is a highly potent and selective competitive inhibitor of human CD73.[3][4] Its mechanism of action revolves around blocking the enzymatic activity of CD73, thus preventing the hydrolysis of AMP to adenosine.[2] This leads to a reduction in adenosine levels within the tumor microenvironment, thereby mitigating its immunosuppressive effects.[2]
Potency and Selectivity
This compound exhibits exceptional potency with a picomolar inhibition constant (Ki) for human CD73. Its selectivity is a key attribute, with a significantly lower affinity for other related ectonucleotidases, ensuring targeted inhibition.
Table 1: In Vitro Potency and Selectivity of this compound (AB680)
| Parameter | Value | Species/Cell Type | Reference(s) |
| Ki | 4.9 pM | Human CD73 | [4] |
| IC50 | 0.043 nM | Soluble human CD73 | [4] |
| IC50 | 0.070 nM | CHO cells (human CD73) | [4] |
| IC50 | 0.008 nM (sub-nanomolar) | Human CD8+ T Cells | [4][5] |
| IC50 | 0.66 nM | Mouse CD8+ T Cells | [4] |
| IC50 | 0.011 nM | Human PBMCs | [4] |
| Selectivity vs. CD39 | >10,000-fold | - | [4] |
Pharmacokinetic Profile
Preclinical studies have demonstrated that this compound possesses a favorable pharmacokinetic profile characterized by low clearance and a long half-life, making it suitable for in vivo applications.[2][3][6]
Table 2: Preclinical Pharmacokinetic Profile of this compound (AB680)
| Species | Clearance | Half-life | Reference(s) |
| Rodent | Very Low | Long | [7] |
| Non-rodent | Very Low | Long | [7] |
Visualizing the Purinergic Signaling Pathway and Experimental Workflows
To better understand the context in which this compound operates, the following diagrams illustrate the core purinergic signaling pathway and a typical experimental workflow for evaluating CD73 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Unlocking the Potential of AB680: A Breakthrough CD73 Inhibitor in Cancer Immunotherapy [synapse.patsnap.com]
- 3. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
The Selectivity Profile of CD73-IN-4 Against NTPDases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the selectivity profile of CD73-IN-4, a potent and selective inhibitor of CD73. The document is intended for researchers, scientists, and drug development professionals working in the fields of immuno-oncology and purinergic signaling. It details the quantitative inhibitory activity of this compound against a panel of ectonucleotidases (NTPDases), provides a detailed experimental protocol for determining this selectivity, and visualizes the relevant signaling pathways and experimental workflows.
Introduction to CD73 and Purinergic Signaling
In the tumor microenvironment, extracellular adenosine (B11128) acts as a potent immunosuppressive molecule, hindering the anti-tumor activity of immune cells such as T cells and natural killer (NK) cells. The production of extracellular adenosine is primarily regulated by a cascade of cell-surface enzymes known as ectonucleotidases. This pathway begins with the release of adenosine triphosphate (ATP) from stressed or dying cells. CD39 (NTPDase1) then hydrolyzes ATP and adenosine diphosphate (B83284) (ADP) to adenosine monophosphate (AMP). The final and rate-limiting step is the conversion of AMP to adenosine, a reaction catalyzed by the ecto-5'-nucleotidase, CD73.[1][2]
Given its critical role in generating immunosuppressive adenosine, CD73 has emerged as a key therapeutic target in cancer immunotherapy.[2] Inhibition of CD73 is expected to reduce adenosine levels in the tumor microenvironment, thereby restoring anti-tumor immunity. This compound is a small molecule inhibitor developed for this purpose. A crucial aspect of its preclinical characterization is its selectivity profile against other structurally and functionally related NTPDases to ensure on-target activity and minimize potential off-target effects.
Data Presentation: this compound Selectivity Profile
The inhibitory activity of this compound has been assessed against a panel of human ectonucleotidases, including CD73, CD39 (NTPDase1), NTPDase2, NTPDase3, and NTPDase8. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below.
| Enzyme Target | IC50 (nM) |
| Human CD73 | 2.6 |
| Human CD39 (NTPDase1) | > 10,000 |
| Human NTPDase2 | > 10,000 |
| Human NTPDase3 | > 10,000 |
| Human NTPDase8 | > 10,000 |
| Data sourced from MedChemExpress.[3] |
The data clearly demonstrates that this compound is a highly potent and selective inhibitor of human CD73. The IC50 value for human CD73 is in the low nanomolar range, while the IC50 values for other tested NTPdases are significantly higher (>10,000 nM), indicating a selectivity of over 3,800-fold for CD73.[3] This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects that could arise from the inhibition of other important ectonucleotidases involved in physiological processes.
Experimental Protocols
The following is a representative protocol for determining the selectivity profile of a CD73 inhibitor, such as this compound, against a panel of NTPDases using a biochemical assay that measures the release of inorganic phosphate (B84403) (Pi).
Principle of the Assay
The enzymatic activity of CD73 and other NTPDases is determined by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of their respective nucleotide substrates (e.g., AMP for CD73, ATP/ADP for NTPDases). A common method for Pi detection is the malachite green assay, where a complex formed between malachite green, molybdate, and free orthophosphate results in a colored product that can be measured spectrophotometrically.[1]
Materials and Reagents
-
Recombinant human CD73, CD39, NTPDase2, NTPDase3, and NTPDase8 enzymes
-
This compound (or test inhibitor)
-
Adenosine 5'-monophosphate (AMP) - substrate for CD73
-
Adenosine 5'-triphosphate (ATP) - substrate for NTPDases
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 2 mM MgCl₂, 1 mM CaCl₂)
-
Malachite Green Reagent (containing malachite green, ammonium (B1175870) molybdate, and a stabilizing agent)
-
Phosphate standard solution (for generating a standard curve)
-
96-well or 384-well microplates
-
Microplate reader capable of measuring absorbance at ~620-650 nm
Assay Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in Assay Buffer to achieve a range of final concentrations for IC50 determination.
-
Prepare working solutions of each recombinant enzyme in cold Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare working solutions of the substrates (AMP and ATP) in Assay Buffer. The substrate concentration should ideally be at or near the Michaelis constant (Km) for each respective enzyme.
-
-
Assay Setup:
-
Add a small volume (e.g., 5 µL) of the serially diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of the microplate.
-
Add the respective enzyme solution (e.g., 10 µL) to the wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the corresponding substrate solution (e.g., 10 µL of AMP for CD73, or ATP for NTPDases) to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure sufficient product formation without substrate depletion.
-
-
Detection:
-
Stop the reaction by adding the Malachite Green Reagent (e.g., 50 µL) to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Measurement:
-
Measure the absorbance of each well at a wavelength between 620 nm and 650 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a phosphate standard curve by plotting the absorbance values of the phosphate standards against their known concentrations.
-
Convert the absorbance readings from the enzymatic reactions to the concentration of Pi produced using the standard curve.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway
Caption: The CD73 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound against NTPDases.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of NTPase activities from measurement of true inorganic phosphate in the presence of labile phosphate compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence polarization immunoassays for monitoring nucleoside triphosphate diphosphohydrolase (NTPDase) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Binding Kinetics of CD73-IN-4: A Technical Guide
This technical guide provides an in-depth overview of the binding kinetics of CD73-IN-4, a potent and selective inhibitor of CD73. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological and experimental frameworks.
Introduction to CD73 and the Role of this compound
CD73, also known as ecto-5'-nucleotidase, is a cell-surface enzyme that plays a critical role in the adenosine (B11128) signaling pathway.[1] It catalyzes the hydrolysis of adenosine monophosphate (AMP) to adenosine.[1] In the tumor microenvironment, the accumulation of adenosine acts as a potent immunosuppressive signal, inhibiting the function of various immune cells, including T cells and natural killer (NK) cells, thereby allowing cancer cells to evade immune destruction.[2]
This compound is a small molecule, methylenephosphonic acid-based inhibitor of CD73.[3] By blocking the enzymatic activity of CD73, this compound reduces the production of immunosuppressive adenosine, which can help to restore anti-tumor immune responses.[4] This makes it a valuable tool for cancer immunology research.[3]
Quantitative Binding Kinetics of this compound
The potency of this compound has been evaluated across various in vitro models, including biochemical assays with soluble enzyme and cell-based assays with endogenously or recombinantly expressed CD73. The half-maximal inhibitory concentration (IC50) values are summarized below.
Table 1: IC50 Values of this compound against Human and Mouse CD73
| Target Enzyme/Cell Line | Assay Type | IC50 (nM) |
| Soluble human CD73 (hCD73) | Biochemical | 0.86 |
| CHO cells overexpressing hCD73 | Cell-based | 2.6 |
| SKOV-3 (human ovary cancer cell line) | Cell-based | 0.55 |
| Soluble mouse CD73 (mCD73) | Biochemical | 3.0 |
| CHO cells overexpressing mCD73 | Cell-based | 13 |
Data sourced from MedChemExpress.[3]
Table 2: Selectivity Profile of this compound
This compound demonstrates high selectivity for CD73 over other related ectonucleotidases and adenosine receptors.[3]
| Target | IC50 (nM) |
| CD39 | > 10,000 |
| A2aR | > 10,000 |
| NTPDase2 | > 10,000 |
| NTPDase3 | > 10,000 |
| NTPDase8 | > 10,000 |
Data sourced from MedChemExpress.[3]
Signaling Pathway and Mechanism of Action
CD73 is a key component of the extracellular adenosine production pathway. The following diagram illustrates this pathway and the mechanism of inhibition by this compound.
Experimental Protocols
The following are representative protocols for determining the IC50 value of a CD73 inhibitor like this compound. These are based on common methodologies and should be adapted and optimized for specific experimental conditions.
Biochemical IC50 Determination using a Malachite Green Assay
This assay quantifies the inorganic phosphate (B84403) (Pi) released from the enzymatic hydrolysis of AMP by CD73.
Materials:
-
Recombinant human CD73 enzyme
-
CD73 assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)
-
Adenosine monophosphate (AMP) substrate solution
-
This compound
-
Malachite Green reagent
-
96-well clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in CD73 assay buffer. Prepare working solutions of recombinant CD73 and AMP in the assay buffer. The AMP concentration should ideally be close to the Michaelis constant (Km) for accurate determination of competitive inhibitor potency.
-
Enzyme and Inhibitor Pre-incubation: Add 20 µL of the CD73 enzyme solution to each well of the microplate. Add 10 µL of the serially diluted this compound or vehicle control to the respective wells.
-
Gently mix and pre-incubate the enzyme and inhibitor for 30 minutes at room temperature to allow for binding to reach equilibrium.
-
Initiation of Reaction: Start the enzymatic reaction by adding 20 µL of the AMP substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains within the linear range (typically <20% substrate conversion).
-
Detection: Stop the reaction by adding 50 µL of the Malachite Green reagent to each well. This reagent will form a colored complex with the inorganic phosphate produced.
-
Incubate for 15-20 minutes at room temperature to allow for color development.
-
Data Acquisition: Measure the absorbance at a wavelength of approximately 620 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based IC50 Determination in CD73-Expressing Cells
This assay measures the inhibition of CD73 activity on the surface of intact cells.
Materials:
-
CD73-expressing cells (e.g., MDA-MB-231 or CHO cells overexpressing CD73)
-
Cell culture medium
-
AMP substrate
-
This compound
-
Phosphate detection reagent (e.g., Malachite Green or a commercially available kit)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Plate the CD73-expressing cells in a 96-well plate and culture overnight to allow for adherence.
-
Inhibitor Treatment: Remove the culture medium and wash the cells gently with assay buffer. Add fresh medium or buffer containing various concentrations of this compound to the cells.
-
Incubation: Incubate the cells with the inhibitor for a specified time (e.g., 1 hour) at 37°C.
-
Substrate Addition: Add AMP to the wells to initiate the enzymatic reaction on the cell surface.
-
Reaction Incubation: Incubate for a time that allows for measurable product formation without substrate depletion.
-
Sample Collection and Detection: Carefully collect the supernatant from each well. Measure the amount of phosphate in the supernatant using a suitable detection method like the Malachite Green assay as described above.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration, as described in the biochemical assay protocol.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the IC50 of this compound.
References
A Technical Guide to Investigating the Impact of CD73-IN-4 on Regulatory T Cell Function
Audience: Researchers, scientists, and drug development professionals.
Abstract
Regulatory T cells (Tregs) are critical mediators of immune suppression, playing a pivotal role in maintaining self-tolerance and preventing excessive inflammation. However, in the context of oncology, their activity can impede effective anti-tumor immunity. The ecto-5'-nucleotidase (CD73), highly expressed on the surface of Tregs, is a key enzyme in the adenosinergic pathway, which generates immunosuppressive adenosine (B11128) in the tumor microenvironment.[1][2][3] Targeting CD73 is therefore a promising strategy in cancer immunotherapy. CD73-IN-4 is a potent and selective small molecule inhibitor of human CD73.[4][5] This technical guide provides a comprehensive overview of the role of CD73 in Treg function and details the experimental protocols required to investigate the impact of this compound on Treg-mediated suppression. It includes methodologies for in vitro Treg suppression assays, flow cytometry, and data interpretation, alongside visualizations of key pathways and workflows to aid researchers in this field.
Introduction: The CD73-Adenosine Axis in Treg-Mediated Suppression
The immune system is a tightly regulated network where activating and inhibitory signals maintain balance. Regulatory T cells (Tregs), typically characterized by the expression of CD4, CD25, and the transcription factor FoxP3, are a major immunosuppressive cell type.[6] One of their key suppressive mechanisms involves the generation of extracellular adenosine.[2][7] This process is mediated by the sequential enzymatic activity of two cell-surface ectonucleotidases: CD39 (ectonucleoside triphosphate diphosphohydrolase-1) and CD73 (ecto-5'-nucleotidase).[2][3]
CD39 initiates the cascade by hydrolyzing pro-inflammatory extracellular ATP and ADP into AMP.[2] Subsequently, CD73, which is highly expressed on Tregs, catalyzes the rate-limiting step of converting AMP into adenosine.[1][2] Extracellular adenosine then binds to A2A receptors on effector T cells and other immune cells, triggering intracellular signaling that dampens their proliferation, cytokine production, and cytotoxic activity.[8]
Given its crucial role in immune evasion, particularly within the tumor microenvironment, CD73 has emerged as a significant target for cancer immunotherapy.[1][4] Potent and selective inhibitors of CD73 are being developed to block this immunosuppressive pathway and restore anti-tumor immunity.
This compound: A Potent and Selective CD73 Inhibitor
This compound is a methylenephosphonic acid-based compound identified as a highly potent and selective inhibitor of human CD73. Its primary biochemical characteristic is summarized below.
Table 1: Biochemical Properties of this compound
| Compound | Target | IC50 (Human) | Compound Class | Reference |
|---|
| this compound | CD73 | 2.6 nM | Methylenephosphonic acid |[4][5] |
The high potency of this compound makes it a valuable tool for dissecting the role of CD73 in biological systems and a potential candidate for therapeutic development. Its primary mechanism of action is the direct inhibition of the enzymatic conversion of AMP to adenosine.
The CD73 Signaling Pathway and Point of Inhibition
The adenosinergic pathway is a critical immunosuppressive axis. The diagram below illustrates the sequential conversion of ATP to adenosine and the inhibitory role of this compound.
Caption: CD73-mediated adenosinergic signaling pathway and inhibition by this compound.
Experimental Protocols for Assessing the Impact of this compound
To evaluate the effect of this compound on Treg function, a standard in vitro Treg suppression assay is the primary method. This assay co-cultures Tregs with conventional T cells (Tconv) to measure the ability of Tregs to suppress Tconv proliferation and cytokine production.
In Vitro Treg Suppression Assay
This protocol is adapted from established methodologies.[9][10][11] The principle is to label responder T conventional cells (Tconv) with a proliferation-tracking dye (e.g., CFSE) and co-culture them with unlabeled Tregs at various ratios in the presence of T-cell receptor stimulation. The impact of this compound is assessed by adding it to the co-cultures.
Key Experimental Steps:
-
Isolation of T Cell Subsets:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Purify CD4+ T cells using negative selection magnetic beads.
-
From the CD4+ population, sort Tregs (CD4+CD25highCD127low) and T conventional cells (Tconv: CD4+CD25-) using fluorescence-activated cell sorting (FACS).
-
-
Labeling of Tconv Cells:
-
Resuspend purified Tconv cells in PBS at 1x107 cells/mL.
-
Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 5 µM.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the reaction by adding 5 volumes of cold complete RPMI medium (containing 10% FBS).
-
Wash the cells twice with complete RPMI medium.
-
-
Co-culture Setup:
-
Plate the CFSE-labeled Tconv cells at a constant number (e.g., 5 x 104 cells/well) in a 96-well round-bottom plate.
-
Add unlabeled Tregs at varying ratios to the Tconv cells (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Tconv). Include control wells with Tconv cells alone (no Tregs) for maximum proliferation and wells with unstimulated Tconv cells for baseline.
-
Prepare a stock solution of this compound in DMSO and further dilute in culture medium. Add this compound to designated wells at various concentrations (e.g., 0.1 nM to 100 nM). Include a vehicle control (DMSO).
-
Add a polyclonal stimulus, such as anti-CD3/CD28-coated beads (at a 1:1 bead-to-cell ratio) or soluble anti-CD3 (1 µg/mL) with irradiated antigen-presenting cells.
-
Culture for 72-96 hours at 37°C, 5% CO2.
-
-
Analysis:
-
Proliferation: Harvest cells and analyze by flow cytometry. Gate on the Tconv population and measure the dilution of the CFSE signal, which indicates cell division.
-
Cytokine Production: Collect supernatant from the cultures before harvesting cells. Analyze the concentration of key cytokines like IFN-γ and IL-2 using ELISA or a multiplex bead array.
-
Caption: Experimental workflow for the in vitro Treg suppression assay.
Flow Cytometry Gating Strategy for Treg Identification
Accurate identification of Treg populations is essential. A standardized gating strategy is recommended to ensure reproducibility.[6]
Caption: A sequential gating strategy for identifying human regulatory T cells.
Data Interpretation and Expected Outcomes
The inhibition of CD73 by this compound is expected to reduce the production of immunosuppressive adenosine in the co-culture. Based on studies with other CD73 inhibitors and CD73-deficient mice, the following outcomes are anticipated.[7][8]
-
Reversal of Proliferation Suppression: While some studies show that CD73 inhibition has a minimal effect on reversing the suppression of Tconv proliferation by Tregs[8], this should be carefully evaluated. A significant increase in CFSE dilution in the presence of this compound would indicate a reversal of anti-proliferative effects.
-
Restoration of Cytokine Production: This is the most anticipated outcome. Tregs potently suppress the production of IFN-γ by effector T cells. Inhibition of CD73 with this compound is expected to significantly restore IFN-γ secretion by Tconv cells in the co-culture.[8]
Table 2: Summary of Expected Quantitative Outcomes
| Readout | Control (Tconv + Treg) | + this compound (Hypothesized) | Method of Analysis |
|---|---|---|---|
| Tconv Proliferation (% Divided) | Low | Moderately Increased | Flow Cytometry (CFSE) |
| IFN-γ Concentration (pg/mL) | Low / Undetectable | Significantly Increased | ELISA / Multiplex Array |
| IL-2 Concentration (pg/mL) | Low | Increased | ELISA / Multiplex Array |
Conclusion
This compound is a powerful chemical probe for studying the role of the adenosinergic pathway in immune regulation. By inhibiting the enzymatic function of CD73 on regulatory T cells, this compound is expected to abrogate a key mechanism of Treg-mediated suppression, particularly the suppression of pro-inflammatory cytokine production. The protocols and workflows detailed in this guide provide a robust framework for researchers to quantitatively assess the impact of this inhibitor, furthering our understanding of Treg biology and aiding in the development of novel immunotherapies that can overcome the suppressive tumor microenvironment.
References
- 1. Frontiers | The Multifaceted Actions of CD73 During Development and Suppressive Actions of Regulatory T Cells [frontiersin.org]
- 2. The Multifaceted Actions of CD73 During Development and Suppressive Actions of Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Multifaceted Actions of CD73 During Development and Suppressive Actions of Regulatory T Cells | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CD73+ regulatory T cells contribute to adenosine-mediated resolution of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CD73 Is Expressed by Human Regulatory T Helper Cells and Suppresses Proinflammatory Cytokine Production and Helicobacter felis–Induced Gastritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 10. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Treg Suppression Assays | Springer Nature Experiments [experiments.springernature.com]
Exploring the Non-Enzymatic Functions of CD73 with the Potent Inhibitor CD73-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CD73, or ecto-5'-nucleotidase, is a cell surface enzyme traditionally recognized for its pivotal role in the purinergic signaling pathway, where it catalyzes the conversion of adenosine (B11128) monophosphate (AMP) to immunosuppressive adenosine. However, a growing body of evidence reveals that CD73 possesses critical non-enzymatic functions that contribute to cancer progression, including the modulation of cell adhesion, migration, and intracellular signaling cascades. This technical guide provides an in-depth exploration of these non-enzymatic roles and introduces CD73-IN-4, a potent and selective small molecule inhibitor, as a key tool for their investigation. We present quantitative data for this compound, detailed experimental protocols to probe CD73's non-enzymatic activities, and visual representations of the associated signaling pathways and experimental workflows.
Introduction: Beyond Adenosine Production - The Non-Enzymatic Roles of CD73
While the enzymatic function of CD73 in generating adenosine is a well-established driver of tumor immune evasion, its non-enzymatic functions are emerging as equally important contributors to cancer pathology.[1] Independent of its catalytic activity, CD73 can act as a signaling and adhesive molecule, directly influencing tumor cell behavior.[1][2]
Key non-enzymatic functions of CD73 include:
-
Modulation of Cell Adhesion and Migration: CD73 interacts with extracellular matrix (ECM) components, such as fibronectin and laminin, to regulate cancer cell adhesion and migration, crucial steps in metastasis.[1][3]
-
Activation of Intracellular Signaling Pathways: CD73 has been shown to influence key signaling pathways that govern cell proliferation, survival, and motility. These include:
-
Focal Adhesion Kinase (FAK) Signaling: By interacting with integrins and the ECM, CD73 can trigger the activation of FAK, a central regulator of cell migration and invasion.
-
Epidermal Growth Factor Receptor (EGFR) Signaling: CD73 can physically associate with and modulate the activity of EGFR, a potent driver of tumor growth and proliferation.[4] This interaction can occur independently of adenosine production.[5]
-
AKT Signaling: Downstream of both FAK and EGFR, the PI3K/AKT pathway, a critical cell survival pathway, can be influenced by the non-enzymatic functions of CD73.[5]
-
This compound: A Potent Chemical Probe for Non-Enzymatic Function Discovery
To dissect the non-enzymatic functions of CD73 from its catalytic activity, potent and selective inhibitors are indispensable. This compound is a methylenephosphonic acid-based small molecule inhibitor of CD73, demonstrating high potency and selectivity.[6] Its ability to effectively block the enzymatic activity of CD73 allows researchers to investigate the cellular consequences that are independent of adenosine production.
Quantitative Data for this compound
The following table summarizes the reported inhibitory activity of this compound.
| Parameter | Species/Cell Line | IC50 (nM) |
| Enzymatic Activity | Human CD73 (soluble) | 0.86 |
| Mouse CD73 (soluble) | 3.0 | |
| Cellular Activity | CHO cells (overexpressing hCD73) | 2.6 |
| CHO cells (overexpressing mCD73) | 13 | |
| SKOV-3 (human ovarian cancer cell line) | 0.55 |
Data sourced from MedChemExpress, citing Sharif, E. U., et al. (2021). Discovery of Potent and Selective Methylenephosphonic Acid CD73 Inhibitors. Journal of Medicinal Chemistry, 64(1), 755-771.[6]
This compound exhibits excellent selectivity for CD73 over other ectonucleotidases and receptors, with IC50 values greater than 10,000 nM for CD39, A2aR, and NTPDases 2, 3, and 8.[6]
Experimental Protocols for Investigating Non-Enzymatic Functions of CD73
The following protocols provide a framework for utilizing this compound to explore the non-enzymatic roles of CD73 in cancer cells.
Cell Adhesion Assay
This assay assesses the ability of cancer cells to adhere to ECM proteins and the role of CD73 in this process, independent of its enzymatic activity.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, a breast cancer cell line with high CD73 expression)
-
This compound
-
96-well tissue culture plates pre-coated with ECM proteins (e.g., fibronectin, laminin, collagen I) and a negative control (e.g., BSA)
-
Serum-free cell culture medium
-
Calcein-AM or other suitable fluorescent dye for cell labeling
-
Plate reader with fluorescence capabilities
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest cells using a non-enzymatic cell dissociation solution to preserve surface proteins. Wash and resuspend cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Treatment: Pre-incubate the cell suspension with various concentrations of this compound (e.g., 1 nM to 1 µM) and a vehicle control (DMSO) for 30 minutes at 37°C. To confirm that the observed effects are independent of enzymatic activity, include a control with a non-hydrolyzable AMP analog or measure adenosine levels in the supernatant.
-
Cell Seeding: Add 100 µL of the treated cell suspension to each well of the ECM-coated plate.
-
Adhesion: Incubate the plate at 37°C for 1-2 hours to allow for cell adhesion.
-
Washing: Gently wash the wells twice with PBS to remove non-adherent cells.
-
Quantification:
-
Add 100 µL of medium containing Calcein-AM to each well and incubate for 30-60 minutes.
-
Measure fluorescence using a plate reader at the appropriate excitation/emission wavelengths.
-
The fluorescence intensity is directly proportional to the number of adherent cells.
-
Cell Migration (Wound Healing/Scratch) Assay
This assay evaluates the effect of inhibiting CD73's non-enzymatic function on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Microscope with imaging capabilities
Procedure:
-
Cell Seeding: Seed cells in plates to create a confluent monolayer.
-
Wound Creation: Create a "scratch" in the monolayer using a sterile pipette tip.[7]
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Inhibitor Treatment: Add fresh medium containing different concentrations of this compound or a vehicle control. To control for proliferation effects, a proliferation inhibitor like Mitomycin C can be added.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is indicative of cell migration.
Co-Immunoprecipitation (Co-IP) of CD73 and EGFR
This protocol is designed to investigate the physical interaction between CD73 and EGFR and to determine if this compound can modulate this interaction.
Materials:
-
Cancer cell line co-expressing CD73 and EGFR (e.g., A549, a non-small cell lung cancer cell line)
-
This compound
-
Co-IP lysis buffer
-
Antibodies: anti-CD73, anti-EGFR, and a negative control IgG
-
Protein A/G magnetic beads
-
Western blot reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control for a specified time. Lyse the cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-CD73 antibody or control IgG overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-EGFR antibody to detect the co-immunoprecipitated EGFR.
Western Blot Analysis of FAK Phosphorylation
This protocol assesses the impact of CD73 inhibition on the activation of the FAK signaling pathway.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer containing phosphatase and protease inhibitors
-
Antibodies: anti-phospho-FAK (Tyr397), anti-total FAK, and a loading control (e.g., anti-β-actin)
-
Western blot reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control. For adhesion-dependent signaling, cells can be plated on fibronectin-coated dishes during treatment. Lyse the cells.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody against phospho-FAK.
-
Incubate with a secondary antibody and detect the signal.
-
Strip the membrane and re-probe for total FAK and a loading control to normalize the data.
-
Visualizing Pathways and Workflows
Signaling Pathways
Caption: Non-enzymatic signaling pathways of CD73.
Experimental Workflows
Caption: Workflow for the Cell Adhesion Assay.
Caption: Workflow for Co-Immunoprecipitation of CD73 and EGFR.
Conclusion
The non-enzymatic functions of CD73 represent a compelling area of cancer research, offering novel insights into tumor progression and potential therapeutic targets. The use of potent and selective inhibitors like this compound is critical for delineating these adenosine-independent roles. The experimental frameworks provided in this guide offer a starting point for researchers to investigate the intricate non-enzymatic contributions of CD73 to cancer cell biology, ultimately paving the way for the development of more effective and multifaceted anti-cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Generation and Function of Non-cell-bound CD73 in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CD73-IN-3 | CD73 | TargetMol [targetmol.com]
- 5. d-nb.info [d-nb.info]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. clyte.tech [clyte.tech]
Methodological & Application
Application Notes: In Vitro Assay Protocols for the CD73 Inhibitor, CD73-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73, also known as ecto-5'-nucleotidase (NT5E), is a cell-surface enzyme that plays a pivotal role in the adenosine (B11128) signaling pathway. By catalyzing the hydrolysis of adenosine monophosphate (AMP) to adenosine, CD73 contributes to the accumulation of extracellular adenosine, a potent immunosuppressive molecule. In the tumor microenvironment (TME), elevated levels of adenosine dampen the anti-tumor immune response by inhibiting the function of various immune cells, including T cells and natural killer (NK) cells. This immune evasion mechanism makes CD73 a compelling therapeutic target in immuno-oncology.
CD73-IN-4 is a small molecule inhibitor designed to block the enzymatic activity of CD73. By preventing the production of immunosuppressive adenosine, this compound aims to restore and enhance the anti-tumor immune response. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory potency and cellular activity of this compound.
CD73-Adenosine Signaling Pathway
The canonical pathway of extracellular adenosine generation involves the sequential dephosphorylation of adenosine triphosphate (ATP) released from stressed or dying cells. The ectonucleotidase CD39 first converts ATP and adenosine diphosphate (B83284) (ADP) to AMP. Subsequently, CD73 hydrolyzes AMP to adenosine. Adenosine then binds to A2A and A2B receptors on the surface of immune cells, leading to increased intracellular cyclic AMP (cAMP) levels, which in turn suppresses T-cell receptor (TCR) signaling and overall anti-tumor immunity.[1] this compound acts by directly inhibiting the enzymatic function of CD73, thereby blocking this immunosuppressive cascade.
Quantitative Data Summary
The inhibitory potency of this compound can be determined through biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the inhibitor's efficacy.
Disclaimer: Specific experimental data for this compound is not publicly available. The following data is representative of potent and selective small molecule CD73 inhibitors and is provided for illustrative purposes.
| Parameter | Assay Type | Value (IC50) | Cell Line / System |
| Inhibitory Potency | Biochemical (Recombinant Human CD73) | 5 nM | Purified Enzyme |
| Cellular Activity | Cell-Based (MDA-MB-231) | 50 nM | Human Breast Cancer Cells |
| T-Cell Recovery | T-Cell Co-culture | 100 nM | Human PBMCs |
Experimental Protocols
Biochemical CD73 Enzyme Activity Assay (Colorimetric)
This protocol describes a method to determine the IC50 value of this compound against purified recombinant human CD73 enzyme by quantifying the inorganic phosphate (B84403) (Pi) produced from AMP hydrolysis.
Principle: The malachite green assay is a colorimetric method based on the formation of a colored complex between malachite green, molybdate, and free orthophosphate in an acidic environment. The intensity of the color, measured by absorbance at approximately 620-650 nm, is directly proportional to the amount of phosphate generated.
Materials and Reagents:
-
Recombinant Human CD73 Enzyme
-
This compound
-
Adenosine 5'-monophosphate (AMP) substrate
-
Phosphate-free assay buffer (e.g., 20 mM Tris, 2 mM MgCl₂, 120 mM NaCl, pH 7.4)
-
Malachite Green Phosphate Detection Kit
-
96-well clear, flat-bottom microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the assay buffer to achieve a range of concentrations for testing.
-
Plate Setup: Add the diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells of the 96-well plate.
-
Enzyme Addition: Dilute the recombinant CD73 enzyme in cold assay buffer to the desired concentration and add it to all wells except the "no enzyme" control.
-
Pre-incubation: Incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the AMP substrate solution to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 30-60 minutes at 37°C. The optimal time should be determined to ensure the reaction is within the linear range.
-
Phosphate Detection: Stop the reaction by adding the Malachite Green reagent according to the manufacturer's instructions.
-
Color Development: Allow the plate to incubate at room temperature for 15-20 minutes for color development.
-
Absorbance Reading: Measure the absorbance at ~630 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "no enzyme" control from all other readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the "enzyme only" control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell-Based CD73 Inhibition Assay
This protocol measures the inhibitory activity of this compound on endogenously expressed CD73 in a cancer cell line. The human breast cancer cell line MDA-MB-231 is often used due to its high expression of CD73.
Principle: Similar to the biochemical assay, this method quantifies the inorganic phosphate produced by CD73 on the surface of cancer cells. The reduction in phosphate generation in the presence of the inhibitor reflects its cellular potency.
Materials and Reagents:
-
MDA-MB-231 cells (or another high CD73-expressing cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
AMP substrate
-
Phosphate-free reaction buffer
-
Malachite Green Phosphate Detection Kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well. Incubate overnight to allow for cell attachment.
-
Cell Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed reaction buffer.
-
Inhibitor Addition: Prepare serial dilutions of this compound in the reaction buffer. Add the diluted inhibitor or vehicle control to the respective wells.
-
Pre-incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Initiation: Add the AMP substrate to each well to start the reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Supernatant Collection: Carefully collect the supernatant from each well and transfer it to a new 96-well plate.
-
Phosphate Detection: Add the Malachite Green reagent to the supernatant in the new plate.
-
Color Development and Absorbance Reading: Follow steps 8 and 9 from the biochemical assay protocol.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described in the biochemical assay protocol.
Experimental Workflow
The general workflow for determining the in vitro IC50 of a CD73 inhibitor involves several key steps, from reagent preparation to data analysis.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of CD73 inhibitors like this compound. By employing both biochemical and cell-based assays, researchers can effectively determine the potency and cellular efficacy of novel compounds targeting the CD73-adenosine pathway. This information is crucial for the preclinical development of new immuno-oncology therapeutics designed to overcome adenosine-mediated immune suppression in the tumor microenvironment.
References
Application Notes and Protocols for CD73 Inhibitor (CD73-IN-4) in Mouse Models
Disclaimer: Publicly available information on a specific compound designated "CD73-IN-4" is limited. Therefore, these application notes and protocols are based on representative and well-characterized small molecule CD73 inhibitors from preclinical studies. Researchers should conduct dose-escalation and toxicity studies to determine the optimal and safe dosage for any new compound, including this compound.
Introduction
CD73, also known as ecto-5'-nucleotidase, is a critical enzyme in the purinergic signaling pathway.[1] In the tumor microenvironment (TME), CD73 is frequently overexpressed on cancer cells and various immune cells.[1] It plays a pivotal role in generating immunosuppressive adenosine (B11128) by catalyzing the conversion of adenosine monophosphate (AMP) to adenosine.[1][2] This accumulation of adenosine dampens the anti-tumor immune response by inhibiting the function of T cells and natural killer (NK) cells, thereby promoting tumor growth and metastasis.[1] Inhibition of CD73 has emerged as a promising strategy in cancer immunotherapy to reverse this immunosuppression and enhance anti-tumor immunity.[2][3]
These application notes provide a detailed overview and representative protocols for the in vivo evaluation of small molecule CD73 inhibitors, using the placeholder this compound, in mouse models of cancer.
Mechanism of Action of CD73 Inhibitors
Small molecule CD73 inhibitors are designed to block the enzymatic activity of CD73, thereby reducing the production of immunosuppressive adenosine in the TME.[4] This leads to a more robust activation of immune cells, enhancing their ability to recognize and eliminate cancer cells.[4] Essentially, these inhibitors "take the brakes off" the immune system, boosting its cancer-fighting capabilities. Preclinical studies have demonstrated that targeting CD73 can lead to reduced tumor growth and metastasis.[5]
CD73 Signaling Pathway and Inhibition
The CD73-mediated adenosinergic pathway is a key driver of immune suppression within the TME. Extracellular adenosine triphosphate (ATP), often released by dying tumor cells, is converted to AMP by the ectonucleotidase CD39. Subsequently, CD73 hydrolyzes AMP into adenosine.[1][2] Adenosine then binds to its receptors, primarily A2A and A2B, on immune cells, triggering downstream signaling that suppresses anti-tumor immunity.[2][6] CD73 inhibitors block the conversion of AMP to adenosine, thereby preventing the immunosuppressive signaling cascade.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of various small molecule CD73 inhibitors in mouse models. This data can serve as a starting point for designing experiments with a novel inhibitor like this compound.
Table 1: In Vivo Efficacy of Small Molecule CD73 Inhibitors
| Inhibitor | Mouse Model | Tumor Cell Line | Dosage and Administration | Tumor Growth Inhibition (%) | Reference |
| XC-12 | BALB/c | CT26 (Colon Carcinoma) | 135 mg/kg, oral | 74% | [7] |
| AB680 (Quemliclustat) | Syngeneic | Various | Not specified | Data available in reference | [2] |
| OP-5244 | BALB/c | Not specified | Not specified | Significant | [8] |
Table 2: Pharmacodynamic Effects of CD73 Inhibition in Tumors
| Treatment Group | % of CD8+ T Cells in Tumors (of CD45+ cells) | CD8+ T Cell to Treg Ratio in Tumors | Reference |
| Vehicle Control | Baseline | Baseline | [4] |
| CD73 Inhibitor | Increased | Increased | [4] |
| Anti-PD-1 + CD73 Inhibitor | Further Increased | Further Increased | [9] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the in vivo efficacy of a novel small molecule CD73 inhibitor like this compound.
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of the CD73 inhibitor that can be administered without unacceptable toxicity.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% Methylcellulose in water for oral administration, or a solution of DMSO, PEG300, and saline for intraperitoneal injection)
-
6-8 week old mice (e.g., C57BL/6 or BALB/c)
-
Standard laboratory equipment for animal handling and dosing
Procedure:
-
Acclimate animals for at least one week before the study.
-
Randomize mice into several dose-escalation cohorts and a vehicle control group (n=3-5 mice per group).
-
Administer this compound or vehicle daily via the chosen route (e.g., oral gavage, intraperitoneal injection) for 14 consecutive days.
-
Monitor animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.
-
Record body weight at least three times per week.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
The MTD is defined as the highest dose that does not result in mortality, significant weight loss (>20%), or other severe clinical signs of toxicity.[10]
Protocol 2: In Vivo Efficacy Study in a Syngeneic Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound alone or in combination with other therapies (e.g., checkpoint inhibitors) in immunocompetent mice.
Materials:
-
Syngeneic tumor cell line (e.g., CT26, MC38)
-
6-8 week old immunocompetent mice (e.g., BALB/c for CT26, C57BL/6 for MC38)
-
This compound at predetermined dose levels (based on MTD study)
-
Vehicle solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^5 cells) into the flank of each mouse.[11]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.[12]
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution according to the same schedule as the treatment groups.
-
This compound Monotherapy Group: Administer this compound at the predetermined dose and schedule.
-
Combination Therapy Group (Optional): Administer this compound in combination with another therapeutic agent (e.g., anti-PD-1 antibody).
-
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The study endpoint is typically when tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Calculate tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control group.
Protocol 3: Pharmacodynamic Analysis
Objective: To confirm target engagement and assess the biological effects of this compound in the TME.
Materials:
-
Tumors and spleens from treated and control mice (from the efficacy study or a separate short-term study)
-
Reagents for flow cytometry, immunohistochemistry (IHC), and adenosine quantification (e.g., LC-MS/MS)
Procedure:
-
Tissue Collection: At the end of the efficacy study or at specific time points during treatment, euthanize a subset of mice from each group. Excise tumors and collect spleens.
-
Adenosine Quantification: A portion of the tumor can be snap-frozen for analysis of adenosine levels to confirm target engagement.
-
Immune Cell Profiling:
-
Process the remainder of the tumor and the spleen to generate single-cell suspensions.
-
Perform immunophenotyping by flow cytometry to analyze immune cell populations, including CD8+ T cells, CD4+ T cells, regulatory T cells (Tregs), and myeloid-derived suppressor cells (MDSCs).[10]
-
Alternatively, tumor sections can be analyzed by IHC to visualize the infiltration of immune cells.
-
-
Data Analysis: Compare the levels of adenosine and the composition of immune infiltrates in the tumors of treated mice to those of the control group.
Experimental Workflow Visualization
Conclusion
The inhibition of CD73 represents a promising approach in cancer immunotherapy. The protocols and data presented here provide a comprehensive framework for the preclinical evaluation of novel small molecule CD73 inhibitors like this compound in mouse models. Rigorous execution of these studies, including MTD, efficacy, and pharmacodynamic analyses, is crucial for advancing our understanding of these compounds and their potential clinical translation. Careful experimental design and comprehensive endpoint analysis will be essential for elucidating the full therapeutic potential of this class of inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Orally Bioavailable Small-Molecule CD73 Inhibitor (OP-5244) Reverses Immunosuppression through Blockade of Adenosine Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Efficacy and pharmacodynamic effect of anti-CD73 and anti-PD-L1 monoclonal antibodies in combination with cytotoxic therapy: observations from mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
CD73-IN-4 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73, also known as ecto-5'-nucleotidase, is a critical enzyme in the adenosine (B11128) signaling pathway. It catalyzes the conversion of adenosine monophosphate (AMP) to adenosine, a potent immunosuppressive molecule within the tumor microenvironment. Elevated adenosine levels inhibit the activity of anti-tumor immune cells, such as T cells and natural killer (NK) cells, thereby promoting tumor growth and metastasis. Inhibition of CD73 is a promising therapeutic strategy in cancer immunotherapy to restore immune function. CD73-IN-4 is a representative small molecule inhibitor of CD73 designed for preclinical research. This document provides detailed information on its solubility and protocols for its preparation in experimental settings.
Physicochemical Properties
Solubility Data
The solubility of small molecule inhibitors can vary based on the specific analog and experimental conditions. The following table summarizes the solubility data for representative CD73 inhibitors, which can be used as a guide for this compound.
| Compound | Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| CD73-IN-1 | DMSO | 100 | 269.24 | Standard dissolution. |
| CD73-IN-1 | DMSO | 150 | 403.87 | Requires sonication and warming. |
| CD73-IN-3 | DMSO | - | - | Readily soluble. |
Note: It is crucial to determine the maximum soluble concentration in your specific experimental medium. Low aqueous solubility is common for this class of compounds, and precipitation can occur upon dilution into aqueous buffers or cell culture media.
CD73 Signaling Pathway
The diagram below illustrates the CD73-adenosine immunosuppressive pathway in the tumor microenvironment. This compound acts by inhibiting the conversion of AMP to adenosine.
Measuring CD73 Activity with CD73-IN-4 as a Control: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for measuring the enzymatic activity of CD73 (ecto-5'-nucleotidase) and utilizing CD73-IN-4, a hypothetical potent and selective inhibitor, as a negative control to ensure assay specificity and validate results. The protocols detailed below are designed for researchers in academia and industry who are engaged in the study of purinergic signaling, immuno-oncology, and the development of novel therapeutics targeting the CD73-adenosine axis.
CD73 is a critical enzyme in the tumor microenvironment, responsible for the conversion of adenosine (B11128) monophosphate (AMP) to the immunosuppressive molecule adenosine.[1][2][3] By catalyzing this reaction, CD73 plays a pivotal role in tumor immune evasion.[4][5] The inhibition of CD73 is a promising strategy in cancer immunotherapy, making the accurate measurement of its activity and the characterization of its inhibitors essential for drug discovery and development.[1][2]
This document outlines two common methods for determining CD73 activity: a colorimetric phosphate (B84403) detection assay and a luminescence-based adenosine detection assay. It also provides a detailed protocol for evaluating the inhibitory potency of compounds like this compound.
Signaling Pathway and Experimental Logic
The enzymatic activity of CD73 is the terminal step in the canonical pathway of extracellular adenosine production. This pathway begins with the release of ATP from stressed or dying cells, which is then hydrolyzed to AMP by the ectonucleotidase CD39. CD73 subsequently dephosphorylates AMP to generate adenosine.[1][6][7] Adenosine then binds to its receptors (A2A and A2B) on immune cells, leading to the suppression of their anti-tumor functions.[1] CD73 inhibitors, such as this compound, block this critical step, thereby reducing the production of immunosuppressive adenosine.[3]
The use of this compound as a control is fundamental to a robust experimental design. By comparing the enzymatic activity in the presence and absence of a potent and specific inhibitor, researchers can confirm that the measured signal is directly attributable to CD73 activity.
References
- 1. assaygenie.com [assaygenie.com]
- 2. benchchem.com [benchchem.com]
- 3. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Using CD73-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction to CD73 and the Role of CD73-IN-4
CD73, also known as ecto-5'-nucleotidase (NT5E), is a critical cell surface enzyme in the purinergic signaling pathway.[1] It is responsible for the conversion of adenosine (B11128) monophosphate (AMP) to adenosine, a molecule with potent immunosuppressive effects, particularly within the tumor microenvironment (TME).[1][2] Extracellular adenosine dampens the anti-tumor activity of various immune cells, including T cells, Natural Killer (NK) cells, and dendritic cells (DCs), allowing cancer cells to evade immune surveillance.[1][2] Elevated CD73 expression is observed in many cancer types and is often linked to poor prognosis and resistance to therapies.[1][3]
This compound is a small molecule inhibitor of CD73. By blocking the enzymatic activity of CD73, this compound aims to reduce the concentration of immunosuppressive adenosine in the TME.[4] This action is expected to restore the function of immune effector cells and bolster the anti-tumor immune response.[4] Flow cytometry is a powerful technique for dissecting the immunological changes induced by this compound treatment at a single-cell level.[1]
These application notes provide comprehensive protocols for the analysis of immune cell populations by flow cytometry following treatment with this compound, enabling researchers to investigate its mechanism of action and pharmacodynamic effects.
The CD73-Adenosine Signaling Pathway and Mechanism of Action of this compound
In the tumor microenvironment, stressed or dying cells release adenosine triphosphate (ATP).[1] The ecto-enzyme CD39 converts ATP to the less inflammatory AMP. Subsequently, CD73 dephosphorylates AMP to produce adenosine.[5][6][7] Adenosine then binds to A2A and A2B receptors on immune cells, leading to immunosuppression and hampering anti-tumor immunity.[2][7] this compound acts by inhibiting the enzymatic function of CD73, thereby preventing the conversion of AMP to adenosine and mitigating its immunosuppressive effects.[4]
Caption: CD73 Signaling Pathway and Inhibition by this compound.
Expected Immunological Effects of this compound Treatment
Treatment with a CD73 inhibitor like this compound is anticipated to shift the immune landscape towards a pro-inflammatory and anti-tumoral state.[4] Key expected changes that can be monitored by flow cytometry include:
-
Enhanced T Cell Activity: A reduction in adenosine levels is expected to increase the proliferation and activation of CD8+ cytotoxic T lymphocytes and CD4+ helper T cells. This can be measured by the upregulation of activation markers (e.g., CD69, CD25, ICOS) and increased production of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α).[4][8]
-
Reduced Immunosuppression: A decrease in the frequency and suppressive function of regulatory T cells (Tregs; CD4+FoxP3+) may be observed.[4][6]
-
Increased NK Cell Function: Inhibition of CD73 can lead to enhanced activation and cytotoxic potential of NK cells.[4][9]
-
Promotion of Dendritic Cell (DC) Maturation: CD73 inhibition is expected to promote the maturation of DCs, leading to enhanced antigen presentation and T cell priming. This is characterized by the upregulation of co-stimulatory molecules like CD80 and CD86.[4][10]
Quantitative Data Summary
The following tables summarize representative quantitative data expected from flow cytometry analysis of immune cells from preclinical tumor models treated with a vehicle control versus a CD73 inhibitor like this compound. These values are illustrative and may vary depending on the tumor model, treatment regimen, and specific experimental conditions.[4]
Table 1: Changes in Tumor-Infiltrating Lymphocyte Populations
| Cell Population | Marker | Vehicle Control (% of CD45+ cells) | This compound (% of CD45+ cells) | Fold Change |
| CD8+ T Cells | CD3+CD8+ | 15% | 25% | 1.67 |
| CD4+ T Cells | CD3+CD4+FoxP3- | 20% | 28% | 1.40 |
| Regulatory T Cells | CD4+FoxP3+ | 10% | 5% | 0.50 |
| NK Cells | NK1.1+CD3- | 5% | 8% | 1.60 |
Table 2: Upregulation of Activation Markers on Tumor-Infiltrating T Cells
| Marker | Cell Population | Vehicle Control (MFI) | This compound (MFI) | Fold Change |
| Granzyme B | CD8+ T Cells | 500 | 1500 | 3.00 |
| IFN-γ | CD8+ T Cells | 300 | 900 | 3.00 |
| CD86 | Dendritic Cells (CD11c+) | 1000 | 2500 | 2.50 |
Experimental Protocols
Protocol 1: Preparation of Single-Cell Suspension from Solid Tumors
This protocol describes the dissociation of solid tumors into a single-cell suspension suitable for flow cytometry.[4]
Materials:
-
RPMI 1640 with 10% FBS
-
Collagenase Type IV (1 mg/mL)
-
DNase I (100 U/mL)
-
70 µm cell strainer
-
RBC Lysis Buffer
-
PBS (Phosphate-Buffered Saline)
-
FACS Buffer (PBS + 2% FBS + 1 mM EDTA)
Procedure:
-
Excise tumors from mice and place them in a petri dish with cold RPMI 1640.
-
Mince the tumors into small pieces using a sterile scalpel.
-
Transfer the minced tissue to a 50 mL conical tube containing a digestion buffer of Collagenase IV and DNase I in RPMI 1640.
-
Incubate at 37°C for 30-60 minutes with gentle agitation. Pipette the suspension up and down every 15 minutes to aid dissociation.[4]
-
Stop the digestion by adding an equal volume of RPMI 1640 with 10% FBS.[4]
-
Filter the cell suspension through a 70 µm cell strainer into a new 50 mL conical tube.[4]
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant.[4]
-
Resuspend the cell pellet in 5 mL of RBC Lysis Buffer and incubate for 5 minutes at room temperature.[4]
-
Add 10 mL of PBS to neutralize the lysis buffer and centrifuge at 300 x g for 5 minutes at 4°C.[4]
-
Discard the supernatant and resuspend the cell pellet in an appropriate volume of FACS Buffer for cell counting.[4]
-
Determine the viable cell count using a hemocytometer or an automated cell counter with Trypan Blue exclusion.[4]
Protocol 2: Surface and Intracellular Staining of Immune Cells
This protocol details the staining procedure for identifying various immune cell subsets and their functional markers.[4]
Materials:
-
96-well V-bottom plate
-
Fc Block (e.g., anti-mouse CD16/32)
-
Fluorochrome-conjugated antibodies for surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11c, CD80, CD86)
-
Fixation/Permeabilization Buffer Kit
-
Fluorochrome-conjugated antibodies for intracellular markers (e.g., FoxP3, IFN-γ, TNF-α, Granzyme B)
-
FACS Buffer
Procedure:
-
Adjust the cell concentration to 1 x 10⁷ cells/mL in FACS Buffer.
-
Add 100 µL of the cell suspension (1 x 10⁶ cells) to each well of a 96-well V-bottom plate.[4]
-
Centrifuge at 300 x g for 3 minutes at 4°C and discard the supernatant.[4]
-
Resuspend the cells in 50 µL of FACS Buffer containing Fc Block and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.[4]
-
Add 50 µL of the surface antibody cocktail to each well.
-
Incubate for 30 minutes at 4°C in the dark.[4]
-
Wash the cells twice with 200 µL of FACS Buffer, centrifuging at 300 x g for 3 minutes at 4°C between washes.[4]
-
For intracellular staining, follow the manufacturer's instructions for the Fixation/Permeabilization Buffer Kit.[4]
-
After permeabilization, add the intracellular antibody cocktail and incubate for 30 minutes at room temperature in the dark.[4]
-
Wash the cells twice with Permeabilization Buffer.
-
Resuspend the cells in 200 µL of FACS Buffer and acquire data on a flow cytometer.
Protocol 3: In Vitro T Cell Functional Assay
This protocol is for the functional analysis of T cells by measuring cytokine production upon re-stimulation.[4]
Materials:
-
Cell Stimulation Cocktail (e.g., containing PMA and Ionomycin)
-
Protein Transport Inhibitor (e.g., Brefeldin A or Monensin)
-
Complete RPMI 1640 medium
Procedure:
-
Prepare a single-cell suspension from tumors or spleens as described in Protocol 1.
-
Plate 1-2 x 10⁶ cells per well in a 96-well round-bottom plate in complete RPMI medium.
-
Add Cell Stimulation Cocktail to the cells.[4]
-
Add Protein Transport Inhibitor to block cytokine secretion.[4]
-
Incubate for 4-6 hours at 37°C in a CO₂ incubator.[4]
-
After incubation, proceed with the surface and intracellular staining as described in Protocol 2, using antibodies against cytokines of interest (e.g., IFN-γ, TNF-α, IL-2).[4]
Mandatory Visualizations
Caption: General workflow for flow cytometry analysis.
Conclusion
The analysis of immune cell populations by flow cytometry is a powerful tool to elucidate the mechanism of action of this compound.[4] The expected outcomes include a shift towards a more pro-inflammatory and anti-tumoral immune microenvironment.[4] The provided protocols offer a robust framework for assessing the immunomodulatory effects of this compound in preclinical models.
References
- 1. benchchem.com [benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | The Multifaceted Actions of CD73 During Development and Suppressive Actions of Regulatory T Cells [frontiersin.org]
- 6. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Optimal dosing regimen of CD73 blockade improves tumor response to radiotherapy through iCOS downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Targeting CD73 increases therapeutic response to immunogenic chemotherapy by promoting dendritic cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Malachite Green Assay: Measuring CD73 Inhibition by CD73-IN-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the inhibitory activity of CD73-IN-4, a small molecule inhibitor of CD73, using the malachite green assay. This colorimetric assay offers a straightforward and high-throughput method to screen for and characterize CD73 inhibitors.
Introduction to CD73 and its Inhibition
CD73, also known as ecto-5'-nucleotidase, is a cell surface enzyme that plays a crucial role in the adenosine (B11128) signaling pathway.[1][2][3][4] It catalyzes the conversion of extracellular adenosine monophosphate (AMP) to adenosine.[1][2][3][4] In the tumor microenvironment, the accumulation of adenosine acts as a potent immunosuppressive molecule, hindering the activity of various immune cells such as T cells and natural killer (NK) cells.[1][4][5] This immunosuppressive shield allows cancer cells to evade the immune system.[4][6] Consequently, inhibiting CD73 has emerged as a promising strategy in cancer immunotherapy to restore anti-tumor immune responses.[1][4][6] this compound is a small molecule inhibitor designed to block the enzymatic activity of CD73.
Principle of the Malachite Green Assay
The malachite green assay is a colorimetric method used to quantify the amount of inorganic phosphate (B84403) (Pi) released from the enzymatic hydrolysis of AMP by CD73.[7][8][9][10][11] The assay is based on the formation of a green complex between malachite green, molybdate, and free orthophosphate under acidic conditions.[7][8][9][10] The intensity of the green color is directly proportional to the amount of phosphate produced and can be measured spectrophotometrically at a wavelength of approximately 620-660 nm.[7][8] By measuring the reduction in phosphate production in the presence of an inhibitor like this compound, its inhibitory potency (e.g., IC50 value) can be determined.
Quantitative Data: Inhibitory Potency of CD73 Inhibitors
The inhibitory potency of small molecule inhibitors of CD73 is typically determined by their half-maximal inhibitory concentration (IC50). The following table provides an example of such data for a representative CD73 inhibitor, CD73-IN-3.
| Parameter | Value | Cell Line/System |
| IC50 | 7.3 nM | Calu6 Human Cell Assay |
| IC50 | 28 nM | MDA-MB-231 Cell Assay |
Note: The data presented above is for the similar compound CD73-IN-3 and serves as a representative example of the type of quantitative data that can be obtained using the described malachite green assay protocol.[12]
CD73 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical pathway of adenosine production and the mechanism of action for this compound.
Caption: CD73 converts AMP to immunosuppressive adenosine. This compound blocks this step.
Experimental Protocol: Malachite Green Assay for CD73 Inhibition
This protocol details the steps for an in vitro assay to determine the IC50 value of this compound.
Materials and Reagents:
-
Recombinant Human CD73 Enzyme
-
This compound (or other test inhibitors)
-
Adenosine 5'-monophosphate (AMP)
-
Phosphate-free reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Malachite Green Reagent (commercially available kits are recommended)
-
Phosphate Standard (for standard curve)
-
96-well microplates (non-binding surface recommended)[7]
-
Microplate reader capable of measuring absorbance at ~620-660 nm[3][7]
-
DMSO (for dissolving inhibitor)
Experimental Workflow:
The following diagram outlines the key steps of the experimental protocol.
Caption: Workflow for the malachite green assay to measure CD73 inhibition.
Detailed Procedure:
-
Preparation of Reagents:
-
Phosphate Standard Curve: Prepare a series of phosphate standards (e.g., 0 to 50 µM) by diluting a stock solution of a known phosphate standard in the reaction buffer.[2] This will be used to quantify the amount of phosphate generated in the enzymatic reaction.
-
This compound Dilutions: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of the inhibitor in the reaction buffer to achieve a range of desired final concentrations for the assay.
-
CD73 Enzyme: Thaw the recombinant CD73 enzyme on ice and dilute it to the desired working concentration in cold reaction buffer.
-
AMP Substrate: Prepare a working solution of AMP in the reaction buffer. The final concentration will depend on the specific assay conditions and is often near the Km of the enzyme.
-
-
Assay Protocol (96-well plate format):
-
Plate Layout: Design the plate to include wells for the phosphate standards, a "no enzyme" control (background), a "no inhibitor" control (100% activity), and the different concentrations of this compound.
-
Inhibitor Addition: Add a specific volume (e.g., 25 µL) of the diluted this compound or vehicle (reaction buffer with the same percentage of DMSO as the inhibitor wells) to the appropriate wells.[3]
-
Enzyme Addition: Add a specific volume (e.g., 25 µL) of the diluted CD73 enzyme to all wells except the "no enzyme" control wells. For the "no enzyme" control, add an equal volume of reaction buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.[3]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a specific volume (e.g., 50 µL) of the AMP substrate solution to all wells.[3]
-
Incubation: Incubate the plate at 37°C for a suitable period (e.g., 15-30 minutes) to allow for sufficient product formation while remaining in the linear range of the reaction.
-
Reaction Termination and Color Development: Stop the reaction by adding a specific volume (e.g., 25 µL) of the Malachite Green Reagent to each well.[2] This reagent is acidic and will stop the enzymatic reaction and initiate color development. Incubate at room temperature for 15-20 minutes to allow the color to stabilize.[2]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 620 nm and 660 nm using a microplate reader.[3][7]
-
-
Data Analysis:
-
Standard Curve: Plot the absorbance values of the phosphate standards against their known concentrations. Perform a linear regression to obtain the equation of the line, which will be used to convert the absorbance readings of the samples into phosphate concentrations.
-
Background Subtraction: Subtract the average absorbance of the "no enzyme" control from all other absorbance readings.
-
Calculation of Percent Inhibition: The percent inhibition for each inhibitor concentration can be calculated using the following formula: % Inhibition = [1 - (Signal with Inhibitor / Signal without Inhibitor)] x 100
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[3]
-
The malachite green assay provides a robust and sensitive method for quantifying the enzymatic activity of CD73 and evaluating the potency of inhibitors like this compound. This protocol can be adapted for high-throughput screening of compound libraries to identify novel CD73 inhibitors, as well as for the detailed characterization of lead compounds in drug discovery programs targeting the immunosuppressive adenosine pathway in oncology.
References
- 1. assaygenie.com [assaygenie.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Unraveling the Intricacies of CD73/Adenosine Signaling: The Pulmonary Immune and Stromal Microenvironment in Lung Cancer [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. sciencellonline.com [sciencellonline.com]
- 11. eubopen.org [eubopen.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing the Stability of CD73-IN-4 in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73, also known as ecto-5'-nucleotidase, is a crucial enzyme in the adenosine (B11128) signaling pathway. It catalyzes the conversion of adenosine monophosphate (AMP) to adenosine, a molecule that plays a significant role in immunosuppression within the tumor microenvironment.[1][2] Elevated adenosine levels can inhibit the activity of immune cells, such as T cells and natural killer (NK) cells, thereby allowing cancer cells to evade the immune system. Consequently, inhibiting CD73 is a promising strategy in cancer immunotherapy.[1]
CD73-IN-4 is a potent and selective methylenephosphonic acid inhibitor of human CD73, with an IC50 of 2.6 nM.[3] Its potential as a therapeutic agent necessitates a thorough understanding of its stability in various solution-based formulations and under different environmental conditions. This document provides a detailed protocol for assessing the stability of this compound in solution, including methodologies for forced degradation studies and the development of a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is critical for designing and executing a robust stability study.
| Property | Value | Source |
| CAS Number | 2216764-29-1 | [3] |
| Molecular Formula | C16H23ClN5O7P | [3] |
| Molecular Weight | 463.81 g/mol | [3] |
| Description | Methylenephosphonic acid CD73 inhibitor | [3] |
| Solubility | Soluble in DMSO | [4] |
Note: The exact chemical structure of this compound is not publicly available. The protocols outlined below are based on its classification as a methylenephosphonic acid derivative and general principles of small molecule stability testing.
Signaling Pathway
The CD73-adenosine signaling pathway plays a critical role in regulating immune responses. The following diagram illustrates the key steps in this pathway and the point of inhibition by this compound.
Caption: The CD73-adenosine signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section outlines the detailed protocols for assessing the stability of this compound in solution.
Preliminary Solubility Assessment
Before initiating stability studies, it is crucial to determine the solubility of this compound in the relevant solvents and buffers.
Objective: To determine the approximate solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Vortex mixer
-
Centrifuge
Protocol:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In separate microcentrifuge tubes, add a small, known amount of this compound powder.
-
Add increasing volumes of the test solvent (e.g., water, PBS, ACN/water mixtures) to each tube.
-
Vortex each tube vigorously for 2 minutes.
-
Visually inspect for complete dissolution.
-
If not fully dissolved, centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes.
-
Analyze the supernatant using a validated analytical method (see Section 3.3) to determine the concentration of the dissolved compound.
-
Record the highest concentration at which the compound remains fully dissolved as the approximate solubility.
Forced Degradation (Stress Testing) Studies
Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[5]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO or an appropriate co-solvent)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H2O2), 3% (v/v)
-
Calibrated oven
-
Photostability chamber
-
pH meter
Protocol:
-
Preparation of Test Solutions: Prepare solutions of this compound at a known concentration (e.g., 100 µg/mL) in the respective stress media (0.1 N HCl, 0.1 N NaOH, 3% H2O2, and a neutral aqueous solution).
-
Acid Hydrolysis: Incubate the acidic solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Incubate the alkaline solution at an elevated temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Incubate the hydrogen peroxide solution at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of this compound and a solution to dry heat (e.g., 80 °C) for a defined period.
-
Photostability: Expose a solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control Samples: Store control samples (this compound in the same solvent system without the stressor) under normal laboratory conditions (room temperature, protected from light).
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating analytical method.
The following diagram outlines the workflow for the forced degradation study.
Caption: Workflow for the forced degradation study of this compound.
Stability-Indicating Analytical Method Development (HPLC/LC-MS)
A validated stability-indicating analytical method is essential to separate and quantify the intact drug from its degradation products.
Objective: To develop and validate an HPLC or LC-MS method for the quantitative analysis of this compound and its degradation products.
3.3.1. HPLC Method Parameters (Example)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A time-based gradient from low to high organic content (e.g., 5% B to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV-Vis detector at a wavelength determined by the UV spectrum of this compound, or a mass spectrometer.
-
Injection Volume: 10 µL
3.3.2. LC-MS/MS Method Parameters (for higher sensitivity and specificity)
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode (to be determined based on the compound's properties).
-
Mass Analyzer: Triple quadrupole or high-resolution mass spectrometer.
-
Multiple Reaction Monitoring (MRM): Develop specific precursor-to-product ion transitions for this compound for quantification.
3.3.3. Method Validation
The analytical method should be validated according to ICH guidelines, including assessments of:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products.
-
Linearity: A linear relationship between the concentration and the analytical signal.
-
Range: The concentration range over which the method is linear, accurate, and precise.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Long-Term Stability Study
This study evaluates the stability of this compound under recommended storage conditions.
Objective: To determine the long-term stability of this compound in a specific solvent system at various temperatures.
Protocol:
-
Prepare aliquots of this compound solution at a known concentration in the desired solvent (e.g., DMSO).
-
Store the aliquots at different temperatures:
-
-80 °C
-
-20 °C
-
4 °C
-
Room temperature (protected from light)
-
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), retrieve one aliquot from each storage condition.
-
Analyze the samples using the validated stability-indicating analytical method.
-
Compare the concentration of the remaining this compound to the initial concentration (time 0).
Data Presentation
All quantitative data from the stability studies should be summarized in clearly structured tables for easy comparison.
Table 2: Summary of Forced Degradation Study Results
| Stress Condition | Duration | Temperature (°C) | % Degradation of this compound | Number of Degradation Products |
| 0.1 N HCl | 24 hours | 60 | ||
| 0.1 N NaOH | 24 hours | 60 | ||
| 3% H2O2 | 24 hours | Room Temp | ||
| Thermal (Solid) | 48 hours | 80 | ||
| Thermal (Solution) | 48 hours | 80 | ||
| Photolytic (Solid) | - | - | ||
| Photolytic (Solution) | - | - |
Table 3: Long-Term Stability of this compound in DMSO
| Storage Temperature | Time Point | Concentration (µg/mL) | % Remaining |
| -80 °C | 0 | 100 | |
| 1 month | |||
| 3 months | |||
| 6 months | |||
| 12 months | |||
| -20 °C | 0 | 100 | |
| 1 month | |||
| 3 months | |||
| 6 months | |||
| 12 months | |||
| 4 °C | 0 | 100 | |
| 1 week | |||
| 1 month | |||
| Room Temperature | 0 | 100 | |
| 24 hours | |||
| 1 week |
Conclusion
The protocols outlined in this document provide a comprehensive framework for assessing the stability of the CD73 inhibitor, this compound, in solution. A thorough understanding of its stability profile is essential for the development of reliable in vitro and in vivo experiments and for the formulation of a stable drug product. The use of a validated stability-indicating analytical method is paramount for obtaining accurate and reproducible results. The data generated from these studies will be critical for determining the appropriate storage conditions, shelf-life, and handling procedures for this compound in a research and drug development setting.
References
Application Notes and Protocols: Investigating the Role of a Novel CD73 Inhibitor, CD73-IN-4, in Tumor Cell Migration and Invasion
Audience: Researchers, scientists, and drug development professionals.
Introduction: CD73, or ecto-5'-nucleotidase (NT5E), is a cell-surface enzyme that is increasingly recognized for its pivotal role in cancer progression.[1][2] It is a key enzyme in the purinergic signaling pathway, responsible for the dephosphorylation of adenosine (B11128) monophosphate (AMP) into adenosine.[3][4] Within the tumor microenvironment, the accumulation of adenosine suppresses anti-tumor immune responses.[2][4] Beyond its immunomodulatory functions, CD73 is directly implicated in promoting tumor cell proliferation, survival, angiogenesis, and metastasis.[1][5] High expression of CD73 is often observed in various cancers and correlates with increased tumor invasiveness, metastasis, and poor patient prognosis.[1][6]
Recent studies have highlighted the non-immunological roles of CD73, showing its involvement in regulating cell adhesion, epithelial-mesenchymal transition (EMT), and the formation of invadopodia, which are crucial processes for cell migration and invasion.[6][7][8] The enzyme can influence signaling pathways such as PI3K/AKT and MAPK to drive these malignant phenotypes.[1][8] Consequently, inhibiting CD73 activity presents a promising therapeutic strategy to not only enhance anti-tumor immunity but also to directly impede the metastatic cascade.[5][9]
These application notes provide a comprehensive guide for investigating the effects of CD73-IN-4 , a representative small molecule inhibitor of CD73, on tumor cell migration and invasion. The document includes detailed protocols for key in vitro assays, templates for data presentation, and diagrams of the relevant signaling pathways and experimental workflows.
Signaling Pathways and Mechanisms
CD73 promotes tumor metastasis through both enzymatic and non-enzymatic functions. Its primary role is the production of adenosine, which can suppress the activity of immune cells like T cells and NK cells.[4][10] Additionally, CD73 can directly activate intracellular signaling pathways within cancer cells to promote migration and invasion.
Quantitative Data Presentation
The following tables serve as templates for summarizing the quantitative data obtained from the experimental protocols.
Table 1: In Vitro Biochemical Activity of this compound
| Parameter | Recombinant Human CD73 | Recombinant Murine CD73 |
|---|---|---|
| IC₅₀ (nM) | [Insert experimental value] | [Insert experimental value] |
| Kᵢ (nM) | [Insert experimental value] | [Insert experimental value] |
| Mechanism of Inhibition | [e.g., Competitive] | [e.g., Competitive] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | IC₅₀ (nM) |
|---|---|---|
| Adenosine Production Inhibition | [e.g., MDA-MB-231] | [Insert experimental value] |
| T-Cell Proliferation Rescue | [e.g., Human PBMCs] | [Insert experimental value] |
Table 3: Effect of this compound on Tumor Cell Migration (Wound Healing Assay)
| Cell Line | Treatment | Concentration (µM) | % Wound Closure at 24h |
|---|---|---|---|
| [e.g., HN4] | Vehicle (DMSO) | - | [Insert value] |
| [e.g., HN4] | This compound | 1 | [Insert value] |
| [e.g., HN4] | this compound | 10 | [Insert value] |
Table 4: Effect of this compound on Tumor Cell Invasion (Transwell Assay)
| Cell Line | Treatment | Concentration (µM) | Number of Invaded Cells (per field) |
|---|---|---|---|
| [e.g., MDA-MB-231] | Vehicle (DMSO) | - | [Insert value] |
| [e.g., MDA-MB-231] | This compound | 1 | [Insert value] |
| [e.g., MDA-MB-231] | this compound | 10 | [Insert value] |
Experimental Protocols
Protocol 1: In Vitro CD73 Enzymatic Activity Assay
This colorimetric assay quantifies the inhibitory potential of this compound by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of AMP.[3]
Materials:
-
Recombinant Human CD73 Enzyme
-
CD73 Assay Buffer (e.g., 20 mM Tris, 2 mM MgCl₂, 1 mM CaCl₂, pH 7.4)[11]
-
Adenosine 5'-monophosphate (AMP) substrate
-
This compound
-
Phosphate Detection Reagent (e.g., Malachite Green-based)[3]
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Thaw recombinant CD73 enzyme on ice and dilute to the desired concentration in cold assay buffer.
-
Prepare a serial dilution of this compound in assay buffer containing a constant percentage of DMSO.
-
Prepare the AMP substrate solution in assay buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of the diluted CD73 enzyme solution to each well (except for the 'no enzyme' control).
-
Add 10 µL of the this compound serial dilutions or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 10-30 minutes.[3]
-
Initiate the enzymatic reaction by adding 20 µL of the AMP substrate to all wells.
-
Incubate the plate at 37°C for a set time (e.g., 20-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of the phosphate detection reagent.
-
Incubate at room temperature for 15-30 minutes to allow color development.
-
-
Data Analysis:
-
Measure the absorbance at ~650 nm using a microplate reader.
-
Subtract the background absorbance (from 'no enzyme' control wells).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting percent inhibition versus inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Protocol 2: Wound Healing (Scratch) Assay for Cell Migration
This assay assesses 2D cell migration by creating an artificial gap or "wound" in a confluent cell monolayer and monitoring the rate at which cells migrate to close the gap.
Materials:
-
Cancer cell line known to express CD73 (e.g., MDA-MB-231, 4T1, HNSCC lines).[7][8]
-
Complete growth medium and serum-free medium.
-
6-well or 12-well tissue culture plates.
-
Sterile 200 µL pipette tips.
-
This compound and vehicle control (DMSO).
-
Inverted microscope with a camera.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.
-
Once confluent, create a straight scratch through the center of the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with serum-free medium to remove detached cells.
-
Replace the medium with fresh low-serum (e.g., 1% FBS) medium containing various concentrations of this compound or vehicle control.
-
Capture images of the scratch at time 0h.
-
Incubate the plate at 37°C in a CO₂ incubator.
-
Capture images of the same fields at subsequent time points (e.g., 12h, 24h).
-
Data Analysis:
-
Use image analysis software to measure the area of the wound at each time point.
-
Calculate the percent wound closure using the formula: % Closure = [(Area_0h - Area_t) / Area_0h] * 100
-
Protocol 3: Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane extract (Matrigel), mimicking the invasion of the basement membrane in vivo.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates.
-
Matrigel Basement Membrane Matrix.
-
Cancer cell line.
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS).
-
This compound and vehicle control.
-
Cotton swabs, methanol (B129727) (for fixation), and crystal violet stain.
Procedure:
-
Thaw Matrigel on ice overnight. Dilute with cold serum-free medium and coat the top surface of the Transwell inserts. Allow to solidify at 37°C for at least 1 hour.
-
Harvest and resuspend cancer cells in serum-free medium. Perform a cell count.
-
Add 500-700 µL of medium containing 10% FBS (chemoattractant) to the lower chambers of the 24-well plate.
-
Resuspend cells in serum-free medium containing the desired concentrations of this compound or vehicle.
-
Seed the cell suspension (e.g., 5 x 10⁴ cells) into the upper chamber of the Matrigel-coated inserts.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-invaded cells and Matrigel from the top surface of the membrane.
-
Fix the invaded cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Data Analysis:
-
Use a microscope to count the number of stained, invaded cells on the bottom of the membrane.
-
Count at least 3-5 random fields per insert and calculate the average number of invaded cells.
-
Compare the number of invaded cells in this compound-treated groups to the vehicle control.
-
Conclusion
The protocols and frameworks provided in these application notes offer a robust starting point for characterizing the anti-metastatic potential of this compound. By systematically evaluating its biochemical and cellular activities, researchers can elucidate its mechanism of action and determine its efficacy in inhibiting tumor cell migration and invasion. These studies are critical for the preclinical development of CD73 inhibitors as a novel class of cancer therapeutics that can dually target immune evasion and metastasis.[5][12]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 5. CD73 promotes tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CD73 facilitates invadopodia formation and boosts malignancy of head and neck squamous cell carcinoma via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of allosteric inhibitors of the ecto-5'-nucleotidase (CD73) targeting the dimer interface | PLOS Computational Biology [journals.plos.org]
- 10. assaygenie.com [assaygenie.com]
- 11. benchchem.com [benchchem.com]
- 12. CD73: A novel target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent degradation of CD73-IN-4 in experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to prevent the degradation of CD73-IN-4 during experiments. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in experimental settings?
A1: Like many small molecule inhibitors, the degradation of this compound can be attributed to several factors, including:
-
Hydrolysis: Reaction with water, which can be influenced by the pH of the solution.[1][2]
-
Oxidation: Degradation due to reaction with oxygen, which can be catalyzed by light, heat, or metal ions.[1][2]
-
Photodegradation: Exposure to light, particularly UV light, can cause the compound to break down.[2]
-
Thermal Degradation: Elevated temperatures can lead to the breakdown of the compound.[2]
-
Repeated Freeze-Thaw Cycles: Multiple cycles of freezing and thawing of stock solutions can lead to degradation and precipitation.[3][4]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical for maintaining the stability of this compound. For long-term storage, it is recommended to store the compound as a solid at -20°C in a dark and dry place.[4] Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for shorter periods.[4][5][6]
Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?
A3: Inconsistent results are a common sign of compound instability.[1] Degradation of this compound can lead to a lower effective concentration in your experiments, resulting in variability. It is crucial to ensure proper storage and handling of the compound and to prepare fresh dilutions for each experiment.[3][7]
Q4: I observe precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What should I do?
A4: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules.[4] To address this, ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically below 0.5%) to avoid solvent-induced precipitation and toxicity.[5][8] Preparing intermediate dilutions in your buffer or cell culture medium can also help. Gentle warming and vortexing may help to redissolve the compound, but if precipitation persists, preparing a fresh solution is recommended.[5]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound that may be related to compound degradation.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibitory effect | Degraded inhibitor due to improper storage or handling. | Use a fresh aliquot of this compound from a properly stored stock solution. Verify that the stock solution has not undergone multiple freeze-thaw cycles.[2] |
| Inaccurate concentration due to precipitation. | Visually inspect the solution for any precipitates before use. If observed, try gentle warming or sonication to redissolve. If unsuccessful, prepare a fresh solution.[5] | |
| Decreased compound activity over time in a multi-day experiment | Instability of this compound in the cell culture medium at 37°C. | Conduct a stability study of this compound in your specific experimental media.[4] If the compound is found to be unstable, consider replenishing the media with fresh inhibitor at regular intervals. |
| High background or off-target effects | Use of excessively high concentrations of the inhibitor, potentially due to underestimation of its potency because of partial degradation. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your assay.[7] |
| Degradation products may have off-target activities. | Ensure the inhibitor is fresh and has been stored correctly to minimize the presence of degradation products. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature in a desiccator to prevent moisture condensation.[5]
-
Reconstitution: Add the appropriate volume of anhydrous DMSO to the solid compound to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is fully dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution.[5][9]
-
Aliquoting: Dispense the stock solution into single-use, light-protected (amber) vials to minimize freeze-thaw cycles and light exposure.[4][5]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4][5]
Protocol 2: Assessing the Stability of this compound in Experimental Media
-
Preparation: Prepare a working solution of this compound in your experimental buffer or cell culture medium at the final desired concentration.
-
Incubation: Incubate the solution under the exact conditions of your experiment (e.g., 37°C, 5% CO2).
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Storage of Samples: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining concentration of intact this compound at each time point.[1]
-
Data Interpretation: A decrease in the concentration of this compound over time indicates degradation under the tested conditions.
Visualizations
CD73 Signaling Pathway and Inhibition
Caption: The CD73 signaling pathway, illustrating the conversion of ATP to immunosuppressive adenosine and the point of inhibition by this compound.
Experimental Workflow for Handling this compound
Caption: Recommended workflow for the preparation and handling of this compound to maintain compound integrity.
Troubleshooting Degradation of this compound
Caption: A logical troubleshooting guide for diagnosing and addressing potential degradation of this compound.
References
Technical Support Center: Methylenephosphonic Acid-Based CD73 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing methylenephosphonic acid-based inhibitors of CD73 (ecto-5'-nucleotidase). Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and data on inhibitor selectivity to help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of methylenephosphonic acid CD73 inhibitors?
Methylenephosphonic acid-based compounds are potent and often selective inhibitors of CD73. They are designed as substrate-mimics of adenosine (B11128) monophosphate (AMP), the natural substrate for CD73. By binding to the active site of the CD73 enzyme, these inhibitors block the hydrolysis of AMP into immunosuppressive adenosine. This leads to a reduction of adenosine in the tumor microenvironment, which in turn can restore the anti-tumor activity of immune cells like T cells and NK cells.[1]
Q2: I'm not observing the expected decrease in adenosine levels after treating my cells with a methylenephosphonic acid CD73 inhibitor. What are the potential causes?
Several factors could contribute to this observation:
-
Cell Line-Specific CD73 Expression: Confirm that your cell line expresses sufficient levels of functional CD73 on the cell surface.
-
Alternative Adenosine Production Pathways: While CD73 is a major source of extracellular adenosine, other pathways can contribute. For instance, the ectonucleotidase CD38 can generate AMP from NAD+, which is then converted to adenosine by CD73.
-
Inhibitor Stability and Bioavailability: Ensure the inhibitor is stable and soluble in your cell culture medium over the course of the experiment.
-
Assay Sensitivity: Verify that your method for detecting adenosine is sensitive enough to measure the changes in your experimental system.
Q3: My experimental results are inconsistent between different batches of the inhibitor or over time. What could be the issue?
Inconsistent results can often be traced back to the stability and handling of the inhibitor:
-
Compound Degradation: Methylenephosphonic acid derivatives can be susceptible to degradation. It is crucial to follow the manufacturer's storage and handling instructions. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.
-
Solubility Issues: Ensure the inhibitor is fully dissolved in your assay buffer. Precipitation of the compound will lead to an inaccurate working concentration and variable results.
Q4: I'm observing a cellular phenotype that doesn't seem to be related to the inhibition of adenosine production. Could this be an off-target effect?
Yes, unexpected phenotypes could be due to off-target effects or the non-enzymatic functions of CD73.[1] Methylenephosphonic acid inhibitors may interact with other structurally related enzymes. Additionally, CD73 itself has non-enzymatic roles in cell adhesion and signaling that may be affected by inhibitor binding.[1][2] To investigate this, consider the following:
-
Use a Structurally Different CD73 Inhibitor: Compare the phenotype observed with your methylenephosphonic acid inhibitor to that of a mechanistically different inhibitor (e.g., a monoclonal antibody against CD73).
-
Genetic Knockdown of CD73: Use siRNA or shRNA to specifically knockdown CD73 expression and see if this recapitulates the observed phenotype.
Q5: What are the most likely off-targets for methylenephosphonic acid-based CD73 inhibitors?
Given their chemical structure, which mimics a phosphate-containing substrate, potential off-targets include other ectonucleotidases and phosphatases. Key enzymes to consider for selectivity screening include:
-
CD39 (Ectonucleoside Triphosphate Diphosphohydrolase 1): The upstream enzyme in the adenosine production pathway that converts ATP/ADP to AMP.
-
Tissue-Nonspecific Alkaline Phosphatase (TNAP): An enzyme that can also hydrolyze phosphate (B84403) monoesters.
-
Other NTPDases (e.g., NTPDase2, 3, and 8): These enzymes are also involved in nucleotide metabolism.
Troubleshooting Guides
Issue 1: High variability in biochemical assay results.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Enzyme Activity | Ensure consistent lot-to-lot activity of recombinant CD73. Always include a positive control (enzyme without inhibitor) to verify robust enzyme function. |
| Substrate (AMP) Degradation | Prepare fresh AMP solutions. Avoid repeated freeze-thaw cycles. |
| Inhibitor Precipitation | Visually inspect inhibitor solutions for any precipitate. Determine the optimal solvent and concentration for your assay conditions. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing of all reagents. |
Issue 2: Lack of inhibitor effect in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Low CD73 Expression | Confirm CD73 expression on your cell line using flow cytometry or western blotting. |
| Poor Inhibitor Permeability/Bioavailability | While CD73 is an ectoenzyme, the local microenvironment can be complex. Assess inhibitor stability in your cell culture medium. |
| Sub-optimal Assay Conditions | Optimize inhibitor incubation time and concentration. Ensure the method for adenosine detection is sufficiently sensitive. |
| Non-enzymatic functions of CD73 | Consider that the biological effect you are measuring may be independent of adenosine production. Use genetic knockdown to confirm the role of CD73.[1] |
Issue 3: Unexpected or paradoxical cellular effects (e.g., increased proliferation).
| Possible Cause | Troubleshooting Steps |
| Off-target effects | Perform selectivity profiling against related enzymes like CD39 and TNAP. Use a structurally unrelated CD73 inhibitor as a control. |
| Context-dependent role of CD73 | In some cancers, high CD73 expression has been linked to a better prognosis. The role of CD73 can be highly context-dependent. |
| Non-enzymatic signaling | The inhibitor might be interfering with the non-enzymatic, signaling functions of CD73.[2] Compare the inhibitor's effect with that of a CD73 knockdown. |
Data Presentation: Selectivity of Methylenephosphonic Acid CD73 Inhibitors
The following table summarizes the selectivity profile of a potent and selective methylenephosphonic acid CD73 inhibitor, compound 4a , from a key study. This data is crucial for assessing potential off-target effects on related ectonucleotidases.
| Target Enzyme | IC50 (nM) of Compound 4a | Selectivity vs. hCD73 |
| Human CD73 (hCD73) | 2.6 | - |
| Human CD39 | > 10,000 | > 3846-fold |
| Human NTPDase2 | > 10,000 | > 3846-fold |
| Human NTPDase3 | > 10,000 | > 3846-fold |
| Human NTPDase8 | > 10,000 | > 3846-fold |
Data is illustrative and derived from a specific study. Researchers should consult the original publication for detailed experimental conditions.
Mandatory Visualizations
Caption: The CD73 signaling pathway and the point of inhibition.
References
Technical Support Center: Interpreting Unexpected Results with CD73 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with CD73 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for small molecule CD73 inhibitors?
Small molecule CD73 inhibitors are designed to block the enzymatic activity of CD73 (ecto-5'-nucleotidase). CD73 is a cell-surface enzyme that plays a crucial role in the production of extracellular adenosine (B11128) by converting adenosine monophosphate (AMP) to adenosine.[1] In the tumor microenvironment, high levels of adenosine suppress the activity of immune cells, allowing cancer cells to evade the immune system. By inhibiting CD73, these small molecules reduce adenosine production, which can restore anti-tumor immunity.[2][3]
Q2: What are some known off-target effects of small molecule CD73 inhibitors?
A known off-target for some small molecule inhibitors of CD73 is the adenosine A2A receptor (A2AR).[4] The A2A receptor is a G-protein coupled receptor that is activated by adenosine and also plays a significant role in immune suppression. It is crucial to determine if an unexpected phenotype is a result of on-target CD73 inhibition or an off-target effect on the A2A receptor.[4]
Q3: How should I dissolve and store small molecule CD73 inhibitors?
Proper handling of small molecule inhibitors is critical for maintaining their activity and ensuring reproducible results. Most small molecule CD73 inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO).[5]
-
Stock Solutions: Prepare a high-concentration stock solution in 100% DMSO. For long-term storage, it is recommended to store the stock solution at -80°C. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.[5]
-
Working Solutions: Thaw a stock solution aliquot and dilute it to the final desired concentration in your assay buffer. Pay close attention to the final DMSO concentration in your assay, as high concentrations can affect enzyme activity and cell health.[2]
Q4: Why am I observing high variability in my IC50 values for a CD73 inhibitor?
Inconsistent IC50 values are a common challenge and can stem from several factors:[6]
-
Inhibitor Solubility and Stability: Ensure the inhibitor is fully dissolved in the assay buffer. Precipitation can lead to inaccurate concentration-response curves.[6] The stability of the compound under assay conditions should also be verified.[5]
-
Enzyme Activity: The activity of recombinant CD73 can vary between batches. Always perform a positive control to ensure the enzyme is active.[2]
-
Substrate Concentration: The IC50 value of a competitive inhibitor is sensitive to the substrate (AMP) concentration. Ensure that the AMP concentration is consistent across experiments and ideally at or near the Michaelis constant (Km).[6]
-
Assay Conditions: Ensure that incubation times and temperatures are precisely controlled.[2]
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address common problems that can lead to inconsistent or unexpected results.
In Vitro Biochemical Assays
Question 1: I am not observing any inhibition of CD73 activity with my small molecule inhibitor.
Potential Causes and Solutions:
-
Inactive Compound: The inhibitor may have degraded. Prepare a fresh dilution from a new stock aliquot.[5]
-
Inactive Enzyme: Confirm that your recombinant CD73 enzyme is active using a known inhibitor as a positive control (e.g., APCP).[6]
-
Assay Setup Error: Double-check all reagent concentrations and volumes. Ensure that the inhibitor was pre-incubated with the enzyme before adding the substrate.[2]
-
Incorrect Substrate Concentration: If the substrate (AMP) concentration is too high, it may outcompete the inhibitor, leading to a lack of observable inhibition. Titrate the AMP concentration to find the optimal condition.[6]
Question 2: My in vitro assay shows high background signal.
Potential Causes and Solutions:
-
Phosphate (B84403) Contamination: The Malachite Green assay is sensitive to phosphate contamination in reagents.[6] Ensure all buffers and water are phosphate-free.
-
Non-Enzymatic Substrate Degradation: AMP can slowly hydrolyze under certain conditions (e.g., improper pH or temperature).[6] Ensure proper pH and temperature control and minimize the time between adding reagents and reading the plate.
Cell-Based Assays
Question 3: I am not observing the expected downstream effects of CD73 inhibition in my cell-based assay (e.g., no change in adenosine levels, no effect on immune cell function).
Potential Causes and Solutions:
-
Low CD73 Expression: Confirm that your chosen cell line expresses sufficient levels of CD73 on the cell surface. CD73 expression can vary significantly between cell lines.[5]
-
Inhibitor Bioavailability and Stability: The inhibitor may not be cell-permeable or may be unstable in cell culture media over longer incubation periods. Assess the stability of the compound under your experimental conditions.[5]
-
Alternative Adenosine Production Pathways: Other ectonucleotidases might contribute to adenosine production in certain cell types.[7]
-
Insensitive Detection Method: The method used to measure adenosine or downstream effects may not be sensitive enough.[2]
Question 4: I am observing a cellular phenotype that is inconsistent with CD73 inhibition.
Potential Causes and Solutions:
-
Off-Target Effects: The observed phenotype may be a composite of on-target CD73 inhibition and off-target effects, for example, on the A2A adenosine receptor.[4] Use an A2A receptor antagonist as a control to dissect the two effects.
-
Orthogonal Validation: Confirm your findings using a mechanistically different inhibitor of CD73 (e.g., an antibody) or a genetic approach like siRNA or CRISPR/Cas9 to knockdown CD73 expression.[4] This will help distinguish between on-target and off-target effects.
Quantitative Data Summary
| Parameter | Troubleshooting Check | Recommended Action |
| IC50 Variability | Inhibitor solubility, enzyme activity, substrate concentration, assay timing | Confirm solubility, test new enzyme lot, optimize AMP concentration, standardize incubation times.[2][6] |
| High Background | Phosphate contamination, non-enzymatic AMP hydrolysis | Use phosphate-free reagents, ensure proper pH and temperature control.[6] |
| No Effect in Cells | CD73 expression, inhibitor stability, assay sensitivity | Verify CD73 levels, assess compound stability in media, use a validated detection method.[2][5] |
| Unexpected Phenotype | Off-target effects | Use orthogonal validation (e.g., siRNA) and control compounds (e.g., A2A antagonist).[4] |
Experimental Protocols
Protocol 1: In Vitro CD73 Inhibition Assay (Malachite Green)
This protocol describes a colorimetric assay to measure the enzymatic activity of CD73 by quantifying the amount of inorganic phosphate released from the hydrolysis of AMP.
Materials:
-
Recombinant Human CD73 Enzyme
-
CD73 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)[2]
-
Adenosine 5'-monophosphate (AMP) substrate
-
CD73 Inhibitor (e.g., CD73-IN-4)
-
Malachite Green Phosphate Detection Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the CD73 inhibitor in assay buffer. Prepare the AMP substrate solution in assay buffer.
-
Assay Plate Setup:
-
Blank (No Enzyme): Add assay buffer.
-
Control (100% Activity): Add assay buffer with the same final DMSO concentration as the inhibitor wells.
-
Inhibitor Wells: Add the serially diluted inhibitor solutions.
-
-
Enzyme Addition: Add diluted CD73 enzyme to the "control" and "inhibitor" wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[2]
-
Reaction Initiation: Initiate the reaction by adding the AMP substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.[2]
-
Reaction Termination and Detection: Stop the reaction by adding the Malachite Green reagent.
-
Read Absorbance: Measure the absorbance at ~620-650 nm.[8]
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a dose-response curve.
Protocol 2: Cell-Based Assay to Assess Off-Target Effects on A2A Receptor
This protocol uses a selective A2A receptor antagonist to distinguish between on-target CD73 inhibition and A2A receptor-mediated off-target effects.[4]
Materials:
-
Cells of interest cultured in appropriate media
-
CD73 Inhibitor (e.g., this compound)
-
Selective A2A receptor antagonist
-
96-well cell culture plate
-
Assay-specific detection reagents (e.g., ELISA kit for cytokine measurement)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with:
-
Vehicle control
-
CD73 inhibitor alone
-
A2A receptor antagonist alone
-
CD73 inhibitor in combination with the A2A receptor antagonist
-
-
Incubation: Incubate the plate for the desired time period.
-
Downstream Readout: Measure the downstream readout of interest (e.g., cytokine levels in the supernatant via ELISA, cell proliferation).
-
Data Analysis: Compare the effect of the CD73 inhibitor alone to the effect of the combination treatment. If the A2A receptor antagonist reverses or alters the effect of the CD73 inhibitor, it suggests an off-target effect mediated by the A2A receptor.[4]
Visualizations
Caption: The CD73 signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results with CD73 inhibitors.
References
- 1. CD39 and CD73 as Promising Therapeutic Targets: What Could Be the Limitations? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. assaygenie.com [assaygenie.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Improving the In Vivo Efficacy of CD73-IN-4
Welcome to the technical support center for CD73-IN-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in preclinical in vivo settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific issues you may encounter during your research.
Disclaimer: Publicly available in vivo data specifically for this compound is limited. The following guidance is based on established principles for potent, selective, small-molecule CD73 inhibitors and data from structurally related or functionally similar compounds. A systematic and rigorous experimental approach is crucial for determining the optimal parameters for your specific model.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CD73 inhibitors like this compound? A1: CD73, or ecto-5'-nucleotidase, is a crucial enzyme in the purinergic signaling pathway.[1][2] In the tumor microenvironment (TME), stressed or dying cells release adenosine (B11128) triphosphate (ATP). This ATP is converted to adenosine monophosphate (AMP) by another enzyme, CD39. CD73 then catalyzes the final step, converting AMP into adenosine.[3][4][5] Extracellular adenosine is a potent immunosuppressive molecule that dampens the activity of key anti-tumor immune cells, such as T cells and Natural Killer (NK) cells, by binding to A2A and A2B receptors.[6][7] CD73 inhibitors like this compound block this production of adenosine, thereby "releasing the brakes" on the immune system and allowing for a more robust anti-tumor response.[6]
Q2: My in vitro data for this compound is excellent, but I'm seeing poor efficacy in my in vivo models. What are the common causes? A2: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development.[8] Several factors could be responsible:
-
Poor Pharmacokinetics (PK): The compound may have low bioavailability, rapid clearance, or a short half-life, preventing it from reaching and sustaining a therapeutic concentration at the tumor site.[9][10]
-
Suboptimal Formulation: Poor aqueous solubility is a frequent issue with novel small molecules, which can lead to inefficient absorption and low exposure after dosing.[11][12]
-
Inadequate Target Engagement: The administered dose might be insufficient to effectively inhibit CD73 in the tumor microenvironment.
-
Inappropriate Animal Model: The chosen tumor model may have low or heterogeneous expression of CD73, or the immune composition may not be suitable for observing the effects of CD73 inhibition.[13]
Q3: How should I determine the starting dose for my first in vivo efficacy study with this compound? A3: The first critical step is to conduct a Maximum Tolerated Dose (MTD) study.[2][11] This study establishes a safe dose range for subsequent efficacy experiments. The starting dose for an MTD study is often extrapolated from in vitro data, typically aiming for a plasma concentration several times higher than the in vitro IC50 value.[11] The MTD is defined as the highest dose that does not cause unacceptable toxicity, such as significant body weight loss (>20%), mortality, or other severe clinical signs.[2]
Q4: this compound is highly hydrophobic. What formulation strategies can I use to improve its solubility for in vivo administration? A4: Improving the solubility of hydrophobic compounds is essential for achieving consistent in vivo results.[12][14] Common strategies include:
-
Co-solvents: Using a mixture of water-miscible organic solvents (e.g., DMSO, PEG300, ethanol) and aqueous solutions (e.g., saline, PBS).[11][12] It's critical to keep the final concentration of organic solvents low to avoid vehicle-induced toxicity.[15]
-
Surfactants: Adding surfactants like Tween® 80 or Cremophor® EL can help create stable micelles or emulsions that encapsulate the drug.[16][17]
-
Cyclodextrins: These molecules can form inclusion complexes with the drug, increasing its apparent solubility in water.[15]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can be effective, particularly for oral administration.[17]
A preliminary formulation screening should always be performed to test the solubility and stability of the compound in different vehicles before beginning animal studies.[12]
Troubleshooting In Vivo Efficacy Issues
This guide addresses common problems encountered during in vivo experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| High variability in efficacy data between animals in the same group. | 1. Inconsistent Formulation: The compound may be precipitating out of solution, leading to inaccurate dosing.[15]2. Poor Aqueous Solubility: The inherent properties of the drug make consistent delivery challenging.[11]3. Inconsistent Administration: Variation in gavage or injection technique.[11] | Optimize Formulation: Explore different vehicles (co-solvents, surfactants) to improve solubility and stability.[11][12]Visually Inspect Formulation: Always check for precipitation before each administration.Standardize Administration: Ensure consistent technique, volume, and injection site for all animals.[11] |
| Lack of expected anti-tumor efficacy at the administered dose. | 1. Insufficient Target Engagement: The dose is too low to achieve adequate inhibition of CD73 in the tumor.[13]2. Poor Bioavailability/Rapid Clearance: The compound is not reaching the tumor in sufficient concentrations or is being cleared too quickly.[13]3. Inappropriate Animal Model: The tumor model may have low CD73 expression or be resistant to this therapeutic approach.[13]4. Compound Instability: The compound may be unstable in the formulation over the course of the experiment.[13] | Conduct a Dose-Response Study: Test a range of doses based on MTD data to find the optimal therapeutic window.[13]Perform PK/PD Studies: Measure drug concentration in plasma and tumor tissue (PK) and assess CD73 inhibition (PD) to correlate exposure with efficacy.[9]Characterize Your Model: Confirm CD73 expression in your tumor cell line via IHC, flow cytometry, or western blot.Assess Formulation Stability: Prepare fresh formulations or validate stability under storage conditions. |
| Unexpected toxicity or adverse events in animals. | 1. Dose is Too High: The administered dose exceeds the MTD.2. Vehicle Toxicity: The formulation vehicle itself is causing adverse effects.[15]3. Off-Target Effects: The inhibitor may be acting on other biological targets.[15]4. On-Target Toxicity: Inhibition of CD73 in normal tissues may cause toxicity due to its role in physiological processes.[15] | Review MTD Data: Ensure the efficacy study dose is below the established MTD. Consider reducing the dose.[15]Include a Vehicle-Only Control Group: This is essential to differentiate between compound- and vehicle-related toxicity.[15]Investigate Off-Target Effects: If toxicity persists with a non-toxic vehicle, further in vitro profiling may be necessary.Monitor Clinical Signs: Closely monitor animals for signs of toxicity and correlate them with dosing. |
Quantitative Data Summary
While specific data for this compound is not publicly available, the following table summarizes in vivo dosing information for other representative small-molecule CD73 inhibitors. This can serve as a valuable reference for designing your dose-range finding studies.
| Inhibitor | Animal Model | Tumor Model | Dosage | Route of Administration | Formulation | Reference |
| AB680 (Quemliclustat) | Syngeneic Mouse | Pancreatic Ductal Adenocarcinoma (PDAC) | 10 mg/kg | Intraperitoneal (IP) | 10% DMSO + 30% PEG300 + 60% D5W | [13] |
| Compound 8 | Syngeneic Mouse | Various | Not specified | Not specified | Not specified | [18] |
| ORIC-533 | Preclinical Models | Various | Not specified | Oral | Not specified | [18][19] |
| XC-12 | BALB/c Mouse | CT26 (Colon Carcinoma) | 135 mg/kg | Oral | Not specified | [2] |
Note: This data is for reference only. The optimal dose for this compound must be determined empirically.
Signaling Pathway and Experimental Workflows
Caption: The CD73-adenosine pathway generates immunosuppressive adenosine in the TME.
Caption: A systematic workflow for optimizing the in vivo dosage of this compound.
Caption: Troubleshooting workflow for diagnosing poor in vivo efficacy of this compound.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[2]
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
6-8 week old healthy mice (e.g., C57BL/6 or BALB/c)
-
Standard laboratory equipment for animal handling, dosing, and monitoring.
Procedure:
-
Acclimatization: Acclimate animals to the facility for at least one week before starting the study.
-
Group Allocation: Randomize mice into several dose-escalation cohorts and a vehicle control group (n=3-5 mice per group).
-
Dose Administration: Administer this compound or vehicle daily for 14 consecutive days via the intended route for the efficacy study (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, behavior (lethargy, ruffled fur), and appearance. Record body weight at least three times per week.
-
Endpoint Analysis: At the end of the 14-day study (or earlier if severe toxicity is observed), collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs (liver, spleen, kidney, heart, lungs) for histopathological examination.
-
MTD Determination: The MTD is defined as the highest dose that does not result in mortality, significant body weight loss (>20%), or other severe clinical signs of toxicity.[2]
Protocol 2: In Vivo Efficacy Study in a Syngeneic Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound, alone or in combination with other therapies, in immunocompetent mice.[2]
Materials:
-
Syngeneic tumor cell line with confirmed CD73 expression (e.g., MC38, CT26).
-
6-8 week old immunocompetent mice (e.g., C57BL/6 for MC38, BALB/c for CT26).
-
This compound at predetermined dose levels (based on MTD study).
-
Vehicle solution.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice. Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomization: Once tumors reach the desired size, randomize mice into treatment groups (e.g., Vehicle, this compound Low Dose, this compound High Dose, Positive Control) with 8-10 mice per group.
-
Treatment: Begin dosing according to the planned schedule (e.g., daily, twice daily) and route.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Body Weight Monitoring: Record animal body weights 2-3 times per week as a measure of general health and toxicity.
-
Study Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a set duration. Euthanize animals and collect tumors, spleens, and blood for downstream analysis (e.g., flow cytometry for immune cell infiltration, qPCR, histology).
-
Data Analysis: Analyze tumor growth inhibition (TGI) and evaluate statistical significance between treatment groups. Plot mean tumor volume ± SEM over time for each group.
Protocol 3: Pharmacokinetic (PK) Study
Objective: To determine key PK parameters of this compound, such as Cmax, Tmax, AUC, and half-life, after administration.[9]
Materials:
-
This compound and formulation vehicle.
-
Healthy, non-tumor-bearing mice.
-
Blood collection supplies (e.g., EDTA-coated tubes).
-
LC-MS/MS or other validated bioanalytical method for drug quantification.
Procedure:
-
Group Allocation: Use a cohort of mice (n=3 per time point) for each route of administration to be tested (e.g., intravenous, oral, intraperitoneal).
-
Dosing: Administer a single dose of this compound. An IV group is essential to determine absolute bioavailability.[10]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein, saphenous vein).
-
Plasma Preparation: Process the blood samples immediately by centrifugation to separate plasma. Store plasma samples at -80°C until analysis.[9]
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[9][10]
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate the key pharmacokinetic parameters from the plasma concentration-time data.[9][10]
References
- 1. The Clinical Significance of CD73 in Cancer [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CD73: agent development potential and its application in diabetes and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in CD73 Inhibition Assays
Welcome to the technical support center for CD73 inhibitor assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions. Our goal is to help you address common issues and sources of variability in your experiments to ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of CD73, and why is it a target for drug development?
A1: CD73, also known as ecto-5'-nucleotidase (NT5E), is a cell-surface enzyme that plays a crucial role in the production of extracellular adenosine (B11128).[1] It catalyzes the hydrolysis of adenosine monophosphate (AMP) into adenosine and inorganic phosphate (B84403).[1][2] In the tumor microenvironment, the accumulation of adenosine suppresses the activity of immune cells, such as T cells and Natural Killer (NK) cells, allowing cancer to evade the immune system.[2] By inhibiting CD73, the production of this immunosuppressive adenosine is reduced, which can restore anti-tumor immune responses.[2] This makes CD73 a promising target for cancer immunotherapy, often explored in combination with other treatments like checkpoint inhibitors.[1]
Q2: What are the most common assay formats for measuring CD73 inhibitor activity?
A2: Several assay formats are commonly used, each with its own advantages and potential challenges:
-
Malachite Green Colorimetric Assay: This is a widely used method that detects the inorganic phosphate (Pi) released during the hydrolysis of AMP by CD73. It is a robust and straightforward assay but can be sensitive to phosphate contamination in reagents.[1]
-
Luminescence-Based Assays: These assays, such as the CellTiter-Glo® format, indirectly measure CD73 activity by quantifying the remaining AMP. The leftover AMP inhibits a luciferase reaction, so higher CD73 activity leads to less AMP and a stronger luminescent signal.[1]
-
HPLC-Based Assays: High-Performance Liquid Chromatography (HPLC) is considered a gold standard for directly measuring the formation of adenosine or the depletion of AMP. It offers high specificity and accuracy but has a lower throughput compared to plate-based methods.[1]
-
Fluorescence Polarization (FP) Assays: These assays utilize an anti-AMP antibody and a fluorescent AMP tracer to measure the depletion of AMP.[1]
Q3: What is a suitable substrate (AMP) concentration to use in a CD73 inhibition assay?
A3: For determining the IC₅₀ of an inhibitor, the AMP concentration should ideally be at or near the Michaelis constant (Kₘ). The Kₘ of AMP for human CD73 is typically in the low micromolar range, for example, around 4.8 ± 0.6 μM, though it can vary depending on the specific enzyme source and assay conditions (ranging from 1 to 50 µM).[1][3] It is recommended to experimentally determine the optimal AMP concentration for your specific assay conditions by performing a substrate titration.[1]
Q4: What is APCP, and how is it used in CD73 assays?
A4: APCP (Adenosine 5'-(α,β-methylene)diphosphate) is a potent and selective competitive inhibitor of CD73.[4] It is often used as a positive control for inhibition in screening assays to ensure that the assay is performing as expected and to confirm that the observed enzymatic activity is specific to CD73.[4]
Troubleshooting Guide
This section addresses specific issues that can lead to variability and poor reproducibility in your CD73 inhibition assays.
Issue 1: High Background Signal
A high background signal can obscure the true enzyme activity, leading to a reduced assay window and difficulty in accurately determining inhibitor potency.[1]
| Potential Cause | Recommended Solution |
| Phosphate Contamination in Reagents (Malachite Green Assay) [5] | Use ultrapure, phosphate-free water for all buffers and reagent preparations.[5] Ensure that all labware is thoroughly rinsed and dedicated to the assay if possible.[6] Test individual reagents for phosphate contamination. |
| Compound Interference [1] | Test the inhibitor at its highest concentration in the absence of the enzyme to see if it directly reacts with the detection reagents. |
| Non-Enzymatic Substrate Degradation [1] | Ensure that the pH and temperature of the assay are properly controlled, as AMP can slowly hydrolyze under certain conditions.[1] Minimize the time between adding reagents and reading the plate.[1] |
Issue 2: Low or No Signal
A weak or absent signal suggests a problem with the enzyme's catalytic activity or the detection system.[1]
| Potential Cause | Recommended Solution |
| Inactive Enzyme [7] | Ensure proper storage of the recombinant CD73 enzyme at -80°C and avoid repeated freeze-thaw cycles.[6] Prepare fresh enzyme dilutions for each experiment.[6] Always include a positive control (enzyme without inhibitor) to confirm robust enzyme activity.[7] |
| Sub-optimal Assay Conditions [1] | Verify that the assay buffer has the optimal pH (typically 7.4-7.5) and contains the necessary cofactors, such as MgCl₂.[4] |
| Incorrect Reagent Preparation | Double-check the concentrations of all reagents, especially the enzyme and substrate. |
Issue 3: Poor IC₅₀ Reproducibility
Inconsistent IC₅₀ values are a common challenge, often arising from subtle variations in the experimental setup.[1]
| Potential Cause | Recommended Solution |
| Variable Incubation Times or Temperatures [1] | Use a temperature-controlled incubator and ensure all plates are incubated for the exact same duration.[1] For large batches, consider staggering the addition of reagents to maintain consistent timing.[1] |
| Variable Enzyme/Substrate Concentrations [1] | Prepare fresh master mixes of the enzyme and substrate for each experiment to ensure consistency.[1] Perform titrations to confirm that the reaction is in the linear range.[1] |
| Time-Dependent Inhibition [1] | Some inhibitors may exhibit slow-on kinetics. A pre-incubation step, where the enzyme and inhibitor are mixed for a period (e.g., 30 minutes) before adding the substrate, can help achieve equilibrium and yield more consistent results.[1] |
| Inhibitor Solubility and Stability [8] | Ensure the test inhibitor is fully dissolved in the assay buffer.[8] Visually inspect for any precipitation.[8] Check the stability of the compound under your assay conditions, as degradation can lead to a loss of activity.[8] The final DMSO concentration should be kept low (e.g., <0.5%) to avoid affecting enzyme activity and compound solubility.[9] |
| Assay Not in Linear Range [1] | Ensure that substrate conversion is kept low (typically 5-20%) so that the reaction rate remains linear over the incubation period.[1] This provides the most accurate measurement of the initial velocity (V₀), which is essential for kinetic studies.[1] |
Experimental Protocols
Protocol 1: Colorimetric Malachite Green Assay for CD73 Activity
This protocol provides a general framework for measuring CD73 activity by quantifying the release of inorganic phosphate (Pi).
Materials:
-
Recombinant Human CD73 Enzyme
-
CD73 Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM CaCl₂)[4]
-
Adenosine 5'-monophosphate (AMP) substrate[10]
-
Test Inhibitor (e.g., dissolved in DMSO)
-
Positive Control Inhibitor (e.g., APCP)[4]
-
Malachite Green Phosphate Detection Reagent[10]
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at ~620-650 nm[5]
Procedure:
-
Reagent Preparation:
-
Prepare all reagents in phosphate-free water.[4]
-
Prepare a serial dilution of the test inhibitor in CD73 Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[9]
-
Dilute the recombinant CD73 enzyme to the desired working concentration in cold CD73 Assay Buffer.[9]
-
Prepare the AMP substrate solution in CD73 Assay Buffer. The final concentration should be at or near the Kₘ (e.g., 10-20 µM).[4]
-
-
Assay Plate Setup (Final volume of 50 µL before detection):
-
Sample Wells: Add 10 µL of diluted test inhibitor.
-
Solvent Control (100% Activity): Add 10 µL of solvent (e.g., assay buffer with the same percentage of DMSO as the inhibitor wells).[1]
-
Positive Control Inhibitor: Add 10 µL of a known CD73 inhibitor like APCP.[1]
-
Background Control (No Enzyme): Add 10 µL of solvent.[1]
-
-
Enzyme Addition:
-
Reaction Initiation:
-
Reaction Termination & Detection:
-
Data Analysis:
-
Subtract the absorbance of the Background Control from all other readings.[10]
-
Calculate the percent inhibition for each inhibitor concentration relative to the Solvent Control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[1]
-
Protocol 2: Cell-Based Assay for Endogenous CD73 Activity
This protocol is designed to measure the activity of endogenous CD73 on the surface of cancer cells. The human breast cancer cell line MDA-MB-231 is often used due to its high endogenous expression of CD73.[11]
Materials:
-
MDA-MB-231 cells (or another suitable cell line with high CD73 expression)
-
Complete cell culture medium
-
Assay Buffer (e.g., Tris-buffered saline)
-
Test Inhibitor (e.g., CD73-IN-1)
-
AMP substrate
-
Malachite Green Phosphate Assay Kit
-
96-well clear, flat-bottom cell culture plate
Procedure:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of the test inhibitor in the assay buffer. Include a vehicle control (e.g., DMSO) with the same final solvent concentration.[11]
-
Carefully remove the culture medium from the wells and wash once with 100 µL of assay buffer.[11]
-
Add 50 µL of the diluted inhibitor or vehicle control to the respective wells.[11]
-
Incubate the plate at 37°C for 1 hour.[11]
-
-
Enzymatic Reaction:
-
Prepare a solution of AMP in the assay buffer.
-
Add 50 µL of the AMP solution to each well to initiate the enzymatic reaction. The final AMP concentration may need to be optimized.[11]
-
Incubate the plate at 37°C for 30 minutes. This incubation time may require optimization based on the enzymatic activity of the cells.[11]
-
-
Phosphate Detection:
-
Following the incubation, stop the reaction and measure the amount of inorganic phosphate generated using a Malachite Green Phosphate Assay Kit, following the manufacturer's instructions.[11]
-
-
Data Analysis:
-
Similar to the biochemical assay, calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value.
-
Data Presentation
Table 1: Typical Experimental Parameters for CD73 Inhibition Assays
| Parameter | Biochemical Assay (Malachite Green) | Cell-Based Assay (MDA-MB-231) |
| Enzyme Source | Recombinant Human CD73 | Endogenous cell surface CD73 |
| Assay Buffer pH | 7.4 - 7.5[4] | 7.4 |
| Cofactors | MgCl₂ (e.g., 5 mM), CaCl₂ (e.g., 1 mM)[4] | Present in assay buffer |
| Substrate (AMP) Conc. | At or near Kₘ (e.g., 10-20 µM)[4] | Optimized (e.g., 1 mM)[11] |
| Incubation Temperature | 37°C[9] | 37°C[11] |
| Incubation Time | 15-30 minutes (linear range)[4] | 30 minutes (linear range)[11] |
| Detection Method | Absorbance (~620-650 nm)[5] | Absorbance (~620-650 nm) |
Table 2: IC₅₀ Values of Common CD73 Inhibitors
| Inhibitor | Target | Assay Type | Reported IC₅₀ |
| APCP | Human CD73 | Biochemical | ~3.8 nM[12] |
| CD73-IN-3 (LY-3475070) | Human CD73 | Biochemical | 28 nM[13] |
| CD73-IN-3 (LY-3475070) | Calu6 cells | Cell-based | 7.3 nM[13] |
| SHR170008 | Human CD73 | Biochemical | 0.050 ± 0.004 nM[12] |
Note: IC₅₀ values can vary significantly based on experimental conditions.
Visualizations
Caption: The CD73-mediated adenosine signaling pathway.
Caption: A typical experimental workflow for a CD73 inhibition assay.
Caption: A troubleshooting workflow for common CD73 assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A Novel CD73 Inhibitor SHR170008 Suppresses Adenosine in Tumor and Enhances Anti-Tumor Activity with PD-1 Blockade in a Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
CD73-IN-4 dose-response curve optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the CD73 inhibitor, CD73-IN-4. The content is structured to address specific issues encountered during experimental workflows, from initial dose-response curve generation to in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of CD73, also known as ecto-5'-nucleotidase.[1] CD73 is a cell-surface enzyme that plays a crucial role in the production of extracellular adenosine (B11128) by converting adenosine monophosphate (AMP) to adenosine.[1] In the tumor microenvironment, high levels of adenosine suppress the activity of immune cells, such as T cells and Natural Killer (NK) cells, allowing cancer cells to evade the immune system.[2][3] this compound blocks the enzymatic activity of CD73, which reduces the production of immunosuppressive adenosine and helps to restore anti-tumor immunity.[2][3]
Q2: What is the role of the CD73/adenosine signaling pathway in cancer?
A2: The CD73/adenosine pathway is a key driver of immunosuppression in the tumor microenvironment.[4][5] Extracellular ATP, often released by stressed or dying cells, is converted to AMP by the enzyme CD39.[6] CD73 then hydrolyzes AMP to adenosine.[6] This adenosine binds to A2A and A2B receptors on immune cells, leading to suppressed T-cell and NK cell function and creating an environment that promotes tumor growth and metastasis.[6][7] The expression of CD73 is often higher in tumors than in healthy tissues and can be associated with a poor prognosis.[5]
Q3: How should I dissolve and store this compound?
A3: Proper handling of this compound is critical for maintaining its activity and ensuring reproducible results. For small molecule inhibitors like this compound, solubility is often in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO. For long-term storage, this stock solution should be kept at -80°C. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is advisable to aliquot the stock solution into single-use vials.[1] When preparing working solutions, thaw a stock aliquot and dilute it to the final desired concentration in your assay buffer. Pay close attention to the final DMSO concentration in your assay, as high concentrations can affect enzyme activity and lead to compound precipitation.[1]
Q4: What are the expected outcomes of successful this compound treatment in preclinical models?
A4: Successful treatment with a CD73 inhibitor like this compound is expected to yield several key outcomes. In vitro, this includes the direct inhibition of CD73 enzymatic activity and a subsequent reduction in adenosine production in cell cultures.[3] This should also lead to the rescue of T-cell proliferation and function that is otherwise suppressed by adenosine.[3] In in vivo syngeneic tumor models, effective treatment should result in reduced tumor growth and metastasis.[8][9] Mechanistically, this is driven by an enhanced anti-tumor immune response, characterized by increased infiltration and activity of CD8+ T cells and NK cells.[9][10] CD73 inhibitors can also synergize with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4), to produce more potent anti-tumor effects.[4][11]
CD73 Signaling Pathway
Caption: The CD73 pathway converts extracellular ATP to immunosuppressive adenosine.
Troubleshooting Guides
In Vitro Biochemical Assays
Question 1: Why am I observing high variability in my CD73 enzyme activity assay results?
Answer: High variability in in vitro CD73 activity assays can stem from several factors. Here is a systematic approach to troubleshoot this issue:[12]
-
Reagent Quality and Consistency:
-
Enzyme Activity: Ensure the recombinant CD73 enzyme has consistent activity. Lot-to-lot variability can be a significant source of inconsistent results. It is advisable to test a new batch of enzyme before initiating a large set of experiments.[12]
-
Substrate (AMP) Integrity: Adenosine monophosphate (AMP) solutions should be freshly prepared. Repeated freeze-thaw cycles can lead to degradation.[12]
-
Inhibitor (this compound) Stability and Solubility: Confirm the solubility of this compound in your assay buffer. Precipitation of the inhibitor will lead to inaccurate concentrations and variable inhibition. The use of solvents like DMSO should be consistent across all wells, and the final concentration should not affect enzyme activity.[12][13]
-
-
Assay Conditions:
-
Incubation Time and Temperature: Ensure that the incubation times and temperatures are precisely controlled. Minor fluctuations can significantly impact enzyme kinetics.[12]
-
Pipetting Accuracy: Inaccurate pipetting, especially of the inhibitor or enzyme, can introduce significant variability. Calibrate your pipettes regularly.[12]
-
Question 2: I am not observing any inhibition of CD73 activity, even at high concentrations of this compound. What could be the problem?
Answer: A complete lack of inhibition can be frustrating but is often traceable to a few key issues:
-
Inactive Compound: The inhibitor may have degraded. Prepare a fresh dilution from a new stock aliquot. Ensure proper storage conditions have been maintained.[1]
-
Inactive Enzyme: Confirm that your CD73 enzyme is active using a positive control (a reaction with no inhibitor). The activity of recombinant CD73 can vary between batches.[1]
-
Assay Setup Error: Double-check all reagent concentrations and volumes. A common error is failing to pre-incubate the inhibitor with the enzyme before adding the substrate, which is often necessary for the inhibitor to bind effectively.[1]
-
Incorrect Assay Readout: Ensure your detection method is working correctly. For colorimetric assays, for example, a high background signal can mask true enzyme activity.[13]
Cell-Based Assays
Question 3: My dose-response curve for this compound in a cell-based adenosine production assay is inconsistent. Why?
Answer: In addition to the factors affecting biochemical assays, cell-based assays introduce further complexity:
-
Cell Health and Density: Ensure that cells are healthy, in the logarithmic growth phase, and plated at a consistent density. Over-confluent or unhealthy cells can have altered CD73 expression and metabolic activity.
-
CD73 Expression Levels: The level of CD73 expression can vary significantly between different cell lines. Confirm that your chosen cell line expresses sufficient levels of CD73. Low expression will result in a small assay window.
-
Inhibitor Bioavailability and Stability: this compound must be able to reach the cell-surface-bound CD73. Ensure that the inhibitor is stable in the cell culture media over the course of the experiment. Small molecule inhibitors can sometimes degrade in complex media.[12]
-
Adenosine Measurement: The method used to measure adenosine is critical. Techniques like HPLC or specific luminescence-based assays are sensitive. Ensure your detection method is validated and sensitive enough to detect changes in adenosine levels.[12]
Quantitative Data Summary
The following tables provide a structured format for summarizing the experimental data you will generate for this compound.
Table 1: In Vitro Biochemical Activity of this compound
| Parameter | Recombinant Human CD73 | Recombinant Murine CD73 |
|---|---|---|
| IC₅₀ (nM) | [Insert experimental value] | [Insert experimental value] |
| Kᵢ (nM) | [Insert experimental value] | [Insert experimental value] |
| Mechanism of Inhibition | [e.g., Competitive, Non-competitive] | [e.g., Competitive, Non-competitive] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | IC₅₀ (nM) |
|---|---|---|
| Adenosine Production Inhibition | [e.g., MDA-MB-231] | [Insert experimental value] |
| T-Cell Proliferation Rescue | [e.g., Human PBMCs] | [Insert experimental value] |
Table 3: In Vivo Efficacy of this compound in a Syngeneic Tumor Model
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) |
|---|
| [e.g., MC38 colon adenocarcinoma] | [e.g., 10 mg/kg, daily, i.p.] | [Insert experimental value] |
Experimental Protocols & Workflow
General Workflow for Dose-Response Curve Generation
Caption: Experimental workflow for generating a this compound dose-response curve.
Protocol 1: CD73 Enzymatic Activity Assay (Colorimetric)
This assay quantifies the inorganic phosphate (B84403) (Pi) released from the hydrolysis of AMP by CD73 using a malachite green-based reagent.[7]
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂).
-
Dilute recombinant CD73 enzyme to the desired working concentration in assay buffer.
-
Prepare a stock solution of AMP substrate (e.g., 10 mM) in assay buffer.
-
Prepare a serial dilution of this compound in assay buffer containing a consistent percentage of DMSO.
-
-
Assay Plate Setup (96-well plate):
-
Inhibitor Wells: Add 20 µL of the serially diluted this compound solutions.
-
Control Wells (100% Activity): Add 20 µL of assay buffer with the same DMSO concentration.
-
Background Wells (No Enzyme): Add 40 µL of assay buffer.
-
Add 20 µL of diluted CD73 enzyme to all wells except the "Background" wells.
-
-
Reaction and Detection:
-
Pre-incubate the plate at 37°C for 15 minutes.[12]
-
Initiate the reaction by adding 20 µL of the AMP substrate solution to all wells.[12]
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.[12]
-
Stop the reaction by adding 100 µL of the colorimetric detection reagent (e.g., Malachite Green) to all wells.[12][13]
-
Incubate at room temperature for 15-20 minutes for color development.[12]
-
Measure the absorbance at ~620 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Subtract the average absorbance of the background wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the control wells.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Protocol 2: T-Cell Proliferation Rescue Assay
This assay determines the ability of this compound to rescue T-cell proliferation from adenosine-mediated suppression.
-
Cell Preparation:
-
Isolate primary human T cells (or use a T-cell line) and label them with a proliferation dye such as CFSE.
-
Culture a CD73-expressing cancer cell line (e.g., MDA-MB-231).
-
-
Co-culture Setup:
-
Plate the CD73-expressing cancer cells in a 96-well plate and allow them to adhere.
-
Add the CFSE-labeled T cells to the wells, along with T-cell activation stimuli (e.g., anti-CD3/CD28 beads).
-
Add serial dilutions of this compound or a vehicle control to the appropriate wells.
-
Include a control with an adenosine receptor agonist (e.g., NECA) to confirm adenosine-mediated suppression.[3]
-
-
Incubation and Analysis:
-
Data Analysis:
-
Quantify the percentage of proliferated T cells in each condition.
-
Plot the percentage of proliferation versus the concentration of this compound to determine the EC₅₀ for proliferation rescue.
-
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. assaygenie.com [assaygenie.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective activation of anti-CD73 mechanisms in control of primary tumors and metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | CD73's Potential as an Immunotherapy Target in Gastrointestinal Cancers [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Cytotoxicity of CD73-IN-4 at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when using the potent and selective CD73 inhibitor, CD73-IN-4, at high concentrations in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why is it used at high concentrations?
A1: this compound is a potent and selective small molecule inhibitor of CD73, an ecto-enzyme that plays a critical role in the adenosine (B11128) signaling pathway. CD73 converts adenosine monophosphate (AMP) to adenosine. In the tumor microenvironment, adenosine suppresses the anti-tumor activity of immune cells. By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, which can enhance anti-tumor immune responses. Researchers may use high concentrations of this compound to ensure complete inhibition of CD73 activity, especially in experimental setups with high cell densities or to investigate potential off-target effects.
Q2: What are the common causes of cytotoxicity observed with this compound at high concentrations?
A2: High concentrations of this compound may lead to cytotoxicity due to several factors:
-
Off-target effects: At high concentrations, the inhibitor may bind to and affect the function of other proteins besides CD73, leading to cellular stress and death.
-
Solvent toxicity: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). High concentrations of the inhibitor often lead to higher final concentrations of DMSO in the cell culture medium, which can be toxic to cells.
-
Compound precipitation: Small molecule inhibitors, particularly those that are lipophilic, can have poor aqueous solubility. At high concentrations, this compound may precipitate out of the culture medium, and these precipitates can be cytotoxic.
-
On-target toxicity: In some cell types, complete and prolonged inhibition of CD73 might disrupt essential cellular processes, leading to cell death.
Q3: How can I distinguish between on-target and off-target cytotoxic effects of this compound?
A3: Distinguishing between on-target and off-target effects is crucial for interpreting your results. Here are a few strategies:
-
Use a structurally different CD73 inhibitor: If a different inhibitor targeting CD73 produces the same cytotoxic effect, it is more likely to be an on-target effect.
-
Rescue experiment: Attempt to rescue the cytotoxic effect by adding exogenous adenosine to the culture medium. If the toxicity is on-target, bypassing the enzymatic block might alleviate the effect.
-
Use a negative control compound: If available, use a structurally similar but inactive analog of this compound. This can help identify non-specific effects of the chemical scaffold.
-
Knockdown/knockout models: Compare the effect of this compound in cells with normal CD73 expression versus cells where CD73 has been knocked down or knocked out using techniques like siRNA or CRISPR. If the cytotoxicity is diminished in the absence of the target protein, it is likely an on-target effect.
Q4: What is the recommended maximum concentration of DMSO in cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (cells treated with the same concentration of DMSO as your highest inhibitor concentration) in your experiments to account for any effects of the solvent.[1]
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed at High Concentrations of this compound
Symptoms:
-
Significant decrease in cell viability in a dose-dependent manner.
-
Visible signs of cell stress under the microscope (e.g., rounding, detachment, debris).
Possible Causes and Solutions:
| Possible Cause | Solution |
| High Final DMSO Concentration | Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (ideally ≤ 0.1%). Prepare intermediate dilutions of your this compound stock to minimize the volume of DMSO added to your final culture. Always include a vehicle control with the same final DMSO concentration. |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. Prepare the final working solution by adding the inhibitor stock to the medium with vigorous mixing. Consider using a formulation strategy for lipophilic compounds, such as encapsulation in nanoemulsions, if solubility is a persistent issue. |
| Off-Target Effects | Perform a dose-response curve to determine the lowest effective concentration that achieves the desired on-target effect. Use orthogonal methods to validate your findings, such as using a different CD73 inhibitor or a genetic approach (siRNA/CRISPR). |
| On-Target Toxicity | Reduce the incubation time with the inhibitor. A time-course experiment can help identify a window where on-target inhibition is achieved without significant cytotoxicity. |
| Sub-optimal Cell Health | Ensure cells are in the logarithmic growth phase and are not overly confluent before treatment. Stressed or unhealthy cells are more susceptible to cytotoxic insults. |
Issue 2: Inconsistent or Irreproducible Cytotoxicity Results
Symptoms:
-
High variability in cell viability data between replicate wells or experiments.
-
Lack of a clear dose-response relationship.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Incomplete Dissolution of this compound Stock | Ensure the this compound powder is completely dissolved in DMSO. Use brief sonication or warming if necessary. Store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| Instability of this compound in Culture Medium | The compound may degrade over the course of a long incubation period. Consider replenishing the medium with freshly prepared inhibitor at regular intervals for long-term experiments. |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding cells into multi-well plates. Allow cells to adhere and distribute evenly before adding the inhibitor. |
| Edge Effects in Multi-Well Plates | Evaporation from the outer wells of a multi-well plate can lead to increased concentrations of the inhibitor and nutrients, causing variability. To mitigate this, avoid using the outer wells or fill them with sterile PBS or medium without cells. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using an MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A common approach is to prepare 2X concentrated solutions of the inhibitor.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions to the respective wells. Include wells for "vehicle control" (medium with the highest final DMSO concentration) and "no-cell" control (medium only for background subtraction). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: Assessing Membrane Integrity using a Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture supernatant.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Include a "maximum LDH release" control by treating some wells with the lysis buffer provided in the kit.
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time (usually 10-30 minutes), protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the formula provided in the kit's manual, which typically normalizes the data to the low and high controls.
Data Presentation
Table 1: Representative Data for this compound Cytotoxicity in a Cancer Cell Line
| Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle) | 100 | 0 |
| 0.1 | 98 | 2 |
| 1 | 95 | 5 |
| 10 | 85 | 15 |
| 25 | 60 | 40 |
| 50 | 45 | 55 |
| 100 | 20 | 80 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line, experimental conditions, and the specific properties of the inhibitor batch.
Visualizations
CD73 Signaling Pathway
Caption: The CD73 signaling pathway, which converts ATP to immunosuppressive adenosine.
Experimental Workflow for Assessing Cytotoxicity
Caption: A general experimental workflow for assessing the cytotoxicity of this compound.
Troubleshooting Logic for High Cytotoxicity
Caption: A decision tree for troubleshooting high cytotoxicity of this compound.
References
Technical Support Center: Overcoming Resistance to CD73-IN-4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the CD73 inhibitor, CD73-IN-4. The content is structured to address specific issues encountered when cancer cells develop resistance to this therapeutic agent.
Frequently Asked Questions (FAQs)
Q1: What is CD73, and what is its primary role in cancer? A1: CD73, also known as ecto-5'-nucleotidase, is a cell surface enzyme that plays a critical role in the tumor microenvironment.[1][2] Its primary function is to convert adenosine (B11128) monophosphate (AMP) into adenosine.[2][3][4] Adenosine is a potent immunosuppressive molecule that dampens the anti-tumor immune response by inhibiting the activity of immune cells like T cells and natural killer (NK) cells.[1][2][3] High expression of CD73 in many cancers is often associated with a poor prognosis and resistance to therapy.[5][6][7][8]
Q2: How does this compound work? A2: this compound is a small molecule inhibitor designed to block the enzymatic activity of CD73. By inhibiting CD73, it prevents the conversion of AMP to adenosine, thereby reducing the concentration of immunosuppressive adenosine in the extracellular space.[1][2][9] This action is intended to restore and enhance the anti-tumor immune response, making cancer cells more susceptible to immune-mediated killing.[2][9][10]
Q3: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance? A3: Resistance to CD73 inhibitors can arise through several mechanisms:
-
Upregulation of CD73 Expression: Cancer cells may increase the expression of the CD73 enzyme, requiring higher concentrations of the inhibitor to achieve the same level of adenosine suppression.[1]
-
Activation of Alternative Adenosine Production Pathways: Cells might compensate by upregulating other enzymes, such as CD39, which also participates in the adenosine production pathway by converting ATP to AMP.[1]
-
Alterations in Downstream Signaling Pathways: Changes in pathways downstream of the adenosine receptors, such as the MAPK and EGFR signaling pathways, can contribute to resistance.[1][11]
-
Epithelial-to-Mesenchymal Transition (EMT): Increased CD73 expression has been linked to EMT, a cellular process that can confer broad drug resistance.[1]
-
Expression by Other Cells: CD73 is also expressed by other cells in the tumor microenvironment, such as cancer-associated fibroblasts (CAFs) and regulatory T cells (Tregs), which can continue to produce adenosine and maintain immunosuppression.[5][10]
Q4: What general strategies can I employ to overcome resistance to this compound? A4: Several strategies can be explored to overcome or circumvent resistance:
-
Combination Therapy: Combining CD73 inhibitors with other anti-cancer agents is a primary strategy. This includes:
-
Immune Checkpoint Inhibitors: Targeting other immune checkpoints like PD-1/PD-L1 can have a synergistic effect.[1][8][12]
-
Chemotherapy: Certain chemotherapeutic agents can enhance the efficacy of CD73 inhibitors.[1][8]
-
EGFR Inhibitors: In cancers where the EGFR pathway is implicated in resistance, combination with EGFR-TKIs can be effective.[1][11]
-
-
Targeting Alternative Pathways: If resistance is mediated by the upregulation of CD39, dual inhibition of both CD39 and CD73 could be a viable approach.[1][12]
-
Adenosine Receptor Antagonists: Directly blocking the A2A/A2B adenosine receptors can bypass the issue of high adenosine levels.[1]
Troubleshooting Guide
This section addresses specific problems that can lead to inconsistent or unexpected results in your experiments.
| Problem / Observation | Potential Cause(s) | Recommended Troubleshooting Steps & Solutions |
| High IC50 value or complete lack of response to this compound. | 1. Acquired resistance through upregulation of CD73. 2. Activation of alternative signaling pathways (e.g., EGFR, MAPK). 3. High intrinsic resistance of the cell line. | 1. Verify CD73 Expression: Use Western blot or flow cytometry to compare CD73 protein levels between your resistant and sensitive cell lines. (See Protocols 2 & 3). 2. Assess Bypass Pathways: Check for activation of known resistance pathways. For example, perform a Western blot for phosphorylated EGFR (p-EGFR). (See Protocol 2). 3. Test Combination Therapy: Evaluate the synergy of this compound with inhibitors of the identified bypass pathway (e.g., an EGFR inhibitor).[1] |
| Inconsistent or non-reproducible cell viability assay results. | 1. Inhibitor instability or precipitation in media. 2. Variability in cell seeding density. 3. Inconsistent incubation times or reagent addition. 4. Reagent variability (e.g., different lots of enzyme or media).[13] | 1. Prepare Fresh Reagents: Ensure that this compound and assay reagents are prepared fresh and stored correctly. Avoid repeated freeze-thaw cycles.[13][14] 2. Visually Inspect: Check for any visible precipitate in your working solutions.[14] 3. Standardize Protocols: Maintain consistent cell numbers and incubation times for drug treatment and assay development across all experiments.[1] |
| Difficulty detecting changes in CD73 expression by Western Blot. | 1. Inefficient protein extraction (CD73 is a membrane-associated protein). 2. Low antibody affinity or incorrect antibody concentration. 3. Insufficient protein loading. | 1. Use Appropriate Lysis Buffer: Employ a lysis buffer containing protease and phosphatase inhibitors suitable for membrane proteins (e.g., RIPA buffer).[1] 2. Optimize Antibody: Titrate your primary antibody to find the optimal concentration. 3. Quantify Protein Concentration: Use a protein assay (e.g., BCA) to ensure equal loading of protein in each lane.[1] |
| No significant decrease in extracellular adenosine after treatment. | 1. Alternative adenosine production pathways are active (e.g., via CD39).[1] 2. Poor cell permeability of this compound.[9] 3. The inhibitor is not stable in your specific cell culture media over the experiment's duration.[10] | 1. Confirm Target Engagement: Use a genetic approach (siRNA or shRNA) to knockdown CD73 and compare the phenotype to that observed with this compound.[10] 2. Check Inhibitor Stability: Perform a time-course experiment to assess the stability of this compound in your media. 3. Consider Alternative Assays: Evaluate cell permeability using standard assays like PAMPA if data is available for the compound.[9] |
Quantitative Data Summary
The following tables summarize representative quantitative data related to CD73 inhibitor efficacy and resistance.
Table 1: Inhibitory Activity and Sensitization to Chemotherapy
| Compound / Condition | Target Cell Line | Assay Type | IC50 / Result | Reference |
|---|---|---|---|---|
| Exemplified Compound | Recombinant human CD73 | LC-MS/MS | 0.06 nM | [1] |
| Exemplified Compound | MDA-MB-231 (Human Breast Cancer) | - | 0.36 nM | [1] |
| Paclitaxel | MDA-MB-231 | Cell Viability | 14.73 µg/mL | [1] |
| Paclitaxel + CD73 siRNA | MDA-MB-231 | Cell Viability | 8.471 µg/mL |[1] |
Table 2: Changes in Gene Expression Associated with CD73-Mediated Resistance
| Cell Line / Patient Cohort | Condition | Gene / Protein | Fold Change / Observation | Reference |
|---|---|---|---|---|
| MIA PaCa-2-R | Radioresistant vs. Parental | CD73 mRNA | ~4-fold increase | [1] |
| EGFR-mutant NSCLC | Post-EGFR-TKI vs. Pre-EGFR-TKI | CD73 protein | Increased in 26.9% of patients |[1] |
Visualizations
Caption: CD73 signaling pathway and points of resistance.
Caption: Experimental workflow for troubleshooting resistance.
Caption: Logic diagram for troubleshooting inconsistent data.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS)
This protocol is for determining the IC50 of this compound.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a control. Incubate for 48-72 hours.[1]
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C in a humidified chamber.[1]
-
For MTS: Follow the manufacturer's instructions, which typically involve adding the reagent and incubating for 1-4 hours.
-
-
Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[1]
Protocol 2: Western Blot for CD73 and p-EGFR
This protocol is for assessing the expression of CD73 and the activation of the EGFR pathway.
Materials:
-
Cell lysates from sensitive and resistant cells
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CD73, anti-p-EGFR, anti-total EGFR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.[1]
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.[1]
-
Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.[1]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[1]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[1]
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Washing: Repeat the washing step.
-
Detection: Add ECL reagent and visualize the protein bands using an imaging system.[1]
Protocol 3: Flow Cytometry for Surface CD73 Expression
This protocol is for quantifying the percentage of cells expressing CD73 on their surface.
Materials:
-
Single-cell suspension of cancer cells
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated anti-CD73 antibody
-
Isotype control antibody
Procedure:
-
Cell Preparation: Harvest cells and wash them with FACS buffer. Adjust the cell concentration to 1x10^6 cells/mL in FACS buffer.[1]
-
Staining: Add the fluorochrome-conjugated anti-CD73 antibody or the isotype control to 100 µL of the cell suspension.[1]
-
Incubation: Incubate for 30 minutes on ice, protected from light.[1]
-
Washing: Wash the cells twice with FACS buffer by centrifugation.
-
Resuspension: Resuspend the cell pellet in an appropriate volume of FACS buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis: Use the isotype control to set the gate for positive staining and determine the percentage of CD73-positive cells and the mean fluorescence intensity (MFI).
References
- 1. benchchem.com [benchchem.com]
- 2. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Targeting CD73 to Overcomes Resistance to First-Generation EGFR Tyrosine Kinase Inhibitors in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Adjusting CD73-IN-4 treatment schedule for long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CD73-IN-4 in long-term experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose and schedule for a long-term in vivo study with this compound?
A1: The optimal long-term dosing schedule for this compound has not been definitively established in publicly available literature. Therefore, it is crucial to determine the optimal dose and schedule empirically for your specific tumor model and experimental goals. We recommend starting with a Maximum Tolerated Dose (MTD) study to identify a safe and effective dose range.[1] A common starting point for in vivo efficacy studies with similar small molecule inhibitors is daily administration, which can be adjusted based on MTD results and preliminary efficacy data.[1][2]
Q2: How should I formulate this compound for in vivo administration?
A2: this compound is a methylenephosphonic acid derivative, and its solubility characteristics will dictate the appropriate formulation.[3][4] For many poorly soluble small molecule inhibitors used in vivo, a multi-component vehicle system is often employed. A common formulation for similar compounds is a mixture of DMSO, PEG300, and saline or water.[1][2] It is critical to ensure the compound is fully dissolved and to prepare the formulation fresh daily. A visual inspection for clarity should be performed before each administration.
Q3: I am observing significant toxicity (e.g., weight loss >15%) in my long-term study. How can I adjust the treatment schedule?
A3: If you observe signs of toxicity, it is essential to adjust the treatment schedule. Several strategies can be employed:
-
Dose Reduction: Reduce the daily dose of this compound.
-
Intermittent Dosing: Switch from a continuous daily schedule to an intermittent schedule (e.g., once every two days, or 5 days on/2 days off).
-
Treatment Holidays: Introduce short breaks in treatment (e.g., one week off every three weeks) to allow for animal recovery.
The specific adjustment will depend on the severity of the toxicity and the therapeutic window of the compound in your model. Close monitoring of animal health, including body weight and clinical signs, is critical.[1]
Q4: I am not seeing the expected anti-tumor efficacy in my long-term study. What are the potential causes and solutions?
A4: A lack of efficacy can stem from several factors:
-
Suboptimal Dose or Schedule: The dose may be too low, or the dosing frequency may be insufficient to maintain adequate target inhibition. Consider performing a dose-escalation study to find a more effective dose.
-
Poor Bioavailability: The formulation may not be optimal, leading to poor absorption and low exposure in the tumor. A pharmacokinetic (PK) study to measure plasma and tumor concentrations of this compound can help diagnose this issue.[2]
-
Tumor Model Resistance: The chosen tumor model may not be dependent on the CD73-adenosine pathway for immune evasion. It is important to confirm CD73 expression on both the tumor cells and infiltrating immune cells.[2]
-
Lack of an Active Immune Response: CD73 inhibitors work by "releasing the brakes" on the immune system.[5] If the tumor microenvironment is "cold" (i.e., lacks a significant immune infiltrate), the efficacy of this compound may be limited.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent tumor growth inhibition | Suboptimal dosing schedule | Perform a pilot dose-ranging study to identify the optimal dose and frequency.[2] |
| Poor bioavailability of this compound | Conduct a pharmacokinetic (PK) study to assess drug exposure. Optimize the formulation if necessary.[2] | |
| Inappropriate tumor model | Confirm CD73 expression in your tumor model via IHC or flow cytometry. Consider screening alternative models. | |
| Animal toxicity (weight loss, lethargy) | Dose is too high | Reduce the dose or switch to an intermittent dosing schedule.[1] |
| Formulation-related toxicity | Run a vehicle-only control group to assess the toxicity of the formulation itself. | |
| Lack of expected pharmacodynamic (PD) changes in the tumor microenvironment (TME) | Insufficient target engagement | The dose of this compound may be too low. Measure adenosine (B11128) levels in the TME to confirm target modulation. |
| Timing of analysis | PD effects can be transient. Collect samples at different time points post-treatment to capture the peak effect. |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicity.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
6-8 week old mice (e.g., C57BL/6 or BALB/c)
Procedure:
-
Acclimate animals for at least one week.
-
Randomize mice into several dose-escalation cohorts and a vehicle control group (n=3-5 mice per group).
-
Administer this compound or vehicle daily via the chosen route (e.g., oral gavage, intraperitoneal injection) for 14 consecutive days.[1]
-
Monitor animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.
-
Record body weight at least three times per week.
-
The MTD is defined as the highest dose that does not result in significant weight loss (>15-20%) or other severe clinical signs of toxicity.[1]
Long-Term In Vivo Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound over an extended period.
Materials:
-
Syngeneic tumor cell line (e.g., MC38, CT26)
-
6-8 week old immunocompetent mice
-
This compound at a pre-determined dose (based on MTD study)
-
Vehicle solution
-
Calipers for tumor measurement
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Administer this compound or vehicle according to the determined schedule (e.g., daily, intermittently).
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for the planned duration of the study (e.g., 21-28 days or longer), monitoring for toxicity and adjusting the schedule as needed.[1]
-
At the end of the study, collect tumors and other relevant tissues for pharmacodynamic analysis.
Visualizations
CD73-Adenosine Signaling Pathway
Caption: The CD73-adenosine pathway and the mechanism of action of this compound.
Experimental Workflow for Long-Term Efficacy Study
Caption: A typical workflow for a long-term in vivo efficacy study with schedule adjustment considerations.
References
Technical Support Center: Troubleshooting Inconsistent CD73-IN-4 Results
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistencies observed between different batches of the potent and selective CD73 inhibitor, CD73-IN-4. By providing clear, actionable guidance in a question-and-answer format, we aim to help you achieve more reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective small molecule inhibitor of CD73, also known as ecto-5'-nucleotidase.[1] CD73 is a key enzyme in the adenosine (B11128) signaling pathway, which is often exploited by cancer cells to create an immunosuppressive tumor microenvironment. CD73 catalyzes the conversion of adenosine monophosphate (AMP) to adenosine. Elevated levels of adenosine in the tumor microenvironment suppress the activity of immune cells, such as T cells and natural killer (NK) cells, allowing cancer cells to evade the immune system. This compound blocks this activity, thereby reducing the production of immunosuppressive adenosine and restoring anti-tumor immunity.[2]
Q2: We are observing different IC50 values for this compound between different batches. What are the common causes for this inconsistency?
A2: Inconsistent IC50 values for a small molecule inhibitor like this compound between batches can arise from several factors, which can be broadly categorized as:
-
Compound-Related Issues:
-
Purity and Integrity: Variations in the purity of different batches of this compound can significantly impact its effective concentration and, consequently, its inhibitory activity.
-
Solubility and Stability: Improper storage or handling can lead to degradation or precipitation of the compound, altering its active concentration.[3][4]
-
Weighing and Dilution Errors: Inaccurate measurement of the solid compound or errors in serial dilutions can lead to significant differences in the final concentration used in assays.
-
-
Experimental System-Related Issues:
-
Cell-Based Assays:
-
Cell Line Integrity: Genetic drift in continuously passaged cell lines can alter their sensitivity to inhibitors.
-
Cell Density and Health: Variations in cell seeding density and overall cell health can impact experimental outcomes.
-
Serum Batch Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may influence cell growth and drug response.
-
-
Biochemical Assays:
-
Enzyme Activity: The specific activity of the recombinant CD73 enzyme may vary between different lots or preparations.
-
Substrate Concentration: The IC50 of a competitive inhibitor is sensitive to the substrate (AMP) concentration.
-
-
-
Assay-Related Issues:
-
Reagent Preparation: Inconsistencies in the preparation of buffers and other reagents can affect assay performance.
-
Incubation Times and Temperatures: Deviations from the established protocol for incubation times and temperatures can alter enzyme kinetics and cellular responses.
-
Instrumentation: Variations in the performance or calibration of plate readers or other instruments can introduce variability.
-
Q3: How should I properly handle and store this compound to ensure consistency?
A3: While specific storage instructions for this compound should be obtained from the supplier, general best practices for similar small molecule inhibitors include:
-
Storage of Solid Compound: Store the solid powder at -20°C or -80°C for long-term stability, protected from light and moisture.[4]
-
Stock Solution Preparation:
-
Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a high-concentration stock solution (e.g., 10 mM).[3]
-
Ensure the compound is fully dissolved; gentle warming or sonication may be necessary.
-
-
Storage of Stock Solutions:
-
Preparation of Working Solutions:
-
When preparing working solutions, dilute the stock solution in the appropriate assay buffer immediately before use.
-
Pay close attention to the final DMSO concentration in your assay, as high concentrations can be toxic to cells and may cause the compound to precipitate. It is generally recommended to keep the final DMSO concentration below 0.5%.[4]
-
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in a Cell-Free (Biochemical) Assay
If you are observing significant batch-to-batch variability in the IC50 of this compound in a biochemical assay, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step |
| Variation in this compound Batch Purity/Integrity | Request the Certificate of Analysis (CoA) for each batch from the supplier to compare purity levels. If possible, perform an independent analysis (e.g., HPLC) to confirm purity. |
| Inaccurate Compound Concentration | Prepare fresh stock solutions from each batch, ensuring accurate weighing and complete dissolution. Consider verifying the concentration of the stock solution spectrophotometrically if the compound has a known extinction coefficient. |
| Enzyme Lot-to-Lot Variability | Standardize the use of a single lot of recombinant CD73 enzyme for a set of comparative experiments. If a new lot must be used, perform a bridging study to compare its activity to the previous lot. |
| Inconsistent Substrate (AMP) Concentration | Prepare fresh AMP solutions for each experiment. Ensure the final AMP concentration in the assay is consistent and ideally at or near the Km value for the enzyme. |
| Assay Condition Drift | Standardize all assay parameters, including buffer composition, pH, temperature, and incubation times. Calibrate all pipettes and instrumentation regularly. |
Issue 2: Inconsistent Results in a Cell-Based Assay
Variability in cell-based assays can be more complex. Here’s a guide to troubleshooting inconsistent results with different batches of this compound:
| Potential Cause | Troubleshooting Step |
| Cell Line Drift | Use cells within a defined, low passage number range. Regularly perform cell line authentication. |
| Inconsistent Cell Seeding | Use a consistent cell seeding density for all experiments. Employ automated cell counters for accuracy. |
| Serum Batch Effects | Test new batches of FBS before use in critical experiments. If possible, purchase a large single lot of FBS to use across a series of experiments. |
| Compound Precipitation in Media | Visually inspect the media for any signs of precipitation after adding this compound. Prepare intermediate dilutions in an appropriate solvent before the final dilution in the aqueous cell culture medium.[3] |
| Cellular Metabolism of the Inhibitor | The inhibitor may be metabolized by the cells over time. Consider shorter incubation times or replenishing the media with fresh inhibitor during long-term experiments.[5] |
Experimental Protocols
Protocol 1: In Vitro CD73 Enzymatic Activity Assay (Malachite Green Assay)
This protocol is a common method to determine the IC50 of a CD73 inhibitor by measuring the inorganic phosphate (B84403) (Pi) produced from the hydrolysis of AMP.
Materials:
-
Recombinant Human CD73
-
This compound
-
Adenosine 5'-monophosphate (AMP)
-
Assay Buffer (e.g., 40 mM Tris, 100 mM NaCl, 2 mM MgCl₂, 2 mM CaCl₂, pH 7.4)
-
Malachite Green Phosphate Detection Reagent
-
96-well microplate
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Add 10 µL of the diluted this compound solutions to the wells of the 96-well plate. Include controls for no inhibition (vehicle only) and no enzyme (background).
-
Add 20 µL of diluted recombinant CD73 enzyme to all wells except the no-enzyme control. Add 20 µL of assay buffer to the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of AMP solution to all wells. The final concentration of AMP should be at or near its Km value.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 150 µL of the Malachite Green reagent to each well.
-
Incubate at room temperature for 15-30 minutes for color development.
-
Measure the absorbance at approximately 630 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.[6]
Protocol 2: Cell-Based Adenosine Production Assay
This protocol measures the ability of this compound to inhibit adenosine production by cancer cells.
Materials:
-
CD73-expressing cancer cell line (e.g., MDA-MB-231)
-
This compound
-
AMP
-
Cell culture medium
-
Adenosine detection kit (e.g., HPLC-based or a commercial bioluminescent assay kit)
-
96-well cell culture plate
Procedure:
-
Seed the CD73-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the this compound dilutions or vehicle control and incubate for 1-2 hours at 37°C.
-
Add AMP to each well to a final concentration of approximately 50 µM.[7]
-
Incubate for 2 hours at 37°C to allow for adenosine production.
-
Collect the cell culture supernatant.
-
Measure the adenosine concentration in the supernatant using a suitable detection method.
-
Calculate the percent inhibition of adenosine production at each concentration of this compound and determine the cellular IC50 value.[5]
Visualizations
Caption: CD73 signaling pathway and its inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent results.
References
Best practices for storing and handling CD73-IN-4
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage and handling of CD73-IN-4. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and optimal performance of the inhibitor in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of CD73, also known as ecto-5'-nucleotidase (NT5E).[1] CD73 is a cell-surface enzyme that plays a critical role in the tumor microenvironment by converting adenosine (B11128) monophosphate (AMP) to adenosine.[2][3][4] Extracellular adenosine suppresses the anti-tumor immune response.[2][4] By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, which can help restore anti-tumor immunity.[5][6]
Q2: What is the recommended solvent for dissolving this compound?
Q3: What are the recommended storage conditions for this compound?
A3: Specific stability studies for this compound are not publicly available. However, based on general guidelines for similar research compounds, the following storage conditions are recommended. Always refer to the manufacturer's datasheet for the most specific storage recommendations if available.
-
Solid Form: For long-term storage, it is recommended to store solid this compound at -20°C.[7][9]
-
Stock Solutions: Prepare a high-concentration stock solution in DMSO. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[9][10] For maximum stability, store these aliquots at -80°C.[7][9][10]
Q4: Is this compound sensitive to light?
A4: While specific data on the light sensitivity of this compound is not available, it is good laboratory practice to protect all small molecule compounds from prolonged exposure to light to prevent potential photodegradation.[7] It is recommended to store solutions in amber vials or tubes wrapped in foil.[7]
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | Cell Line/Assay Condition | IC50 (nM) |
| Human CD73 | CHO cells overexpressing hCD73 | 2.6[1] |
| Soluble hCD73 | Biochemical Assay | 0.86[1] |
| Mouse CD73 | CHO cells overexpressing mCD73 | 13[1] |
| Soluble mCD73 | Biochemical Assay | 3.0[1] |
| Human Ovarian Cancer Cells | SKOV-3 | 0.55[1] |
Note: The IC50 values represent the concentration of an inhibitor required to reduce the enzymatic activity of CD73 by 50%.
Table 2: Recommended Storage Conditions (Based on Similar Compounds)
| Form | Storage Temperature | Estimated Duration |
| Solid | -20°C | Up to 3 years[10][11] |
| 4°C | Up to 2 years[10] | |
| In Solvent (DMSO) | -80°C | Up to 6 months[7][10] |
| -20°C | Up to 1 month[7][10] |
Experimental Protocols
General Protocol for Reconstituting and Storing this compound
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature in a desiccator to prevent condensation.[10]
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex or sonicate the solution gently until the compound is fully dissolved.[10] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into small, single-use aliquots in light-protected tubes.[9][10]
-
Storage: Store the aliquots at -80°C for long-term storage.[9][10]
In Vitro CD73 Inhibition Assay (Colorimetric)
This protocol describes a general method to measure the inhibitory activity of this compound by quantifying the inorganic phosphate (B84403) released from the hydrolysis of AMP.
Materials:
-
Recombinant Human CD73 Enzyme
-
CD73 Assay Buffer (e.g., 20 mM HEPES, 137 mM NaCl, 0.001% Tween 20)[12]
-
Adenosine 5'-monophosphate (AMP) substrate
-
This compound
-
Phosphate Detection Reagent (e.g., Malachite Green-based)[2][12]
-
96-well microplate
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant CD73 enzyme to the desired concentration in cold assay buffer.
-
Assay Plate Setup:
-
Add diluted CD73 enzyme to all wells except for the "no enzyme" control wells.
-
Add the serially diluted this compound to the "inhibitor" wells.
-
Add assay buffer with the same final DMSO concentration to the "enzyme control" wells.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[13]
-
Reaction Initiation: Add the AMP substrate solution to all wells to start the reaction.[2][14]
-
Incubation: Incubate the plate at 37°C for an optimized period to ensure the reaction is in the linear range (typically 15-30 minutes).[12][13]
-
Reaction Termination and Detection: Stop the reaction by adding the Malachite Green reagent to each well.[2][14]
-
Data Analysis: Measure the absorbance at approximately 630 nm using a microplate reader.[2] Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: CD73 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common issues with this compound.
Troubleshooting Guide
Issue 1: Precipitation of this compound in Aqueous Solutions or Cell Culture Media
-
Symptoms:
-
Cloudiness or visible particles in the cell culture medium after adding this compound.
-
Inconsistent experimental results or a loss of compound activity.
-
-
Possible Causes and Solutions:
-
Low Aqueous Solubility: Like many small molecule inhibitors, this compound is likely hydrophobic and has poor solubility in aqueous solutions.[15]
-
Solution: Decrease the final concentration of this compound in your working solution. It is crucial to determine the maximum soluble concentration in your specific medium.
-
-
High Final DMSO Concentration: While DMSO aids in initial dissolution, high concentrations in the final culture medium can be toxic to cells.[7]
-
Solution: Aim for a final DMSO concentration of 0.5% or lower in your cell culture experiments.[7] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
-
Improper Dilution Technique: Adding a concentrated DMSO stock directly to an aqueous medium can cause the compound to precipitate.
-
Issue 2: Inconsistent IC50 Values in Enzymatic Assays
-
Symptoms:
-
Significant variability in the calculated IC50 value of this compound between experiments.
-
-
Possible Causes and Solutions:
-
Variable Incubation Times or Temperatures: Minor fluctuations can significantly impact enzyme kinetics.
-
Solution: Use a temperature-controlled incubator and ensure all plates are incubated for the exact same duration.
-
-
Sub-optimal Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate (AMP) concentration.
-
Solution: The AMP concentration should be at or near the Michaelis constant (Km) for IC50 determinations.[14]
-
-
Inhibitor Solubility and Stability: The inhibitor may not be fully dissolved in the assay buffer.[14]
-
Solution: Ensure the test inhibitor is fully dissolved. Check for any visible precipitate.
-
-
Issue 3: No Observed Biological Effect in Cell-Based Assays
-
Symptoms:
-
This compound does not produce the expected biological response (e.g., restoration of T cell function) in your cell-based assay.
-
-
Possible Causes and Solutions:
-
Low Endogenous CD73 Expression: The cell line you are using may not express sufficient levels of CD73 on its surface.
-
Solution: Confirm CD73 expression levels using techniques like flow cytometry or Western blot.[7]
-
-
Compound Instability: this compound may be degrading in your experimental conditions (e.g., in aqueous solution at 37°C over a multi-day experiment).
-
Incorrect Dosing: The concentration of this compound used may be too low to elicit a response in your specific cell line.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for your assay.[7]
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. assaygenie.com [assaygenie.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. CD73-IN-3 | CD73 | TargetMol [targetmol.com]
- 12. A Novel CD73 Inhibitor SHR170008 Suppresses Adenosine in Tumor and Enhances Anti-Tumor Activity with PD-1 Blockade in a Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Small Molecule CD73 Inhibitors: CD73-IN-4 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The ecto-5'-nucleotidase (CD73) has emerged as a critical immune checkpoint, playing a pivotal role in the tumor microenvironment by generating immunosuppressive adenosine (B11128). The inhibition of CD73 is a promising strategy in cancer immunotherapy, aiming to reinvigorate anti-tumor immune responses. This guide provides an objective comparison of CD73-IN-4 with other prominent small molecule CD73 inhibitors, supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic candidates.
The CD73-Adenosine Signaling Pathway: A Key Immunosuppressive Axis
In the tumor microenvironment, extracellular ATP and ADP are converted to adenosine monophosphate (AMP) by the ectonucleotidase CD39. Subsequently, CD73, a cell-surface enzyme, catalyzes the dephosphorylation of AMP to adenosine.[1] This accumulation of adenosine signals through A2A and A2B receptors on immune cells, such as T cells and Natural Killer (NK) cells, leading to the suppression of their cytotoxic activity and promoting immune evasion by cancer cells.[2] Small molecule inhibitors are designed to block the enzymatic activity of CD73, thereby reducing adenosine production and restoring immune function.[3]
Comparative Performance of Small Molecule CD73 Inhibitors
The following tables summarize the in vitro potency and cellular activity of this compound in comparison to other notable small molecule inhibitors. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
Table 1: In Vitro Enzymatic Potency of Small Molecule CD73 Inhibitors
| Inhibitor | Target Species | IC50 (nM) | Ki (pM) | Assay Type |
| This compound | Human | 2.6 | - | CHO cells expressing hCD73 |
| Mouse | 13 | - | CHO cells expressing mCD73 | |
| AB680 (Quemliclustat) | Human | 0.043 | 4.9 | Soluble hCD73 |
| Mouse | 0.66 | - | Murine CD8+ T cells | |
| ORIC-533 | Human | <0.1 | 30 | Biochemical Assay |
| LY3475070 | Human | 7.3 | - | Calu6 human cells |
| CD73-IN-2 | Human | 0.09 | - | Biochemical Assay |
Table 2: Cellular Activity of Small Molecule CD73 Inhibitors
| Inhibitor | Cell Line | IC50 (nM) | Assay Description |
| This compound | SKOV-3 (human ovary cancer) | 0.55 | Inhibition of AMP hydrolysis |
| AB680 (Quemliclustat) | CHO-hCD73 | 0.070 | Inhibition of AMP hydrolysis |
| Human CD8+ T cells | 0.008 | Inhibition of AMP hydrolysis | |
| ORIC-533 | H1528 (human NSCLC) | 0.14 | Inhibition of adenosine generation |
| EMT6 (mouse mammary carcinoma) | 1.0 | Inhibition of adenosine generation | |
| LY3475070 | Calu6 (human lung carcinoma) | 7.3 | Not specified |
| CD73-IN-2 | A375 (human melanoma) | 2.5 | Inhibition of adenosine production |
Table 3: Preclinical Pharmacokinetic (PK) and In Vivo Efficacy Overview
| Inhibitor | Species | Route | Key PK/Efficacy Findings |
| This compound | - | - | Publicly available data is limited. |
| AB680 (Quemliclustat) | Mouse, Rat, Dog, Monkey | IV | Low clearance and long half-lives. In vivo efficacy in syngeneic mouse models at doses as low as 10 mg/kg.[3][4] |
| ORIC-533 | Dog | IV, Oral | Low clearance and high stability across species. Orally bioavailable.[5] |
| LY3475070 | - | Oral | Orally bioavailable inhibitor that has progressed to clinical trials.[6][7] |
| CD73-IN-2 | - | - | Publicly available data is limited. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of CD73 inhibitors. Below are generalized protocols for key experiments cited in the evaluation of these agents.
Protocol 1: Biochemical CD73 Enzyme Activity Assay (Malachite Green)
This colorimetric assay is commonly used to measure the inorganic phosphate (B84403) released from the hydrolysis of AMP by CD73.[5]
Principle: The malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically at approximately 620-640 nm. The amount of phosphate produced is directly proportional to the CD73 enzyme activity.
Materials:
-
Recombinant human CD73
-
CD73 inhibitor (e.g., this compound)
-
Adenosine 5'-monophosphate (AMP)
-
Malachite Green Phosphate Assay Kit
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the CD73 inhibitor in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the CD73 inhibitor dilutions, and recombinant human CD73. Include a no-inhibitor control (vehicle) and a no-enzyme control (background).
-
Pre-incubation: Incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Enzymatic Reaction: Initiate the reaction by adding a solution of AMP to all wells. The final concentration of AMP should be close to its Km value for CD73.
-
Incubation: Incubate the plate for a defined period (e.g., 20-60 minutes) at 37°C. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Phosphate Detection: Stop the reaction by adding the Malachite Green reagent according to the manufacturer's instructions.
-
Measurement: After a short incubation period for color development (e.g., 15-20 minutes) at room temperature, measure the absorbance at ~630 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-enzyme control) from all other readings. Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Protocol 2: Cell-Based CD73 Activity Assay
This assay measures the inhibitory effect of a compound on CD73 expressed on the surface of cancer cells.[8][9]
Principle: CD73-expressing cells are incubated with AMP in the presence of a test inhibitor. The amount of adenosine or inorganic phosphate produced in the supernatant is quantified to determine the level of CD73 inhibition. The human breast cancer cell line MDA-MB-231 is often used due to its high endogenous expression of CD73.[8][10]
Materials:
-
MDA-MB-231 cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
CD73 inhibitor (e.g., this compound)
-
AMP solution
-
Phosphate-free assay buffer
-
Method for detection (e.g., Malachite Green Assay Kit for phosphate or LC-MS/MS for adenosine)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and wash the cells with assay buffer. Add fresh assay buffer containing serial dilutions of the CD73 inhibitor. Include a vehicle control.
-
Pre-incubation: Incubate the plate for 1 hour at 37°C.
-
Enzymatic Reaction: Initiate the reaction by adding AMP to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
Quantification: Measure the amount of inorganic phosphate or adenosine in the supernatant using a suitable detection method.
-
Data Analysis: Calculate the percent inhibition of phosphate or adenosine production for each inhibitor concentration and determine the cellular IC50 value.
Protocol 3: In Vivo Tumor Model Efficacy Study
Syngeneic mouse models are essential for evaluating the efficacy of immunomodulatory agents like CD73 inhibitors.[11][12]
Principle: The inhibitor's ability to control tumor growth is assessed in immunocompetent mice bearing a syngeneic tumor, allowing for the evaluation of the anti-tumor immune response.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma or CT26 colon carcinoma)
-
CD73 inhibitor and appropriate vehicle
-
Calipers for tumor measurement
-
Flow cytometry reagents for immune cell analysis
Procedure:
-
Tumor Implantation: Implant tumor cells subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth with calipers.
-
Randomization: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., vehicle control, inhibitor monotherapy, combination therapy).
-
Treatment Administration: Administer the CD73 inhibitor via the determined route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Efficacy Assessment: Measure tumor volume 2-3 times per week. Monitor animal body weight and overall health.
-
Endpoint Analysis: At the end of the study, harvest tumors and spleens for pharmacodynamic analysis, such as flow cytometry of immune cell infiltrates (e.g., CD8+ T cells, regulatory T cells).
Conclusion
This compound is a potent small molecule inhibitor of CD73 with low nanomolar activity in both enzymatic and cellular assays. When compared to other well-characterized inhibitors such as the clinical-stage compounds AB680 (Quemliclustat) and ORIC-533, this compound demonstrates comparable in vitro potency. However, publicly available data on its pharmacokinetic profile and in vivo efficacy is currently limited.
For researchers, the selection of an appropriate CD73 inhibitor will depend on the specific experimental needs. Highly characterized compounds like AB680 and ORIC-533, with available preclinical and clinical data, serve as excellent benchmarks for efficacy and safety studies. Compounds like this compound are valuable tools for in vitro and exploratory in vivo research, with their full therapeutic potential to be further elucidated through comprehensive preclinical development studies as outlined in this guide. The continued investigation into this class of molecules holds significant promise for the future of cancer immunotherapy.
References
- 1. benchchem.com [benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. eubopen.org [eubopen.org]
- 6. benchchem.com [benchchem.com]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of CD73 activity in breast cancer-derived small extracellular vesicles: application to monitoring of patients’ responses to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The CD73 immune checkpoint promotes tumor cell metabolic fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Comparing CD73-IN-4 to anti-CD73 monoclonal antibodies
An Objective Comparison of CD73-IN-4 and Anti-CD73 Monoclonal Antibodies for Cancer Immunotherapy
Introduction
In the landscape of cancer immunotherapy, the adenosine (B11128) pathway has emerged as a critical target for overcoming immunosuppression within the tumor microenvironment.[1][2] CD73, or ecto-5'-nucleotidase, is a key enzyme in this pathway, responsible for the conversion of adenosine monophosphate (AMP) to adenosine.[3][4] Elevated adenosine levels in the tumor milieu suppress the activity of crucial anti-tumor immune cells, such as T cells and Natural Killer (NK) cells, allowing cancer to evade immune destruction.[1][4] Consequently, inhibiting CD73 is a promising therapeutic strategy.
This guide provides an objective comparison of two major classes of CD73 inhibitors: small molecule inhibitors, represented by this compound, and anti-CD73 monoclonal antibodies (mAbs). We will delve into their mechanisms of action, present comparative preclinical and clinical data, detail relevant experimental protocols, and visualize key concepts to aid researchers, scientists, and drug development professionals in their understanding of these therapeutic modalities.
Mechanism of Action: Targeting the Adenosine Pathway
The primary function of both this compound and anti-CD73 mAbs is to block the enzymatic activity of CD73, thereby reducing the production of immunosuppressive adenosine.[1] However, their specific mechanisms and potential secondary effects differ significantly.
The CD73-Adenosine Signaling Pathway
Extracellular ATP, often released by stressed or dying cells, is converted to AMP by the ectoenzyme CD39. CD73 then catalyzes the final, rate-limiting step, hydrolyzing AMP into adenosine.[2][3] This extracellular adenosine binds to A2A and A2B receptors on immune cells, triggering signaling cascades that inhibit their anti-tumor functions.[1]
-
Anti-CD73 Monoclonal Antibodies: These large protein therapeutics bind specifically to the CD73 enzyme.[5] Their primary mechanism is the direct blockade of the enzyme's catalytic site.[5] Beyond simple inhibition, some mAbs can induce the internalization and degradation of the CD73 receptor from the cell surface, effectively removing it as a source of adenosine production.[6][7] Furthermore, the Fc region of the antibody can potentially engage immune effector cells, leading to antibody-dependent cell-mediated cytotoxicity (ADCC) against CD73-expressing tumor cells.[8]
-
This compound (Small Molecule Inhibitors): These are small, chemically synthesized molecules designed to fit into the active site of the CD73 enzyme, acting as competitive or non-competitive inhibitors. Their sole function is to block the enzymatic conversion of AMP to adenosine. Due to their small size, they may achieve better penetration into dense tumor tissues compared to larger antibodies.
Caption: The CD73 adenosine pathway and points of therapeutic intervention.
Comparative Data Presentation
The following tables summarize the key characteristics and available data for this compound and anti-CD73 monoclonal antibodies.
Table 1: General Characteristics and Pharmacological Properties
| Feature | This compound (Representative Small Molecule) | Anti-CD73 Monoclonal Antibodies (e.g., Oleclumab) |
| Molecule Type | Small Organic Molecule | Large Protein (Immunoglobulin G) |
| Mode of Inhibition | Typically competitive or non-competitive enzymatic inhibition | Primarily non-competitive enzymatic inhibition; can also induce receptor internalization[6][9] |
| Administration | Potential for oral bioavailability | Intravenous (IV) infusion |
| Specificity | High, but potential for off-target effects exists | Very high for the target epitope |
| Half-life | Generally shorter | Longer, allowing for less frequent dosing |
| Tumor Penetration | Potentially better due to small size | May be limited in dense, poorly vascularized tumors |
| Manufacturing | Chemical synthesis; generally lower cost | Complex biologic process; higher cost |
| Immunogenicity | Low | Potential to elicit an anti-drug antibody (ADA) response |
Table 2: Preclinical Efficacy Overview
| Parameter | This compound & Analogs | Anti-CD73 Monoclonal Antibodies |
| In Vitro IC₅₀ | Varies; typically in the low nanomolar range for potent inhibitors. | Varies by antibody; e.g., Oleclumab (MEDI9447) shows potent inhibition of AMP hydrolysis.[10] |
| In Vivo Models | Shown to inhibit tumor growth and metastasis in various mouse models.[11] | Effectively reduces tumor growth and metastasis in syngeneic mouse models, often synergizing with other immunotherapies like anti-PD-1.[12][13][14] |
| Combination Synergy | Synergizes with checkpoint inhibitors by reducing adenosine-mediated immunosuppression.[11] | Strong synergy demonstrated with anti-PD-1, anti-CTLA-4, chemotherapy, and radiotherapy.[13][15] |
Table 3: Clinical Development Status
| Inhibitor Class | Representative Agents | Highest Phase of Development |
| Small Molecule Inhibitors | AB680 (Quemliclustat), ORIC-533 | Phase I/II Clinical Trials[16] |
| Monoclonal Antibodies | Oleclumab (MEDI9447), CPI-006 (Burtomab), JAB-BX102 | Phase II and III Clinical Trials[5][10][16] |
Experimental Protocols
1. In Vitro CD73 Enzymatic Activity Assay (Colorimetric)
This protocol is a standard method to quantify the enzymatic activity of CD73 and assess the potency of inhibitors by measuring the release of inorganic phosphate (B84403) (Pi) from AMP hydrolysis.[17]
Principle: The malachite green assay provides a sensitive colorimetric method for detecting free phosphate. CD73 converts AMP to adenosine and phosphate. The amount of phosphate produced is directly proportional to CD73 activity.
Materials:
-
Recombinant human CD73 enzyme
-
Assay Buffer (e.g., 20 mM Tris-HCl, 2 mM MgCl₂, pH 7.4)
-
AMP substrate solution
-
Test inhibitor (e.g., this compound) or antibody
-
Malachite Green Phosphate Detection Reagent
-
96-well microplate
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor (e.g., this compound) in Assay Buffer. Include a "no inhibitor" control (vehicle) and a "no enzyme" background control.
-
Enzyme Addition: Add a fixed concentration of recombinant CD73 to all wells except the "no enzyme" background controls. Pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature to allow for binding.
-
Initiate Reaction: Add the AMP substrate to all wells to start the enzymatic reaction. The final concentration of AMP should be at or near its Km value for CD73. Incubate for 30-60 minutes at 37°C.
-
Stop and Detect: Stop the reaction by adding the Malachite Green reagent. This reagent will react with the inorganic phosphate generated, producing a color change.
-
Read Plate: After a brief incubation (15-20 minutes) at room temperature for color development, measure the absorbance at a wavelength of 620-670 nm using a microplate reader.[18]
-
Data Analysis: Subtract the background absorbance ("no enzyme" control) from all other readings. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Caption: Workflow for an in vitro CD73 colorimetric assay.
2. In Vivo Murine Syngeneic Tumor Model
This protocol outlines a general workflow for evaluating the anti-tumor efficacy of a CD73 inhibitor in an immunocompetent mouse model.
Procedure:
-
Cell Culture: Culture a suitable murine cancer cell line (e.g., MC38 colon adenocarcinoma) that expresses CD73.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1x10⁶ cells) into the flank of syngeneic mice (e.g., C57BL/6).
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound, anti-CD73 mAb, combination therapy).
-
Treatment Administration: Administer the therapeutic agents according to the desired schedule. Small molecules may be given daily via oral gavage, while antibodies are typically administered intraperitoneally or intravenously once or twice a week.[13]
-
Efficacy Monitoring: Measure tumor volumes 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint and Analysis: At the end of the study (or when tumors reach a humane endpoint), euthanize the mice. Excise tumors for downstream analysis, such as weighing and performing immunophenotyping of tumor-infiltrating lymphocytes by flow cytometry to assess changes in the immune microenvironment.[13][14]
Comparative Logic and Strategic Considerations
The choice between a small molecule inhibitor and a monoclonal antibody is not straightforward and depends on the specific therapeutic goals.
Caption: Logical comparison of anti-tumor mechanisms.
Advantages of this compound (Small Molecules):
-
Dosing and Administration: Potential for oral formulation, improving patient convenience.
-
Tumor Penetration: Small size may allow for more effective distribution throughout solid tumors.
-
Cost: Lower manufacturing costs compared to biologics.
Advantages of Anti-CD73 Monoclonal Antibodies:
-
Specificity and Safety: High target specificity may lead to a better safety profile with fewer off-target effects.
-
Pharmacokinetics: Long half-life allows for less frequent dosing schedules (e.g., every 2-3 weeks).[10]
-
Multiple Mechanisms: Ability to induce receptor internalization and Fc-mediated effects provides additional avenues for anti-tumor activity beyond enzymatic inhibition.[7][8]
Conclusion
Both small molecule inhibitors like this compound and anti-CD73 monoclonal antibodies are promising therapeutic agents that effectively target the immunosuppressive adenosine pathway. Monoclonal antibodies are more advanced in clinical development and offer the advantages of high specificity and multiple mechanisms of action.[16] Small molecules, while in earlier stages, hold the promise of oral administration and potentially superior tumor penetration. The ultimate clinical utility of each approach may be dictated by factors such as tumor type, the need for combination with other therapies, and the desired dosing regimen. Future preclinical and clinical studies directly comparing these modalities will be crucial for defining their optimal roles in cancer immunotherapy.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]
- 3. Frontiers | The Multifaceted Actions of CD73 During Development and Suppressive Actions of Regulatory T Cells [frontiersin.org]
- 4. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 5. CD73 Monoclonal Antibody | Jacobio Pharma [jacobiopharma.com]
- 6. Facebook [cancer.gov]
- 7. Oleclumab Overview - Creative Biolabs [creativebiolabs.net]
- 8. Selective activation of anti-CD73 mechanisms in control of primary tumors and metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 10. First-in-human study of oleclumab, a potent, selective anti-CD73 monoclonal antibody, alone or in combination with durvalumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. InVivoMAb anti-mouse CD73 | Bio X Cell [bioxcell.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
A Head-to-Head Comparison of CD73 Inhibitors: CD73-IN-4 versus APCP
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immuno-oncology, the ecto-5'-nucleotidase (CD73) has emerged as a critical therapeutic target. By catalyzing the hydrolysis of adenosine (B11128) monophosphate (AMP) to immunosuppressive adenosine, CD73 plays a pivotal role in enabling tumors to evade the immune system. Consequently, the development of potent CD73 inhibitors is a key strategy to restore anti-tumor immunity. This guide provides an objective comparison of two such inhibitors: the novel small molecule CD73-IN-4 and the well-established reference compound, adenosine 5'-(α,β-methylene)diphosphate (APCP).
This comparison delves into their mechanisms of action, inhibitory profiles, and the experimental frameworks used for their evaluation, providing researchers with the necessary information to select the appropriate tool for their preclinical studies.
Mechanism of Action and Molecular Profile
APCP (adenosine 5'-(α,β-methylene)diphosphate) is a classical, non-hydrolyzable analog of AMP.[1] It acts as a competitive inhibitor of CD73 by binding to the active site and preventing the binding of the natural substrate, AMP.[1] Due to its structural similarity to AMP, APCP is a widely used tool compound in preclinical research to probe the function of CD73.[2] However, its charged phosphate (B84403) groups limit its cell permeability, potentially reducing its efficacy in cell-based assays and in vivo models compared to more optimized small molecules.
Quantitative Comparison of Inhibitory Potency
A direct quantitative comparison of the inhibitory potency of this compound and APCP is hampered by the lack of publicly available IC50 or Ki values for this compound. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of inhibitors, with a lower value indicating higher potency.[1]
| Inhibitor | Type | Target | IC50/Ki | Source |
| This compound | Small Molecule | Human CD73 | Not available in published literature | - |
| APCP | AMP Analog | Human CD73 | Ki: ~26.0 - 75.9 µM | [3] |
| IC50: Varies with AMP concentration | [4] |
Note: The inhibitory constant (Ki) is a measure of the inhibitor's binding affinity, while the IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[1] Both are indicators of inhibitor potency. The IC50 value for competitive inhibitors like APCP is dependent on the substrate concentration used in the assay.
The CD73-Adenosine Signaling Pathway
The canonical pathway of extracellular adenosine production begins with the release of adenosine triphosphate (ATP) from stressed or dying cells. The ectonucleotidase CD39 converts ATP to AMP. Subsequently, CD73 catalyzes the final and rate-limiting step, the hydrolysis of AMP to adenosine. Adenosine then binds to A2A and A2B receptors on immune cells, such as T cells and natural killer (NK) cells, triggering immunosuppressive signals that dampen the anti-tumor immune response.[1] Both this compound and APCP aim to block this pathway at the level of CD73, thereby reducing the production of immunosuppressive adenosine.
Caption: The CD73-adenosine signaling pathway and the point of inhibition by this compound and APCP.
Experimental Protocols
The evaluation of CD73 inhibitors relies on standardized biochemical and cell-based assays to determine their potency and mechanism of action.
Biochemical CD73 Inhibition Assay (Malachite Green Assay)
This assay quantifies the amount of inorganic phosphate (Pi) released from the enzymatic hydrolysis of AMP by recombinant CD73. The malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.
Materials:
-
Recombinant human CD73 enzyme
-
Adenosine monophosphate (AMP) substrate
-
CD73 assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM MgCl2)
-
Test inhibitors (this compound, APCP)
-
Malachite Green Phosphate Assay Kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound and APCP in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the recombinant CD73 enzyme to each well (except for the 'no enzyme' control).
-
Add the serially diluted inhibitors to the respective wells. Include a positive control (enzyme with vehicle) and a negative control (assay buffer only).
-
Pre-incubation: Incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of AMP to all wells.
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 20-60 minutes) at 37°C, ensuring the reaction remains in the linear range.
-
Detection: Stop the reaction by adding the Malachite Green reagent. Allow for color development according to the manufacturer's instructions.
-
Measurement: Read the absorbance at ~620-650 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no enzyme control) from all readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: A typical experimental workflow for determining the IC50 of a CD73 inhibitor.
Cell-Based CD73 Inhibition Assay
This assay measures the ability of an inhibitor to block the activity of CD73 expressed on the surface of cancer cells.
Materials:
-
Cancer cell line with high endogenous CD73 expression (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium and supplements
-
AMP substrate
-
Test inhibitors (this compound, APCP)
-
Phosphate detection reagent (e.g., Malachite Green)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed the CD73-expressing cancer cells into a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Remove the culture medium and wash the cells with an appropriate assay buffer. Add serial dilutions of the inhibitors to the cells and pre-incubate for a defined period.
-
Reaction Initiation: Add AMP to the wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a suitable time.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
Phosphate Detection: Measure the amount of inorganic phosphate in the supernatant using a malachite green-based assay, as described in the biochemical assay protocol.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
In Vivo Efficacy Evaluation
To assess the anti-tumor efficacy of CD73 inhibitors in a physiological context, syngeneic mouse tumor models are commonly employed.
Experimental Protocol:
-
Tumor Implantation: Implant a murine cancer cell line (e.g., MC38 colon adenocarcinoma) subcutaneously into immunocompetent mice.
-
Treatment: Once the tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound, APCP). Administer the inhibitors systemically (e.g., intraperitoneally or orally) according to a predefined schedule.
-
Tumor Growth Monitoring: Measure the tumor volume at regular intervals using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors and spleens can be harvested for pharmacodynamic analysis, such as assessing the infiltration of immune cells (e.g., CD8+ T cells) by flow cytometry or immunohistochemistry.
-
Data Analysis: Plot the mean tumor growth curves for each treatment group. Perform statistical analysis to determine the significance of the anti-tumor effect.
Logical Comparison of this compound and APCP
The choice between this compound and APCP for a particular study depends on the specific research objectives.
Caption: A logical comparison of the expected properties of this compound and APCP.
This compound is anticipated to be a more potent and drug-like molecule, making it a superior choice for cell-based assays and in vivo studies where cell permeability and favorable pharmacokinetic properties are essential for efficacy.
APCP , as a well-characterized competitive inhibitor, remains a valuable tool for biochemical assays and for establishing a baseline of CD73 inhibition. Its limitations in cell-based and in vivo settings should be considered when designing experiments.
Conclusion
Both this compound and APCP are important tools for dissecting the role of the CD73-adenosine axis in cancer biology and for the development of novel immunotherapies. While APCP serves as a foundational reference compound, the development of small molecule inhibitors like this compound represents a significant advancement, offering the potential for enhanced potency and better suitability for in vivo therapeutic studies. The selection of the appropriate inhibitor will ultimately depend on the specific experimental context and the research questions being addressed. Further disclosure of the quantitative potency of this compound will be crucial for a definitive head-to-head comparison and for advancing its potential clinical development.
References
A Comparative Analysis of CD73 Inhibitor Cross-Reactivity: Human vs. Mouse CD73
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecule inhibitors and antibodies is a critical step in the preclinical evaluation of potential cancer immunotherapies. This guide provides an objective comparison of the cross-reactivity of selected CD73 inhibitors between human and mouse orthologs, supported by available experimental data.
CD73, or ecto-5'-nucleotidase, is a key enzyme in the adenosine (B11128) signaling pathway, which plays a significant role in tumor immune evasion. By converting adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine, CD73 helps create a tumor microenvironment that is hostile to anti-tumor immune responses.[1][2] Consequently, the development of CD73 inhibitors is a promising avenue in cancer therapy.[3][4]
While a compound designated as "CD73-IN-4" has been described as a potent inhibitor of human CD73 with an IC50 of 2.6 nM, publicly available data on its cross-reactivity with mouse CD73 is not available.[5] Therefore, this guide will focus on well-characterized CD73 inhibitors for which cross-reactivity data has been published, providing a valuable comparative landscape.
Small Molecule Inhibitor Cross-Reactivity: The Case of AB680 (Quemliclustat)
AB680 (Quemliclustat) is a potent, reversible, and selective small-molecule inhibitor of CD73.[1][3] Preclinical data demonstrates its ability to inhibit both human and mouse CD73, making it a valuable tool for in vivo studies in murine models.
Quantitative Comparison of AB680 Activity
| Parameter | Species/Cell Type | Value | Reference |
| Ki (hCD73) | Human | 5 pM | [1] |
| IC50 (hCD73) | Soluble Human CD73 | 0.043 nM | [6] |
| IC50 | Human CD8+ T-cells | 0.008 nM | [6] |
| IC50 | Mouse CD8+ T-cells | 0.66 nM | [6][7] |
This table summarizes the inhibitory potency of AB680 against human and mouse CD73, highlighting its sub-nanomolar activity against both orthologs.
The data indicates that while AB680 is exceptionally potent against human CD73, it retains sub-nanomolar inhibitory activity against the mouse enzyme, validating its use in preclinical mouse models to study the effects of CD73 inhibition.[7]
Monoclonal Antibody Cross-Reactivity: MEDI9447 (Oleclumab) vs. Other Antibodies
Monoclonal antibodies represent another major class of CD73 inhibitors. Their cross-reactivity between species can vary significantly, which has important implications for preclinical development.
MEDI9447 (Oleclumab) is a human IgG1λ monoclonal antibody that has been shown to be cross-reactive, inhibiting both human and mouse CD73.[8][9] This cross-reactivity allows for more direct translation of findings from mouse models to human clinical scenarios. In contrast, other antibodies like Phen0203 are specific to human CD73 and do not react with the mouse ortholog, limiting their utility in immunocompetent murine models.[10] Information regarding the cross-reactivity of other antibodies, such as CPI-006, is less clear from the available data.[2]
Signaling Pathway and Experimental Workflow
To understand the context of CD73 inhibition and how its cross-reactivity is assessed, the following diagrams illustrate the CD73 signaling pathway and a general experimental workflow for determining inhibitor potency.
Caption: CD73 signaling pathway and point of inhibition.
Caption: General workflow for an in vitro CD73 enzyme activity assay.
Experimental Protocols
The determination of inhibitor potency against human and mouse CD73 typically involves an in vitro enzyme activity assay. A common method is the malachite green assay, which measures the inorganic phosphate (B84403) produced from AMP hydrolysis.
In Vitro CD73 Enzyme Activity Assay (Malachite Green Protocol)
Objective: To determine the IC50 value of a test compound against recombinant human or mouse CD73.
Materials:
-
Recombinant human CD73 and mouse CD73
-
Adenosine 5'-monophosphate (AMP)
-
Test inhibitor (e.g., AB680)
-
Assay Buffer (e.g., 40 mM Tris, 100 mM NaCl, 2 mM MgCl₂, 2 mM CaCl₂, pH 7.4)[11]
-
Malachite Green Phosphate Detection Reagent[11]
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer. The final solvent concentration (e.g., DMSO) should be kept constant across all wells and typically below 1%.[11]
-
Enzyme Addition: Add a fixed concentration of recombinant human or mouse CD73 to the wells of a 96-well plate.[12]
-
Inhibitor Addition: Add the serially diluted inhibitor to the respective wells. For control wells (100% activity), add assay buffer with the corresponding solvent concentration.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[11]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of AMP to all wells.[12]
-
Reaction Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.[11]
-
Reaction Termination and Detection: Stop the reaction by adding the Malachite Green Phosphate Detection Reagent. This reagent will form a colored complex with the inorganic phosphate produced.[11]
-
Measurement: Measure the absorbance of the colored complex at a wavelength of approximately 620-650 nm using a microplate reader.[1]
-
Data Analysis: Subtract the background absorbance (wells without enzyme). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[11]
This protocol provides a robust and high-throughput compatible method for assessing the cross-reactivity of CD73 inhibitors.[13] Similar principles can be applied to cell-based assays using cells that endogenously or recombinantly express human or mouse CD73.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting two distinct epitopes on human CD73 with a bispecific antibody improves anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule CD73 inhibitors for the immunotherapy of cancer: a patent and literature review (2017-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting CD73 in the tumor microenvironment with MEDI9447 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. books.rsc.org [books.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CD73 Inhibitors: Preclinical Tool CD73-IN-4 vs. Clinical Candidate AB680
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immuno-oncology, the ecto-enzyme CD73 has emerged as a critical therapeutic target. By catalyzing the conversion of extracellular adenosine (B11128) monophosphate (AMP) to the immunosuppressive molecule adenosine, CD73 plays a pivotal role in enabling tumors to evade the immune system. Consequently, the development of potent and selective CD73 inhibitors is a key focus of novel cancer therapeutic strategies. This guide provides an objective comparison of the preclinical research tool, CD73-IN-4, and the clinical-stage inhibitor, AB680 (Quemliclustat), supported by available experimental data.
The CD73-Adenosine Signaling Pathway
The canonical pathway of extracellular adenosine production is a two-step enzymatic cascade involving CD39 and CD73. Extracellular adenosine triphosphate (ATP), often released by stressed or dying cells in the tumor microenvironment, is first hydrolyzed by the ectonucleotidase CD39 to AMP. Subsequently, CD73, a glycosylphosphatidylinositol (GPI)-anchored protein on the cell surface, dephosphorylates AMP to produce adenosine.[1] This adenosine then binds to A2A and A2B receptors on various immune cells, such as T cells and natural killer (NK) cells, triggering downstream signaling that suppresses their anti-tumor functions.[2] CD73 inhibitors block this pathway, thereby reducing the levels of immunosuppressive adenosine in the tumor microenvironment and restoring the anti-tumor activity of immune cells.[3]
Quantitative Data Comparison
A significant disparity in potency and the extent of characterization exists between the preclinical tool compound this compound and the clinical candidate AB680. AB680 has been extensively studied and demonstrates exceptionally high potency.[4] Due to the limited publicly available data for this compound, data from representative preclinical tool compounds from the same class are used to provide a comparative context.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound (Representative) | AB680 (Quemliclustat) | Reference |
| Target | CD73 | CD73 | [1] |
| Inhibitor Type | Small Molecule | Small Molecule, Reversible, Competitive | [4][5] |
| In Vitro Potency (Kᵢ) | Data not publicly available | 5 pM (human CD73) | [4][5] |
| In Vitro Potency (IC₅₀) | ≤316.23 nM (human FLAG-tagged enzyme) for a similar preclinical compound (CD73-IN-1) | < 0.01 nM (on human CD8+ T-cells) | [1] |
| Cell-Based Activity | Used at 10 µM in in vitro co-culture to assess impact on ATP and AMP levels | Potently inhibited the enzymatic activity of CD73 on human and mouse CD8+ T cells in a dose-dependent manner | [1] |
| Selectivity | Data not readily available | >10,000-fold selectivity over related ecto-nucleotidases like CD39 | [6] |
Table 2: In Vivo Efficacy in Preclinical Models
| Feature | This compound (Representative) | AB680 (Quemliclustat) | Reference |
| In Vivo Efficacy | Reported to synergistically suppress tumor volume with anti-PD1 therapy in a mouse model (for a similar preclinical compound) | Demonstrates tumor growth inhibition as a single agent and in combination with anti-PD-1 antibodies in murine models | [6] |
| Development Stage | Preclinical Research Compound | Clinical Trials (Phase 1) | [4][6] |
Experimental Protocols
A thorough pharmacodynamic assessment of a CD73 inhibitor involves a series of in vitro and in vivo experiments.
In Vitro CD73 Inhibition Assay (Malachite Green Assay)
This assay quantifies the potency of a CD73 inhibitor by measuring the inhibition of AMP hydrolysis. The amount of inorganic phosphate (B84403) produced is determined colorimetrically.
Principle: The malachite green reagent forms a colored complex with free phosphate released from the enzymatic hydrolysis of AMP by CD73. The absorbance of this complex is measured spectrophotometrically and is directly proportional to the amount of phosphate produced.[2][7]
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, recombinant human CD73 enzyme solution, AMP substrate solution, and a series of inhibitor dilutions.
-
Enzyme Reaction: In a 96-well plate, add the CD73 enzyme to the assay buffer.
-
Inhibitor Addition: Add the serially diluted inhibitor or vehicle control to the wells and pre-incubate to allow for binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the AMP substrate. Incubate at 37°C.
-
Reaction Termination and Color Development: Stop the reaction by adding the Malachite Green reagent. Incubate at room temperature for color development.
-
Data Acquisition: Measure the absorbance at approximately 620-650 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[2]
In Vivo Efficacy in Syngeneic Tumor Models
This type of study evaluates the anti-tumor efficacy of the CD73 inhibitor alone or in combination with other immunotherapies in immunocompetent mice.
Protocol Outline:
-
Cell Culture and Implantation: Culture a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma) and implant the cells subcutaneously into immunocompetent mice (e.g., C57BL/6).
-
Animal Randomization and Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the CD73 inhibitor (e.g., AB680 at 10 mg/kg, daily, subcutaneously) and/or other therapies (e.g., anti-PD-1 antibody) according to the study design. The control group receives a vehicle solution.[8]
-
Tumor Growth Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight and general health of the animals.
-
Study Endpoint and Analysis: The study typically concludes when tumors in the control group reach a predetermined maximum size. At the endpoint, tumors can be excised for further pharmacodynamic analyses, such as immunophenotyping of tumor-infiltrating lymphocytes by flow cytometry.[8][9]
Conclusion
Based on the available preclinical data, AB680 (Quemliclustat) is a highly potent and well-characterized small molecule inhibitor of CD73 with picomolar affinity.[4] Its demonstrated in vivo efficacy, both as a single agent and in combination with checkpoint inhibitors, provides a strong rationale for its ongoing clinical development.[5]
This compound, as a preclinical tool compound, is valuable for investigating the biological consequences of CD73 inhibition. While specific public data on its potency and efficacy are limited, it serves as a crucial reagent for academic and early-stage industrial research aimed at exploring the therapeutic potential of targeting the CD73-adenosine axis.
For researchers, the choice between these inhibitors depends on the research goals. This compound is suitable for exploratory studies on the mechanism of action and for establishing proof-of-concept. In contrast, AB680 represents a benchmark for a clinical-grade CD73 inhibitor, and its extensive preclinical dataset provides a valuable reference for the development of new chemical entities in this class. The continued investigation of both preclinical and clinical CD73 inhibitors holds significant promise for advancing the field of cancer immunotherapy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | CD73's Potential as an Immunotherapy Target in Gastrointestinal Cancers [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Small Molecule CD73 Inhibitors: In Vitro Activity and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
The ecto-5'-nucleotidase (CD73) has emerged as a critical checkpoint in the tumor microenvironment, playing a pivotal role in adenosine-mediated immunosuppression. Consequently, the development of CD73 inhibitors is a burgeoning area of cancer immunotherapy. This guide provides a comparative overview of the preclinical performance of selected small molecule CD73 inhibitors, focusing on the correlation between their in vitro activity and in vivo efficacy.
The CD73-Adenosine Signaling Pathway
CD73 is a cell-surface enzyme that catalyzes the dephosphorylation of adenosine (B11128) monophosphate (AMP) to adenosine.[1] In the tumor microenvironment, the accumulation of adenosine suppresses the anti-tumor immune response, promoting tumor growth and immune evasion.[2] Small molecule inhibitors of CD73 aim to block this immunosuppressive pathway and restore anti-tumor immunity.
Caption: The CD73 signaling pathway, illustrating the conversion of ATP to immunosuppressive adenosine.
Comparative Analysis of CD73 Inhibitors
While a direct quantitative correlation between in vitro potency (IC50) and in vivo efficacy (e.g., tumor growth inhibition) is complex and depends on multiple factors including pharmacokinetics and tumor microenvironment conditions, a side-by-side comparison of these parameters provides valuable insights for drug development.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting a specific biological or biochemical function.
| Inhibitor | Target | Assay Type | IC50 (nM) | Ki (nM) | Cell Line/System | Reference |
| AB680 (Quemliclustat) | Human CD73 | Biochemical | 0.43 (soluble) | 0.0049 | Soluble enzyme, Human CD8+ T cells | [3] |
| Human CD73 | Cell-based | 0.008 | - | Human CD8+ T cells | [3] | |
| ORIC-533 | Human CD73 | Biochemical | Potent (nanomolar) | - | H1568 cells | [4] |
| XC-12 | Human CD73 | Biochemical | 12.36 (soluble) | - | Soluble enzyme | [5] |
| Human CD73 | Cell-based | 1.29 | - | MDA-MB-231 cells | [5] | |
| CD73-IN-2 | Human CD73 | Biochemical | 0.09 | - | Not specified | [6] |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
In Vivo Efficacy
The anti-tumor activity of CD73 inhibitors is typically evaluated in syngeneic mouse tumor models, which have a competent immune system.
| Inhibitor | Mouse Model | Treatment | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| AB680 (Quemliclustat) | B16F10 melanoma | 10 mg/kg, s.c. daily | Significant TGI | Increased CD8+ T-cell infiltration | [7][8] |
| XC-12 | CT26 colon carcinoma | 135 mg/kg, oral | 74% | Orally bioavailable with significant efficacy | [5] |
| Compound 49 (from Calithera) | Syngeneic tumor model | Oral administration | Dose-dependent efficacy | Correlated PK/PD with efficacy | [9] |
| OP-5244 | Mouse models | Not specified | Reversed immunosuppression | Lowered ADO/AMP ratio | [10] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of inhibitor performance.
In Vitro CD73 Activity Assay (Colorimetric)
This assay measures the amount of inorganic phosphate (B84403) released from the hydrolysis of AMP by CD73.
Materials and Reagents:
-
Recombinant Human CD73 Enzyme
-
CD73 Assay Buffer
-
Adenosine 5'-monophosphate (AMP) substrate
-
Test Inhibitor (e.g., CD73-IN-4 or comparators)
-
Phosphate Detection Reagent (e.g., Malachite Green-based)
-
96-well microplates
-
Microplate reader
Workflow:
Caption: A generalized workflow for determining the in vitro IC50 of CD73 inhibitors.
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add a fixed concentration of recombinant human CD73 enzyme to each well of a 96-well plate.
-
Add the inhibitor dilutions to the wells and pre-incubate for 15-30 minutes at 37°C.[11]
-
Initiate the enzymatic reaction by adding a specific concentration of AMP substrate to all wells.[1]
-
Incubate the plate for a defined period (e.g., 20-60 minutes) at 37°C.[11]
-
Stop the reaction by adding a phosphate detection reagent (e.g., Malachite Green).[11]
-
Measure the absorbance at approximately 630-670 nm using a microplate reader.[1]
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]
In Vivo Efficacy Study in Syngeneic Mouse Tumor Model
This protocol outlines a general procedure for assessing the anti-tumor efficacy of a CD73 inhibitor in an immunocompetent mouse model.
Materials and Methods:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Murine cancer cell line (e.g., CT26 colon carcinoma, 4T1 breast cancer)
-
Test CD73 inhibitor and vehicle control
-
Calipers for tumor measurement
-
Flow cytometry reagents for immune cell analysis
Workflow:
Caption: A general experimental workflow for in vivo efficacy studies of CD73 inhibitors.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of murine tumor cells (e.g., 1 x 10^6 cells) into the flank of each mouse.[12]
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a predetermined size (e.g., 80-100 mm³), randomize the mice into treatment and control groups.[13]
-
Treatment Administration: Administer the CD73 inhibitor or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the general health of the animals.[13]
-
Endpoint and Analysis: The study typically ends when tumors in the control group reach a maximum allowed size. At the endpoint, euthanize the mice and excise the tumors for further analysis, such as immunophenotyping of tumor-infiltrating lymphocytes by flow cytometry.[7]
Conclusion
The preclinical data for small molecule CD73 inhibitors such as AB680, ORIC-533, and XC-12 demonstrate their potential as effective cancer immunotherapies. While a direct correlation between in vitro IC50 values and in vivo tumor growth inhibition is not always linear, potent in vitro activity is a prerequisite for significant in vivo efficacy. The provided comparative data and detailed experimental protocols serve as a valuable resource for researchers in the field to guide the selection and evaluation of promising CD73 inhibitor candidates for further development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. | BioWorld [bioworld.com]
- 4. A novel small molecule inhibitor of CD73 triggers immune-mediated multiple myeloma cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Series of Potent, Selective, and Orally Bioavailable Nucleoside Inhibitors of CD73 That Demonstrates In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Orally Bioavailable Small-Molecule CD73 Inhibitor (OP-5244) Reverses Immunosuppression through Blockade of Adenosine Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Head-to-Head Comparison of CD73 Inhibitor Potency: A Guide for Researchers
For researchers, scientists, and drug development professionals in the field of immuno-oncology, the ecto-enzyme CD73 has emerged as a critical checkpoint in the tumor microenvironment's defense against the immune system. By catalyzing the production of immunosuppressive adenosine (B11128), CD73 effectively dampens the anti-tumor activity of immune cells.[1] This guide provides a comprehensive review and comparison of various CD73 inhibitors, supported by experimental data and detailed methodologies to aid in the selection and evaluation of these promising therapeutic agents.
The inhibition of CD73 is a promising strategy in cancer immunotherapy to reinvigorate anti-tumor immune responses.[2] CD73, or ecto-5'-nucleotidase, is a cell surface enzyme that plays a pivotal role in the purinergic signaling pathway within the tumor microenvironment.[1][3] It is the final enzyme in the conversion of pro-inflammatory extracellular ATP to immunosuppressive adenosine.[1] Adenosine then binds to A2A and A2B receptors on immune cells, such as T cells and Natural Killer (NK) cells, leading to the suppression of their anti-tumor functions.[2][3] Consequently, inhibiting CD73 activity is a compelling strategy to restore anti-tumor immunity.[1]
A diverse range of CD73 inhibitors, including small molecules and monoclonal antibodies, are currently under preclinical and clinical investigation.[1][4] These inhibitors vary in their modality, potency, and mechanism of action.[1]
The CD73-Adenosine Signaling Pathway and Point of Inhibition
The diagram below illustrates the CD73-adenosine signaling pathway and the role of CD73 inhibitors.
Comparative Analysis of CD73 Inhibitors
The potency of CD73 inhibitors is a critical factor in their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), where lower values indicate higher potency.[3] The following tables summarize the in vitro potency of prominent small molecule and monoclonal antibody CD73 inhibitors. It is important to note that direct comparisons of IC50 and Ki values should be made with caution, as experimental conditions can vary between studies.[2]
Small Molecule Inhibitors
Small molecule inhibitors offer potential advantages such as oral bioavailability and better tumor penetration.[1]
| Inhibitor | Type | Potency (IC50/Ki) | Selectivity | Development Status |
| AB680 (Quemliclustat) | Nucleotide Analog | Ki: 4.9 pM (human CD73)[5] | >10,000-fold vs. CD39[5] | Phase 3 Clinical Trials[5] |
| ORIC-533 | Small Molecule | Picomolar potency[6] | - | Phase 1 Clinical Trials[7] |
| LY3475070 (CD73-IN-3) | Non-nucleotide | IC50: 28 nM[6], 7.3 nM (Calu6 cells)[5] | - | Preclinical[5] |
| SHR170008 | Small Molecule | IC50: 0.051 nM (A375 cells)[8] | - | Preclinical[8] |
| AOPCP (AMPCP) | Nucleotide Analog | Ki: 88.4 nM (human CD73)[5] | - | Preclinical Research Tool[5] |
| OP-5244 | Small Molecule | Potent inhibitor[9] | - | Preclinical[9] |
Monoclonal Antibody Inhibitors
Monoclonal antibodies offer high specificity for the target protein.
| Inhibitor | Type | Potency | Development Status |
| Oleclumab (MEDI9447) | Monoclonal Antibody | - | Phase 3 Clinical Trials[4] |
| CPI-006 (Mupadolimab) | Monoclonal Antibody | - | - |
| 22E6 | Monoclonal Antibody | IC50: ~3.5 nM[10] | Preclinical[10] |
Experimental Protocols for Potency Determination
The evaluation of CD73 inhibitors relies on standardized biochemical and cell-based assays to determine their potency and functional impact on immune cells.[11]
Protocol 1: In Vitro CD73 Enzymatic Activity Assay (Colorimetric)
This assay is a common method to measure the enzymatic activity of CD73 by quantifying the inorganic phosphate (B84403) released during the hydrolysis of AMP.[11] The principle is based on the colorimetric detection of the complex formed between malachite green, molybdate, and free orthophosphate.[3]
Materials:
-
Recombinant Human CD73 Enzyme[12]
-
Adenosine 5'-monophosphate (AMP) substrate[12]
-
CD73 Inhibitor (e.g., test compound)[12]
-
Phosphate Detection Reagent (e.g., Malachite Green-based)[12]
-
96-well or 384-well microplates[12]
-
Microplate reader capable of measuring absorbance at ~620-650 nm[3]
Methodology:
-
Preparation: Prepare serial dilutions of the CD73 inhibitor.
-
Reaction Setup: In a 96-well plate, add the recombinant CD73 enzyme to the assay buffer.
-
Inhibitor Addition: Add the various concentrations of the inhibitor to the wells and pre-incubate to allow for binding to the enzyme.[12]
-
Initiate Reaction: Add the AMP substrate to all wells to start the enzymatic reaction.[12]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-60 minutes).[12]
-
Stop Reaction & Detection: Stop the reaction by adding the Phosphate Detection Reagent.[12] Allow for color development at room temperature.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and plot the results to determine the IC50 value.[12]
Protocol 2: Cell-Based CD73 Activity Assay
This assay measures the ability of an inhibitor to block CD73 activity on the surface of cancer cells.
Methodology:
-
Cell Culture: Culture CD73-expressing cancer cells in a 96-well plate.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the CD73 inhibitor.
-
Substrate Addition: Add AMP to the cell culture medium.
-
Incubation: Incubate the plate to allow for the conversion of AMP to adenosine by cellular CD73.
-
Adenosine Quantification: Collect the supernatant and measure the concentration of adenosine using methods like HPLC or a coupled enzymatic assay.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of adenosine production against the inhibitor concentration.[2]
Protocol 3: T-Cell Activation Rescue Assay
This functional assay assesses the ability of a CD73 inhibitor to reverse adenosine-mediated suppression of T-cell activity.[2]
Methodology:
-
T-Cell Isolation: Isolate human T-cells from peripheral blood mononuclear cells (PBMCs).[2]
-
Co-culture Setup: Co-culture the T-cells with CD73-expressing cancer cells or stimulate them with anti-CD3/CD28 antibodies in the presence of AMP to create an immunosuppressive environment.[2]
-
Inhibitor Treatment: Treat the co-cultures with different concentrations of the CD73 inhibitor.[2]
-
Functional Readout: After a period of incubation, assess T-cell function by measuring:
-
Data Analysis: Quantify the ability of the inhibitor to restore T-cell proliferation and cytokine production.[2]
Logical Comparison of Inhibitor Modalities
The choice between a small molecule and a monoclonal antibody inhibitor for CD73 depends on various factors related to the desired therapeutic profile and the specific cancer indication.[1]
Conclusion
The development of CD73 inhibitors represents a highly promising avenue in cancer immunotherapy. By dismantling a key immunosuppressive pathway in the tumor microenvironment, these agents have the potential to unleash a potent anti-tumor immune response.[1] This guide provides a comparative overview of the current landscape of CD73 inhibitors, supported by essential experimental protocols to facilitate their evaluation. The selection of an appropriate CD73 inhibitor for research or therapeutic development will depend on a variety of factors including potency, selectivity, pharmacokinetic properties, and the specific experimental or clinical context.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel CD73 Inhibitor SHR170008 Suppresses Adenosine in Tumor and Enhances Anti-Tumor Activity with PD-1 Blockade in a Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CD39 and CD73 as Promising Therapeutic Targets: What Could Be the Limitations? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Anti-CD73 Antibody That Selectively Inhibits Membrane CD73 Shows Antitumor Activity and Induces Tumor Immune Escape - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Benchmarking a Novel CD73 Inhibitor: A Comparative Guide for Researchers
In the rapidly evolving landscape of cancer immunotherapy, the ecto-5'-nucleotidase (CD73) has emerged as a critical checkpoint in the tumor microenvironment.[1] By catalyzing the conversion of adenosine (B11128) monophosphate (AMP) to the immunosuppressive molecule adenosine, CD73 plays a pivotal role in tumor immune evasion.[2] Consequently, the development of potent and selective CD73 inhibitors is a key focus for researchers and drug developers.
This guide provides a comparative analysis of a representative novel small molecule inhibitor, designated herein as CD73-IN-X (as a proxy for CD73-IN-4 due to the absence of publicly available data for the latter), against prominent clinical-stage CD73 inhibitors. This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in evaluating and contextualizing the performance of new therapeutic candidates.
The CD73-Adenosine Signaling Pathway
The canonical pathway of extracellular adenosine production is a two-step enzymatic cascade. Initially, extracellular adenosine triphosphate (ATP), often released from stressed or dying tumor cells, is hydrolyzed to AMP by the ectonucleotidase CD39. Subsequently, CD73, a glycosylphosphatidylinositol (GPI)-anchored protein on the cell surface, dephosphorylates AMP to produce adenosine.[3] This adenosine then binds to A2A and A2B receptors on various immune cells, including T cells and natural killer (NK) cells, triggering downstream signaling that suppresses their anti-tumor functions.[3] CD73 inhibitors aim to block this critical step, thereby reducing immunosuppressive adenosine levels and restoring anti-tumor immunity.[1]
References
Reproducibility of CD73 Inhibitor Results: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of findings related to CD73 inhibitors, addressing the critical issue of reproducibility across laboratory settings. As specific public data for "CD73-IN-4" is not available, this guide will use the well-characterized small molecule inhibitor AB680 (Quemliclustat) as a representative example for comparative purposes. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to empower informed decisions in research and development.
The ecto-5'-nucleotidase (CD73) has emerged as a compelling target in immuno-oncology. By catalyzing the conversion of adenosine (B11128) monophosphate (AMP) to the immunosuppressive molecule adenosine, CD73 plays a pivotal role in creating a tumor microenvironment that shields cancer cells from immune attack.[1][2] Consequently, the development of CD73 inhibitors is a highly active area of research. However, ensuring the reproducibility and comparability of findings is paramount. This guide delves into the factors that can influence the outcomes of studies on CD73 inhibitors and provides a comparative overview of two main classes of these agents: small molecules and monoclonal antibodies.
Factors Influencing Reproducibility in CD73 Inhibitor Research
Several factors can contribute to variability in the reported efficacy and characteristics of CD73 inhibitors, making cross-laboratory comparisons challenging. Understanding these variables is crucial for interpreting published data and designing robust experiments.
-
Assay Conditions: The potency of CD73 inhibitors can be highly dependent on assay conditions, including enzyme and substrate (AMP) concentrations.[3]
-
Inhibitor Solubility and Stability: Poor solubility can lead to inaccurate concentration-response curves. It is crucial to ensure the test inhibitor is fully dissolved in the assay buffer and to check its stability under assay conditions.[3]
-
Time-Dependent Inhibition: Some inhibitors may exhibit slow-on kinetics. A pre-incubation step with the enzyme before adding the substrate can help achieve equilibrium and yield more consistent results.[3]
-
Cell-Based vs. Biochemical Assays: Cell-based assays provide a more physiologically relevant context but can introduce more variability due to factors like cell line differences in CD73 expression, cell health, and passage number.
-
In Vivo Model Differences: The choice of tumor model, mouse strain, and dosing regimen can significantly impact the in vivo efficacy of CD73 inhibitors.[4]
Comparative Analysis of CD73 Inhibitors
Two primary strategies are employed to inhibit CD73: small molecule inhibitors and monoclonal antibodies. Each approach has its own set of advantages and disadvantages.[2]
| Feature | Small Molecule Inhibitors (e.g., AB680) | Monoclonal Antibodies (e.g., Oleclumab) |
| Mechanism of Action | Typically competitive or non-competitive inhibitors that bind to the enzyme's active or allosteric sites.[1] | Bind to specific epitopes on the CD73 protein, blocking its enzymatic activity and potentially inducing antibody-dependent cell-mediated cytotoxicity (ADCC).[1] |
| Tumor Penetration | Generally exhibit better penetration into the dense tumor microenvironment due to their smaller size.[1] | May have limited penetration into solid tumors due to their larger size. |
| Route of Administration | Potential for oral administration.[1] | Typically administered intravenously.[5] |
| Half-life | Generally shorter half-life. | Longer half-life. |
| Specificity | Can have off-target effects. | Highly specific for the target protein. |
Quantitative Data Summary
The following tables summarize representative preclinical data for the small molecule inhibitor AB680 (Quemliclustat) and the monoclonal antibody Oleclumab (MEDI9447).
Table 1: In Vitro Potency of CD73 Inhibitors
| Inhibitor | Type | Target Species | Assay Type | IC50 / Ki |
| AB680 (Quemliclustat) | Small Molecule | Human | Biochemical (Soluble CD73) | 5 pM (Ki)[4] |
| Human | Cell-based (CHO-hCD73 cells) | 0.043 nM (IC50)[4] | ||
| Human | Cell-based (T-cells) | 0.008 nM (IC50)[6] | ||
| Oleclumab (MEDI9447) | Monoclonal Antibody | Human | Biochemical (Immobilized CD73) | 3.27 ng/mL (EC50)[3] |
Table 2: Preclinical In Vivo Efficacy
| Inhibitor | Tumor Model | Dosing Regimen | Outcome |
| AB680 (Quemliclustat) | B16F10 Melanoma (mouse) | Not specified | Inhibited tumor growth, enhanced anti-PD-1 activity.[7] |
| Oleclumab (MEDI9447) | CT26 Colon Cancer (mouse) | 10 mg/kg, i.p., every 3 days for 4 doses | Significantly inhibited tumor growth.[3] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated.
Experimental Protocols
To facilitate the standardization and reproducibility of research in this area, detailed methodologies for key experiments are provided below.
Protocol 1: Biochemical CD73 Enzyme Activity Assay (Malachite Green)
This protocol is adapted from commercially available kits and measures the inorganic phosphate (B84403) produced from the hydrolysis of AMP by CD73.
Principle: The assay quantifies the amount of phosphate released, which is directly proportional to CD73 activity.
Materials:
-
Recombinant human CD73
-
CD73 inhibitor (e.g., this compound or alternative)
-
Adenosine 5'-monophosphate (AMP)
-
Malachite Green Phosphate Assay Kit
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 5 mM MgCl2)[8]
-
96-well clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the CD73 inhibitor in Assay Buffer.
-
Reaction Setup:
-
Add Assay Buffer to all wells.
-
Add the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Add recombinant human CD73 to all wells except for the "no enzyme" control.
-
Pre-incubate the plate at 37°C for 15 minutes.[8]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the AMP solution.
-
Incubate the plate at 37°C for 20-30 minutes.[8]
-
-
Phosphate Detection:
-
Data Analysis:
-
Subtract the background absorbance ("no enzyme" control) from all readings.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Cell-Based Assay for CD73 Activity
This protocol measures the activity of endogenous CD73 on the surface of cancer cells.
Principle: The assay quantifies the amount of adenosine produced by CD73-expressing cells from the substrate AMP.
Materials:
-
CD73-expressing cancer cell line (e.g., MDA-MB-231)[10]
-
CD73 inhibitor
-
AMP
-
96-well tissue culture plate
-
Detection method for adenosine (e.g., HPLC-MS/MS)
Procedure:
-
Cell Seeding: Seed the CD73-expressing cancer cells in a 96-well plate and allow them to adhere overnight.[10]
-
Inhibitor Treatment: Treat the cells with serial dilutions of the test inhibitor for 1-2 hours.[2]
-
Substrate Addition: Add the AMP substrate solution to the cells.
-
Incubation: Incubate for a defined period (e.g., 1-4 hours) at 37°C.[2]
-
Supernatant Collection: Collect the cell supernatant.
-
Adenosine Quantification: Measure the concentration of adenosine in the supernatant using a validated method like HPLC-MS/MS.
-
Data Analysis: Calculate the percent inhibition of adenosine production at each inhibitor concentration and determine the IC50 value.
Protocol 3: T-Cell Proliferation Rescue Assay
This assay evaluates the ability of a CD73 inhibitor to rescue T-cell proliferation from adenosine-mediated suppression.
Principle: T-cell proliferation, often measured by CFSE dye dilution, is inhibited by adenosine. A CD73 inhibitor should block adenosine production and restore T-cell proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells
-
CD73-expressing cancer cells (or recombinant CD73)
-
CD73 inhibitor
-
AMP
-
T-cell activation reagents (e.g., anti-CD3/CD28 antibodies)
-
CFSE (Carboxyfluorescein succinimidyl ester) dye
-
Flow cytometer
Procedure:
-
T-cell Labeling: Label isolated T-cells with CFSE dye.[11]
-
Co-culture Setup:
-
Co-culture the CFSE-labeled T-cells with CD73-expressing cancer cells.
-
Add T-cell activation reagents.
-
Add AMP to serve as the substrate for CD73.
-
Add serial dilutions of the CD73 inhibitor.
-
-
Incubation: Incubate the co-culture for 3-5 days.[12]
-
Flow Cytometry Analysis:
-
Harvest the cells and stain for T-cell markers (e.g., CD4, CD8).
-
Analyze T-cell proliferation by flow cytometry, measuring the dilution of the CFSE signal.[12]
-
-
Data Analysis: Quantify the percentage of proliferated T-cells in each condition and determine the EC50 of the inhibitor for rescuing T-cell proliferation.
By adhering to detailed and standardized protocols, researchers can enhance the reproducibility of their findings and contribute to a more robust understanding of the therapeutic potential of CD73 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. arcusbio.com [arcusbio.com]
- 7. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. arcusbio.com [arcusbio.com]
Unlocking Synergistic Anti-Cancer Effects: A Comparative Guide to CD73-IN-4 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The ecto-5'-nucleotidase CD73 has emerged as a critical checkpoint in the tumor microenvironment, playing a pivotal role in orchestrating an immunosuppressive landscape through the production of adenosine (B11128).[1] The targeted inhibition of CD73, exemplified by molecules like CD73-IN-4, presents a promising strategy to reinvigorate anti-tumor immunity. This guide provides a comprehensive assessment of the synergistic effects observed when combining CD73 inhibitors with other therapeutic modalities, including chemotherapy and immune checkpoint blockade. We present a comparative analysis supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the underlying mechanisms to inform and guide future research and drug development efforts.
The Rationale for Combination: Dismantling the Adenosine Shield
Chemotherapy and radiotherapy, while effective at inducing tumor cell death, can paradoxically contribute to an immunosuppressive tumor microenvironment. The dying cancer cells release adenosine triphosphate (ATP), which is rapidly converted into immunosuppressive adenosine by the ectonucleotidases CD39 and CD73.[2][3] This surge in adenosine dampens the activity of cytotoxic T lymphocytes and natural killer (NK) cells, limiting the efficacy of the body's anti-tumor immune response.[4][5]
CD73 inhibitors, such as this compound, block the final and rate-limiting step in this pathway, preventing the accumulation of adenosine and thereby "removing the brakes" on the immune system.[1] This provides a strong mechanistic rationale for combining CD73 inhibitors with conventional therapies and immunotherapy to create a synergistic anti-tumor effect. By dismantling the adenosine-mediated immunosuppressive shield, tumors become more susceptible to both direct cytotoxic killing and immune-mediated clearance.[2]
Performance Data: Synergistic Effects of CD73 Inhibition in Combination Therapies
The following tables summarize key quantitative data from preclinical and clinical studies that demonstrate the synergistic potential of combining CD73 inhibitors with chemotherapy and immune checkpoint inhibitors.
Table 1: Preclinical Synergy of Small Molecule CD73 Inhibitors with Chemotherapy
| CD73 Inhibitor | Cancer Model | Chemotherapy Agent(s) | Key Findings | Synergy Metric |
| CD73 siRNA | MDA-MB-231 Breast Cancer Cells | Paclitaxel | Significantly reduced cell viability and enhanced apoptosis.[5] | IC50 of Paclitaxel reduced from 14.73 µg/mL to 8.471 µg/mL.[5] |
| AB680 (Quemliclustat) | Pancreatic Ductal Adenocarcinoma (mouse model) | FOLFIRINOX (FFX) | Combination significantly decreased tumor mass and eliminated lung metastases compared to FFX alone.[6] | Not specified. |
| AB680 (Quemliclustat) | Intrahepatic Cholangiocarcinoma (iCCA) (in vivo) | Gemcitabine and Cisplatin (GC) | Achieved synergistic depression effects on subcutaneous tumor growth.[7] | Not specified. |
Table 2: Preclinical and Clinical Synergy of CD73 Inhibitors with Immune Checkpoint Blockade (ICB)
| CD73 Inhibitor | Cancer Model/Patient Population | ICB Agent(s) | Key Findings | Synergy Metric |
| Anti-CD73 mAb | MC38-OVA (colon), RM-1 (prostate), 4T1.2 (breast) mouse models | Anti-CTLA-4 mAb, Anti-PD-1 mAb | Significantly enhanced the anti-tumor activity of both anti-CTLA-4 and anti-PD-1 mAbs.[8] | P < 0.05 for combination vs. single agents.[8] |
| AB680 (Quemliclustat) | B16F10 Melanoma (mouse model) | Anti-PD-1 | Combination treatment further reduced tumor growth compared to monotherapy and led to an increase in intratumoral effector T cells.[9] | Not specified. |
| Oleclumab (anti-CD73 mAb) | Unresectable, Stage III NSCLC (Phase 2 COAST study) | Durvalumab (anti-PD-L1 mAb) | Combination increased objective response rate (ORR) and 12-month progression-free survival (PFS) rate compared to durvalumab alone.[10][11] | ORR: 30.0% (combo) vs. 17.9% (durvalumab alone). 12-month PFS: 62.6% (combo) vs. 33.9% (durvalumab alone).[10] |
| Ciforadenant (A2A receptor inhibitor) | Murine Melanoma Model | Anti-CTLA-4 and Anti-PD-1 | Combination upregulated genes in the IL-12/STAT4 signaling axis, leading to enhanced anti-tumor immunity.[12] | Not specified. |
| AB680 (Quemliclustat) | Metastatic Pancreatic Ductal Adenocarcinoma (Phase 1/1b ARC-8 study) | Zimberelimab (anti-PD-1 mAb) + nab-paclitaxel and gemcitabine | Combination therapy induced a 41% overall response rate (ORR).[13] | ORR of 41% compared to historical 23%-29% with chemotherapy alone.[13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of synergistic effects. Below are protocols for key in vitro and in vivo experiments.
In Vitro Synergy Assessment: Combination Index (CI) Assay
Objective: To quantitatively determine the nature of the interaction (synergism, additivity, or antagonism) between a CD73 inhibitor and another drug in cancer cell lines.
Methodology: The Chou-Talalay method is a widely accepted approach.
-
Cell Culture: Plate cancer cells at an appropriate density in 96-well plates and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of the CD73 inhibitor (Drug A) and the combination drug (Drug B) individually and in combination at a constant ratio (e.g., based on their respective IC50 values).
-
Treatment: Treat the cells with the single agents and the combination at various concentrations for a predetermined duration (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each drug concentration and combination.
-
Use software like CompuSyn to calculate the Combination Index (CI).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
In Vivo Synergy Assessment: Syngeneic Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of a CD73 inhibitor in combination with another therapy in an immunocompetent mouse model.
Methodology:
-
Tumor Implantation: Subcutaneously implant a syngeneic tumor cell line (e.g., MC38 colon carcinoma or B16F10 melanoma) into immunocompetent mice (e.g., C57BL/6).
-
Tumor Growth and Randomization: Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³). Randomize mice into treatment groups (e.g., Vehicle, CD73 inhibitor alone, combination drug alone, combination of both).
-
Treatment Administration: Administer the drugs according to a predefined schedule, route (e.g., oral gavage, intraperitoneal injection), and dose.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).
-
Endpoint Analysis: At the end of the study (or when tumors in the control group reach a predetermined size), euthanize the mice. Excise tumors for further analysis, including:
-
Tumor Growth Inhibition (TGI): Calculate the percentage of TGI for each treatment group compared to the vehicle control.
-
Immunohistochemistry (IHC) / Flow Cytometry: Analyze the tumor microenvironment for changes in the infiltration and activation status of immune cells (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: CD73 Signaling Pathway and the Action of this compound.
Caption: Workflow for In Vitro and In Vivo Synergy Assessment.
Caption: Logical Relationship of Combination Therapy Components.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-CD73 immunotherapy: A viable way to reprogram the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing Chemotherapy Efficacy: Investigating the Synergistic Impact of Paclitaxel and cd73 Gene Suppression on Breast Cancer Cell Proliferation and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. arcusbio.com [arcusbio.com]
- 10. onclive.com [onclive.com]
- 11. Consolidation Durvalumab Alone or Combined With Oleclumab or Monalizumab for Unresectable Stage III NSCLC - The ASCO Post [ascopost.com]
- 12. Corvus Pharmaceuticals Presents New Ciforadenant Preclinical Data at the 2nd JCA-AACR Precision Cancer Medicine International Conference | Corvus Pharmaceuticals [investor.corvuspharma.com]
- 13. CD73 Inhibitor Shows Promise as Part of Combination Therapy for Metastatic Pancreatic Cancer - Oncology Practice Management [oncpracticemanagement.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling CD73-IN-4
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate, essential safety and logistical information for the handling of CD73-IN-4, a potent CD73 inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for managing hazardous research chemicals of unknown toxicity. A thorough risk assessment should be conducted by users prior to handling this compound.
Personal Protective Equipment (PPE)
A critical component of safe laboratory practice involves the consistent and correct use of Personal Protective Equipment (PPE).[1][2][3] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Specification and Use |
| Eye Protection | Safety glasses or goggles with side shields | Must be worn in any area where chemicals are used or stored to protect from splashes or airborne particles. A face shield may be necessary if there is a significant splash risk.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) | Inspect gloves for any tears or perforations before each use. Two pairs of gloves may be required for handling hazardous drugs. Discard gloves immediately if they become contaminated and after each use.[1][4] |
| Body Protection | Laboratory coat | Should be fully buttoned to provide a barrier and protect the body and clothing from potential spills.[1] |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the compound in its solid, powdered form or if there is a possibility of aerosolization.[4] All work with the solid compound should ideally be conducted within a chemical fume hood.[5] |
| Foot Protection | Closed-toe shoes | Mandatory in a laboratory setting to protect the feet from spills and falling objects.[5] |
Operational Plan: From Receipt to Experimental Use
A structured, step-by-step approach to handling this compound is crucial for maintaining a safe and uncontaminated laboratory environment.
1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and any available hazard information.[1]
-
Storage of Solid Compound: For long-term stability, store the solid form of this compound in a tightly sealed container in a dry, dark environment at -20°C for up to three years or at 4°C for up to two years.[6]
-
Storage of Solutions: Prepare a concentrated stock solution in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[6] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[6] Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[6]
2. Preparation and Weighing of Solid Compound:
-
Designated Area: All work with solid this compound should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any airborne particles.[5]
-
Work Surface Preparation: Cover the work area with absorbent, disposable bench paper.[4]
-
Weighing: Use a dedicated and calibrated analytical balance. Handle the compound with a chemical spatula, taking care to avoid generating dust.[5]
-
Cleaning: After weighing, carefully clean the spatula and the balance area with a solvent-moistened wipe (e.g., 70% ethanol), followed by a dry wipe. Dispose of all wipes as hazardous waste.[4]
3. Dissolving the Compound:
-
Solvent Addition: In a chemical fume hood, slowly add the appropriate solvent to the weighed compound to avoid splashing.
-
Ensuring Dissolution: If necessary, use sonication or vortexing at a low speed to ensure the compound is completely dissolved.[4]
-
Solution Storage: Store the resulting solution in a tightly sealed and clearly labeled container at the recommended temperature. The label should include the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.[4]
4. Experimental Use:
-
Adherence to Protocol: Strictly follow the established experimental protocol.
-
Containment: Perform all manipulations of the this compound solution within a chemical fume hood or a biological safety cabinet, depending on the experiment's nature.[4]
-
Preventing Contamination: Use dedicated labware and pipette tips. Do not reuse disposable items.[4]
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.[7][8] this compound and any materials contaminated with it must be treated as hazardous waste.[8]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused or expired solid this compound, as well as grossly contaminated items (e.g., weighing boats, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container.[8][9] |
| Liquid Waste | Aqueous solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. If organic solvents were used, this waste must be collected in a container designated for the specific solvent waste stream (e.g., halogenated or non-halogenated).[9] |
| Sharps Waste | Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for hazardous materials.[8][9] |
| Decontamination of Labware | Reusable labware that has come into contact with this compound should be decontaminated by rinsing it three times with a suitable solvent (e.g., ethanol (B145695) or acetone).[9] The rinsate should be collected as hazardous liquid waste.[9] After the solvent rinse, the labware can typically be washed with soap and water.[10] |
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][9]
Visualizing Workflows
Safe Handling Workflow for this compound
A flowchart illustrating the recommended workflow for handling this compound.
Emergency Response for Spill or Exposure
A diagram outlining the emergency response procedure for a spill or exposure involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 3. Hero PPE™ Personal Protective Equipment | Cancer Diagnostics, Inc. [cancerdiagnostics.com]
- 4. benchchem.com [benchchem.com]
- 5. CD73-IN-3 | CD73 | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
